molecular formula C5H3N3O B1529781 4-Hydroxypyrimidine-2-carbonitrile CAS No. 1034827-34-3

4-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B1529781
CAS No.: 1034827-34-3
M. Wt: 121.1 g/mol
InChI Key: RWGWLOXHZIWXRE-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-2-carbonitrile (CAS 1034827-34-3) is a multifunctional heterocyclic compound that serves as a high-value building block in advanced chemical research and development. This pyrimidine derivative is characterized by the presence of both a hydroxy group and a nitrile group on its aromatic ring, which act as functional handles for further chemical modification and coordination chemistry. Its primary research application is in the field of materials science, where it functions as an organic linker for constructing novel metal-organic frameworks (MOFs) . For instance, it has been used to synthesize a conductive two-dimensional MOF with copper(I), forming a graphene-like layered structure . This material exhibits piezochromic properties and its electrical conductivity can be modulated by applying external pressure, making it a promising candidate for developing next-generation pressure-based sensors . Furthermore, the structural motif of substituted pyrimidine carbonitriles is of significant interest in medicinal chemistry. While this specific compound's bioactivity is a subject of ongoing investigation, closely related 2,4-diamino pyrimidine-5-carbonitriles have been studied as novel fluorescent chemosensors for the detection of toxic heavy metal ions like mercury (Hg²⁺) . Additionally, the 4-hydroxypyrimidine core is a key feature in compounds designed as potential antibacterial agents, targeting essential enzymes in bacterial biosynthetic pathways . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a hazardous material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyrimidine-2-carbonitrile
Source PubChem
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InChI

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGWLOXHZIWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265930
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
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Molecular Weight

121.10 g/mol
Source PubChem
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CAS No.

1034827-34-3
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
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Foundational & Exploratory

Introduction: The Pyrimidine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Properties, Synthesis, and Applications

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent biological relevance and synthetic tractability have made pyrimidine derivatives a privileged structure in drug development, leading to a wide array of therapeutics for infectious diseases, cancer, and neurological disorders.[1][3] Within this vital class of heterocycles, this compound emerges as a highly versatile building block. Its unique arrangement of functional groups—a nitrile, a hydroxyl group, and the pyrimidine core—offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the chemical properties, synthesis, reactivity, and therapeutic potential of this compound. We will delve into the causality behind its chemical behavior, present validated experimental approaches, and explore its role as a foundational scaffold in the development of next-generation therapeutics.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its potential. The molecule exists in a tautomeric equilibrium between the hydroxy form (4-hydroxypyrimidine) and the more stable keto form, 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile. This equilibrium is critical as it dictates the molecule's reactivity and intermolecular interactions.

Tautomeric Equilibrium

The keto-enol tautomerism is a key feature of this molecule. The equilibrium generally favors the amide-like keto (pyrimidone) form due to the greater stability of the C=O double bond compared to the C=N bond within the aromatic ring of the enol form. This has significant implications for its hydrogen bonding capability and reactivity, behaving more like a lactam than a phenol.

synthesis_workflow start Starting Materials (e.g., Ethyl Cyanoacetate, Urea) step1 Step 1: Cyclocondensation - Base-catalyzed reaction (e.g., NaOEt) - Solvent: Ethanol start->step1 Mix & Reflux step2 Step 2: Reaction Work-up - Neutralization with acid - Precipitation of product step1->step2 Cool & Acidify step3 Step 3: Purification - Recrystallization or Chromatography step2->step3 Isolate Crude Product product Final Product: This compound step3->product Purify

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a representative, self-validating method for the synthesis of the target compound.

Objective: To synthesize this compound via base-catalyzed cyclocondensation.

Materials:

  • Ethyl Cyanoacetate

  • Urea

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

    • Causality: The use of a strong base like NaOEt is crucial to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate required for the initial attack on urea. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.0 eq) dropwise, followed by the addition of urea (1.2 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting materials (ethyl cyanoacetate) on the TLC plate indicates the progression of the reaction.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with aqueous HCl until the pH is approximately 6-7. A precipitate will form.

    • Causality: Acidification protonates the resulting pyrimidine salt, causing the neutral, less soluble product to precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove residual impurities. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and Mass Spectrometry to confirm its identity and purity against the expected spectroscopic profile.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for developing potent and selective therapeutic agents. The pyrimidine core is known to improve pharmacokinetic properties by acting as a bioisostere for phenyl and other aromatic systems, while the nitrile and hydroxyl groups provide key interaction points. [3]

applications core 4-Hydroxypyrimidine -2-carbonitrile Scaffold anticancer Anticancer Agents (e.g., Kinase Inhibitors) core->anticancer Bioisostere for kinase binding antiviral Antiviral Drugs (e.g., RT Inhibitors) core->antiviral Mimics natural nucleosides anemia Anemia Treatment (HIF PHD Inhibitors) core->anemia Chelates iron in enzyme active site cns CNS Disorders core->cns Modulates receptor interactions anti_infective Anti-Infectives (Antibacterial, Antifungal) core->anti_infective Targets essential bacterial enzymes

Caption: Therapeutic applications derived from the this compound scaffold.

Anticancer Agents

Pyrimidine derivatives are widely explored as anticancer agents. [1]The scaffold is a key component in numerous kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. [4]The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while substituents at the 2, 4, and 5-positions can be tailored to fit into specific pockets of the kinase active site.

Prolyl Hydroxylase (PHD) Inhibitors for Anemia

A promising application for 4-hydroxypyrimidine-containing compounds is in the treatment of anemia. [5]They have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). [5][6]By inhibiting these enzymes, the degradation of HIF-α is prevented, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. The 4-hydroxy group and adjacent ring nitrogen are crucial for chelating the catalytically essential iron(II) ion in the PHD active site. [6]

Anti-Infective and Antiviral Drugs

The pyrimidine core is fundamental to life, making it an excellent target for antimicrobial and antiviral drug design. [3]Derivatives can interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens. For example, pyrimidine-based compounds have been developed as inhibitors of HIV-1 reverse transcriptase (RT) and bacterial DNA gyrase. [3]The versatility of the this compound scaffold allows for the synthesis of large libraries of compounds to screen for novel anti-infective properties.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategically functionalized and highly versatile platform for chemical innovation. Its accessible synthesis, well-defined reactivity, and the crucial keto-enol tautomerism provide a robust foundation for its use in drug discovery and materials science. As demonstrated by its application in developing kinase inhibitors and PHD inhibitors, this scaffold provides the necessary structural and electronic features to interact with complex biological targets. For researchers and drug development professionals, this compound represents a valuable tool, offering a reliable starting point for the design and synthesis of novel, high-value molecules poised to address significant therapeutic challenges.

References

  • This compound 1034827-34-3 wiki - Guidechem.

  • 4-Hydroxy-pyrimidine-2-carbonitrile | 1034827-34-3 - ChemicalBook.

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

  • 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.

  • 4-Hydroxypyrimidine | 51953-17-4 - ChemicalBook.

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed.

  • (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxypyrimidine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable cyclocondensation reaction between ethyl cyanoacetate and formamidine. A detailed, field-proven experimental protocol is presented, accompanied by an in-depth discussion of the underlying reaction mechanism, key process parameters, and characterization of the final product. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of pyrimidine-based compounds.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the design and development of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA. The inherent biological relevance of this heterocycle has spurred extensive research into the synthesis of novel pyrimidine derivatives with diverse pharmacological activities. This compound, in particular, has emerged as a key intermediate due to the versatile reactivity of its constituent functional groups. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution, while the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for further molecular elaboration.

Synthetic Strategies: A Critical Appraisal

The synthesis of the 4-hydroxypyrimidine core can be achieved through several established methodologies. A common approach involves the condensation of a β-ketoester with an amidine.[1] While effective, the cost and availability of certain amidines can be a limiting factor for large-scale synthesis.[1] Another method utilizes the reaction of a β-ketoester with thiourea, followed by desulfurization with Raney nickel.[1] However, the use of Raney nickel presents challenges in terms of handling and cost on an industrial scale.[1]

For the specific synthesis of this compound, the most direct and efficient route is the cyclocondensation of a C3 synthon bearing a nitrile group with formamidine. This approach offers the advantage of readily available and cost-effective starting materials.

The Cornerstone Synthesis: Cyclocondensation of Ethyl Cyanoacetate and Formamidine

The reaction between ethyl cyanoacetate and formamidine stands as the most practical and widely adopted method for the preparation of this compound. This reaction proceeds via a base-catalyzed condensation to form the pyrimidine ring.

Reaction Mechanism

The mechanism of this cyclocondensation reaction can be elucidated in the following steps:

  • Deprotonation: A strong base, typically a sodium alkoxide, deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of formamidine.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the attack of a nitrogen atom from the amidine moiety onto the ester carbonyl group.

  • Elimination: The reaction is driven to completion by the elimination of ethanol and water, leading to the formation of the aromatic this compound.

Reaction Pathway Diagram

Synthesis_of_4_Hydroxypyrimidine_2_carbonitrile cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product EthylCyanoacetate Ethyl Cyanoacetate Enolate Enolate Intermediate EthylCyanoacetate->Enolate + Base Formamidine Formamidine Adduct Nucleophilic Adduct Formamidine->Adduct Base Base (e.g., NaOEt) Enolate->Adduct Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Intramolecular Cyclization Product This compound CyclizedIntermediate->Product - EtOH, - H2O

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a closely related pyrimidine derivative and has been optimized for the preparation of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Sodium metal22.990.24.6 g
Anhydrous Ethanol46.07-100 mL
Ethyl Cyanoacetate113.120.222.6 g (20 mL)
Formamidine Acetate104.110.220.8 g

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 20.8 g (0.2 mol) of formamidine acetate. Stir the mixture until the formamidine acetate is fully dissolved.

  • Addition of Ethyl Cyanoacetate: Slowly add 22.6 g (0.2 mol) of ethyl cyanoacetate to the reaction mixture from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 30 °C with an ice bath.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of this compound will form. Filter the precipitate and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization. Dissolve the filtered solid in hot water, treat with activated charcoal to remove colored impurities, and filter while hot. Acidify the filtrate with acetic acid to a pH of 5-6. The pure this compound will precipitate upon cooling. Filter the product, wash with cold water, and dry in a vacuum oven at 60-70 °C.

Experimental Workflow

Experimental_Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Dissolve Formamidine Acetate A->B C Slowly Add Ethyl Cyanoacetate B->C D Reflux for 4-6 hours C->D E Cool and Filter Precipitate D->E F Recrystallize from Hot Water with Charcoal Treatment E->F G Acidify with Acetic Acid F->G H Filter and Dry the Final Product G->H

Caption: Experimental workflow for synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Tautomerism

It is important to note that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. Spectroscopic data will reflect the presence of the predominant tautomer under the given analytical conditions. Computational studies have shown that for 4-hydroxypyrimidine, the keto form is generally more stable.[2][3]

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H or N-H stretching (depending on the tautomeric form) in the region of 3200-3400 cm⁻¹, a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, and strong absorptions for the C=O and C=N bonds in the 1600-1700 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will typically show signals for the pyrimidine ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbon atoms of the pyrimidine ring and the nitrile carbon. The chemical shift of the carbonyl carbon (in the keto tautomer) will be in the downfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₅H₃N₃O, M.W. = 121.10 g/mol ).

Safety Considerations

  • Sodium Metal: Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Formamidine Acetate: Can be irritating to the skin and eyes.

  • Ethyl Cyanoacetate: A lachrymator and should be handled in a well-ventilated fume hood.

  • Ethanol: Flammable liquid.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound via the cyclocondensation of ethyl cyanoacetate and formamidine is a reliable and efficient method for obtaining this valuable synthetic intermediate. The protocol detailed in this guide provides a solid foundation for its preparation in a laboratory setting. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The versatility of this compound makes it a crucial building block for the synthesis of a wide range of biologically active molecules, underscoring its importance in the field of drug discovery and development.

References

  • Miller, G. W., & Rose, F. L. (1962). 4-Hydroxypyrimidines. J. Chem. Soc., 5642.
  • Organic Syntheses, 35, 80, 1955.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 2013, 117(48), 12947-12957.
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, 2008.

Sources

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into the nuanced structural details of the molecule, including a critical analysis of its tautomeric forms. A proposed, scientifically-grounded synthetic protocol is presented, offering a viable pathway for its preparation. Furthermore, the guide explores the compound's chemical reactivity and potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the synthesis and utilization of pyrimidine-based scaffolds.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties, such as metabolic stability and the ability to engage in diverse intermolecular interactions, have made it a privileged structure in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and biological characteristics, making it a highly adaptable template for drug design.

This compound (CAS No. 1034827-34-3) is a fascinating derivative that combines the key structural features of a hydroxyl group and a nitrile moiety on the pyrimidine ring.[2] These functional groups offer multiple avenues for chemical modification and potential interactions with biological targets. This guide aims to provide a detailed exploration of the structure, synthesis, and potential utility of this promising molecule.

Molecular Structure and Physicochemical Properties

Core Structure and Tautomerism: A Critical Analysis

This compound possesses a planar, aromatic pyrimidine ring. However, the presence of the hydroxyl group at the 4-position introduces the possibility of keto-enol tautomerism, a phenomenon where a proton can migrate between the oxygen and a ring nitrogen atom.[3][4] This results in an equilibrium between the hydroxy (enol) form and the oxo (keto) form, also known as a pyrimidone.

Computational studies and experimental evidence for related 4-hydroxypyrimidines strongly suggest that the equilibrium favors the 4(3H)-pyrimidinone tautomer.[5] This preference is attributed to the greater thermodynamic stability of the amide-like keto form over the enol form. Therefore, it is more accurate to refer to the compound as 4-oxo-3,4-dihydropyrimidine-2-carbonitrile .

Below is a diagram illustrating the tautomeric equilibrium:

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1034827-34-3[2]
Molecular Formula C₅H₃N₃O[2][6]
Molecular Weight 121.10 g/mol [2][6]
Monoisotopic Mass 121.027611728 Da[2]
Topological Polar Surface Area 65.2 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 1Calculated

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 4-hydroxy-2-(methylthio)pyrimidine.

synthesis_pathway start 4-Hydroxy-2-(methylthio)pyrimidine intermediate 4-Hydroxy-2-(methylsulfonyl)pyrimidine start->intermediate Oxidation (e.g., m-CPBA) product This compound intermediate->product Cyanation (e.g., KCN)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Hydroxy-2-(methylthio)pyrimidine to 4-Hydroxy-2-(methylsulfonyl)pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-hydroxy-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in DCM to the cooled solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-(methylsulfonyl)pyrimidine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyanation of 4-Hydroxy-2-(methylsulfonyl)pyrimidine to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-hydroxy-2-(methylsulfonyl)pyrimidine (1 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN).

  • Addition of Cyanide Source: Add potassium cyanide (KCN) (3 equivalents) and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, solvents, and purification methods. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling potassium cyanide, which is highly toxic.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following are predicted key spectroscopic features based on its structure and data from related compounds like 4-hydroxypyrimidine.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the oxo/hydroxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The carbonyl carbon of the predominant keto tautomer will also be a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidone ring, typically in the range of 1650-1700 cm⁻¹. A sharp absorption band around 2230 cm⁻¹ will indicate the presence of the C≡N stretch of the nitrile group. A broad absorption in the region of 3200-3400 cm⁻¹ would be indicative of N-H stretching of the pyrimidone ring.[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (121.10 g/mol ).[2] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₅H₃N₃O.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable scaffold for chemical diversification.

reactivity cluster_hydroxyl Reactions at the Hydroxyl/Oxo Group cluster_nitrile Reactions at the Nitrile Group core This compound alkylation O-Alkylation core->alkylation acylation O-Acylation core->acylation hydrolysis Hydrolysis to Carboxylic Acid core->hydrolysis reduction Reduction to Amine core->reduction cycloaddition Cycloaddition Reactions core->cycloaddition

Caption: Potential reaction sites of this compound.

  • Reactions at the Hydroxyl/Oxo Group: The oxygen atom can undergo O-alkylation or O-acylation, allowing for the introduction of various side chains.

  • Reactions at the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings.

These potential transformations enable the generation of diverse libraries of compounds for screening against various biological targets. The pyrimidine core, coupled with the hydrogen bonding capabilities of the oxo group and the unique electronic properties of the nitrile, makes this compound an attractive starting point for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its structure, characterized by the predominant 4-oxo tautomer, offers a stable and versatile scaffold. While a dedicated synthesis has yet to be published, a plausible and efficient synthetic route can be envisioned based on established chemical transformations. The presence of two distinct functional groups provides ample opportunities for chemical modification, making it an ideal building block for the creation of novel and diverse molecular entities with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in medicinal chemistry.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons, Inc.: New York, 1962.
  • G. W. Miller and F. L. Rose, J. Chem. Soc.1962, 5642.
  • Organic Synthesis, 1955, 35, 80.
  • H. Brederck, Ber., 1957, 90, 942.
  • P. J. A. Ribeiro-Claro, et al. J. Phys. Chem. A2013, 117 (47), 12694–12703.
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Tautomerism in 4-Hydroxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of therapeutic agents. Among these heterocycles, the 4-hydroxypyrimidine scaffold is a privileged structure, present in numerous natural and synthetic bioactive molecules, including nucleobases like uracil and thymine. The dynamic equilibrium between its lactam (keto) and lactim (enol) forms dictates its molecular recognition patterns, particularly its hydrogen bonding capabilities. This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-hydroxypyrimidine derivatives. We delve into the fundamental principles governing this equilibrium, the intrinsic and extrinsic factors that modulate it, and the state-of-the-art experimental and computational methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of tautomerism in modern drug discovery.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

4-Hydroxypyrimidine and its derivatives primarily exist as a dynamic equilibrium between two prototropic tautomers: the 4(3H)-pyrimidinone (lactam or keto form) and the 4-hydroxypyrimidine (lactim or enol form).[1][2] This interconversion involves the migration of a proton between the N3 nitrogen and the exocyclic oxygen at the C4 position, accompanied by a rearrangement of double bonds within the heterocyclic ring.

The predominance of one tautomer over the other is a subtle balance of electronics, aromaticity, and environmental interactions. While the lactim form possesses a fully aromatic pyrimidine ring, the lactam form benefits from the high stability of the amide bond. In the gas phase, a nearly equimolar mixture of the hydroxy (lactim) and oxo (lactam) forms can exist for the parent 4-hydroxypyrimidine.[3] However, the equilibrium is dramatically influenced by the surrounding medium. In polar solvents and in the solid state, the lactam form is overwhelmingly favored due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[4]

Caption: The lactam-lactim tautomeric equilibrium in 4-hydroxypyrimidine.

Modulators of the Tautomeric Equilibrium

The delicate balance between tautomeric forms can be systematically shifted by various factors, a principle that can be leveraged in rational drug design.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring plays a crucial role in determining tautomeric preference.[5][6][7][8][9]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, generally increase the acidity of the N-H proton, thereby favoring the lactam (keto) form.

  • Electron-Donating Groups (EDGs): EDGs, such as amino or alkoxy groups, tend to increase electron density in the ring, which can relatively stabilize the aromatic lactim (enol) form.

The position of the substituent is also critical. For instance, substitution at the C2 position has a different electronic influence compared to substitution at C5 or C6, altering the relative stabilities of the tautomers.[5][10]

Solvent Effects

The solvent environment is one of the most powerful determinants of tautomeric equilibrium.[11][12][13][14][15] The causality lies in the differential solvation of the tautomers.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the lactam tautomer, leading to its significant stabilization.[11][13] This shifts the equilibrium strongly towards the lactam form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents, while polar, primarily act as hydrogen bond acceptors. They strongly solvate the N-H proton of the lactam form, again favoring this tautomer.

  • Non-Polar Solvents (e.g., cyclohexane, CCl₄): In these environments, intermolecular interactions are minimized. The equilibrium is governed more by intramolecular forces, and the proportion of the less polar lactim tautomer can increase significantly compared to its state in polar solvents.[13][16]

The shift in equilibrium constant (KT) across different solvents can be substantial, highlighting the necessity of studying tautomerism in biologically relevant media.

pH and Ionization

The protonation state of the 4-hydroxypyrimidine ring is dependent on the pH of the medium, which in turn affects tautomeric preferences. The molecule can exist in cationic, neutral, or anionic forms. For example, in acidic media, protonation can occur, and the resulting cation may have a different tautomeric preference. The stabilization of a zwitterionic tautomer has been observed under specific solvation conditions.[17] Understanding the behavior across a physiological pH range is critical for predicting a drug candidate's form at its site of action.

Experimental Characterization of Tautomers

A multi-technique approach is essential for the unambiguous characterization and quantification of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[11][18][19][20][21][22] Since the interconversion between tautomers is often slow on the NMR timescale, distinct sets of signals for each species can be observed.

  • ¹H NMR: The chemical shifts of ring protons and the N-H proton are highly sensitive to the tautomeric form. The lactam N-H proton typically appears as a broad signal at a characteristic downfield shift.

  • ¹³C NMR: The chemical shift of the C4 carbon provides a clear distinction: it appears at a significantly more downfield position (~160-170 ppm) in the lactam (keto) form compared to the lactim (enol) form (~150-160 ppm).

  • ¹⁵N NMR: The nitrogen chemical shifts are exquisitely sensitive to the electronic environment, making ¹⁵N NMR a definitive technique for identifying the protonation site (i.e., distinguishing between N-H and N=).[18]

NucleusLactam (Keto) FormLactim (Enol) FormKey Differentiator
¹H N3-H: ~11-13 ppm (broad)O-H: ~9-11 ppm (sharp)Presence and shift of labile proton
¹³C C4: ~165 ppmC4: ~155 ppm~10 ppm upfield shift for enol C4-O
¹⁵N N3: ~150 ppm (pyrrolic)N3: ~250 ppm (pyridinic)Large shift difference indicates protonation state
  • Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxypyrimidine derivative and dissolve it in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Spectrometer Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure the temperature is controlled and recorded.

  • Acquisition Parameters: Use a calibrated 90° pulse and a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Data Processing: Process the FID with minimal manipulation. Perform careful phasing and baseline correction.

  • Integration: Integrate a well-resolved, non-exchangeable proton signal for each tautomer. Integrate the signal for the internal standard.

  • Calculation: The molar ratio of the tautomers is directly proportional to their integral values, normalized by the number of protons giving rise to the signal.

    • Ratio (Lactam:Lactim) = (IntegralLactam / #HLactam) : (IntegralLactim / #HLactim)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Add internal standard A->B C Set acquisition parameters (Calibrated pulse, long D1) B->C Transfer to spectrometer D Acquire 1H NMR spectrum C->D E Process FID (Phase, Baseline Correction) D->E F Integrate signals for each tautomer & standard E->F G Calculate molar ratio (KT) F->G

Caption: Experimental workflow for qNMR analysis of tautomeric equilibrium.

UV-Visible Spectroscopy

Computational Chemistry: A Predictive and Interpretive Tool

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and for interpreting experimental data.[3][6][27][28][29][30]

  • Methodology: Density Functional Theory (DFT) methods, such as B3LYP, or higher-level ab initio methods like MP2, are commonly used.[3][6]

  • Basis Sets: A sufficiently large basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) is crucial for accurate results.[6]

  • Solvation Models: To simulate solution-phase behavior, calculations must incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective approach that treats the solvent as a continuous dielectric medium.[6]

By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (KT) can be predicted using the equation: ΔG = -RT ln(KT). These calculations allow for the rapid screening of derivatives and provide deep mechanistic insight into the factors governing the equilibrium.

Computational_Workflow A Define Tautomer Structures B Select Computational Method (e.g., DFT/B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Perform Geometry Optimization (Gas Phase) C->D E Perform Frequency Calculation (Confirm minima, obtain ZPE) D->E H Calculate Gibbs Free Energy (G) for each tautomer D->H For gas phase F Incorporate Solvent Model (e.g., PCM) E->F For solution phase G Perform Single-Point Energy Calculation in Solvent F->G G->H I Calculate ΔG and predict KT H->I

Sources

Introduction: The Significance of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Synthesis, Reactivity, and Applications

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a vast array of therapeutic agents with applications spanning oncology, infectious diseases, and central nervous system disorders.[1][3] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is of particular interest to researchers and drug development professionals as it combines three key chemical features on a single, compact scaffold:

  • A pyrimidine core , providing a rigid framework with defined hydrogen bonding capabilities.

  • A 4-hydroxy group , which exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This feature is crucial for its chemical reactivity and its ability to act as both a hydrogen bond donor and acceptor.

  • A 2-carbonitrile group , a potent electron-withdrawing group and a versatile chemical handle for further synthetic transformations.

The convergence of these functionalities makes this compound a valuable building block for constructing complex molecular architectures and a promising scaffold for library synthesis in the pursuit of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and electronic properties is fundamental to predicting its behavior and designing effective synthetic strategies.

Keto-Enol Tautomerism: A Defining Feature

Like many hydroxypyrimidines, this compound exists as a mixture of two tautomeric forms: the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto' form (2-cyano-pyrimidin-4(3H)-one).[4][5]

The position of this equilibrium is highly dependent on the molecule's environment. In the gas phase, the hydroxy (enol) form may be more prevalent.[6] However, in polar solvents and in the solid state, the equilibrium strongly favors the keto (pyrimidinone) form.[7][8] This preference is rationalized by the formation of stable, intermolecular hydrogen-bonded dimers and the favorable charge distribution in the keto form's resonance structures.[8][9] The introduction of a nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium toward the ketonic form.[10] For the remainder of this guide, we will primarily consider the more stable keto tautomer in discussions of reactivity and biological interactions, while acknowledging the dynamic nature of the equilibrium.

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 2-Cyano-pyrimidin-4(3H)-one (Keto Form) Enol Keto Enol->Keto Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

PropertyValue / Expected SignatureSource
Molecular Formula C₅H₃N₃O[11]
Molecular Weight 121.10 g/mol [11]
Appearance White to off-white crystalline solid[12]
Melting Point 190-195 °C[12]
Solubility Sparingly soluble in water; soluble in DMSO, methanol, ethanol[12]
¹H NMR (DMSO-d₆) δ ~12.0-13.0 ppm (br s, 1H, N-H), δ ~8.5 ppm (d, 1H, H6), δ ~6.5 ppm (d, 1H, H5)Predicted
¹³C NMR (DMSO-d₆) δ ~160 ppm (C=O), δ ~155 ppm (C6), δ ~150 ppm (C2), δ ~115 ppm (CN), δ ~110 ppm (C5)Predicted
IR (KBr, cm⁻¹) ~3200-2800 (N-H stretch, broad), ~2230 (C≡N stretch), ~1680 (C=O stretch)Predicted
Mass Spec (EI) m/z 121 (M⁺), fragments from loss of CO, HCNPredicted

Note: NMR and IR data are predicted based on the stable keto-tautomer and general principles of spectroscopy. Actual values may vary.[13][14][15]

Synthesis of this compound

The construction of the pyrimidine ring is most commonly achieved by condensing a 1,3-bifunctional three-carbon component with an N-C-N fragment like urea, guanidine, or an amidine.[16] While multiple synthetic routes to substituted 4-hydroxypyrimidines exist, many suffer from drawbacks such as expensive starting materials, low yields, or harsh reaction conditions.[17] A robust and industrially scalable approach involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base.[17]

For the specific synthesis of this compound, a logical and efficient pathway involves the base-catalyzed cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with urea. This method leverages readily available starting materials to construct the functionalized pyrimidine core in a single, efficient step.

Synthesis_Workflow reagents Ethyl 2-cyano-3-ethoxyacrylate + Urea reaction Cyclocondensation Reaction Reflux reagents->reaction conditions Sodium Ethoxide (NaOEt) in Ethanol (EtOH) conditions->reaction workup Acidic Workup (e.g., aq. HCl) reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. Successful synthesis is confirmed by characterization of the final product, which should match the spectroscopic data outlined in the previous section.

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Urea

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Causality: Sodium ethoxide is the strong base required to deprotonate urea, initiating the nucleophilic attack on the acrylate substrate.

  • Addition of Reagents: Once all the sodium has reacted and the solution has cooled, add urea (3.0 g, 50 mmol). Stir the resulting suspension for 15 minutes. To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (8.45 g, 50 mmol) dropwise. Causality: Staggered addition ensures the base is available to activate the urea before the electrophilic partner is introduced, maximizing the desired reaction pathway.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation barrier for the cyclization and subsequent elimination steps that form the aromatic pyrimidine ring.

  • Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL). Carefully acidify the aqueous solution to pH 3-4 with concentrated HCl. A precipitate should form. Causality: Acidification neutralizes the basic catalyst and protonates the product, causing it to precipitate from the aqueous solution due to its lower solubility in its neutral form.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Dry the purified product under vacuum. Obtain the melting point, IR, ¹H NMR, ¹³C NMR, and mass spectra. Validation: The obtained data must be consistent with the expected values for the target compound to confirm a successful synthesis.

Chemical Reactivity and Synthetic Utility

The unique combination of functional groups makes this compound a versatile intermediate for further chemical modification.

Reactivity cluster_hydroxyl Reactions at C4-OH / N3-H cluster_nitrile Reactions at C2-CN start This compound p1 4-Chloropyrimidine (via POCl₃) start->p1 Chlorination p2 O/N-Alkylation (via R-X, base) start->p2 Alkylation p3 Carboxylic Acid (via Hydrolysis) start->p3 Acid Hydrolysis p4 Amine (via Reduction, e.g., H₂/cat.) start->p4 Reduction p5 Tetrazole (via NaN₃) start->p5 Cycloaddition

Caption: Key reaction pathways for this compound.

  • Reactions at the Hydroxyl/Amide site:

    • Conversion to a Leaving Group: The hydroxyl group can be converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This is a pivotal transformation, as the resulting 4-chloropyrimidine is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.

    • O/N-Alkylation and Acylation: The N-H proton of the pyrimidinone tautomer can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to introduce substituents at the N3 position.

  • Transformations of the Carbonitrile Group:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-carboxamide or 2-carboxylic acid derivative. These functional groups are valuable for forming amide bonds in drug conjugates or acting as metal-chelating groups.

    • Reduction: The nitrile can be reduced to a 2-aminomethyl group using various reducing agents, such as catalytic hydrogenation. This introduces a basic side chain, which can be critical for modulating solubility and receptor interactions.

    • Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a 2-tetrazolylpyrimidine. The tetrazole ring is a well-known bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in modern chemical research due to its proven utility in creating high-value molecules.

Scaffold for Bioactive Molecules

The pyrimidine core is a frequent component of kinase inhibitors, which are a major class of anticancer drugs. The N1 and N3 atoms of the pyrimidine ring often act as "hinge-binding" elements, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions then explore other regions of the active site to achieve potency and selectivity. Derivatives of pyrimidine-5-carbonitrile have been successfully designed as potent EGFR inhibitors with anticancer activity.[18] The synthetic handles on this compound allow for the systematic elaboration of molecular complexity to target a wide range of enzymes.

Beyond oncology, pyrimidine derivatives exhibit a remarkable breadth of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] This scaffold serves as an excellent starting point for generating diverse chemical libraries for high-throughput screening against various biological targets.

Building Block in Materials Science

The planar, electron-rich nature of the pyrimidine ring, combined with its capacity for coordination and hydrogen bonding, also makes it an attractive component in materials science. Recently, 4-hydroxypyrimidine-5-carbonitrile (an isomer of the title compound) has been used as a linker to create a novel 2D metal-organic framework (MOF) with conductive properties.[19] The ability of the hydroxyl and nitrile groups to coordinate with metal ions suggests that this compound could similarly serve as a versatile linker for designing functional materials with unique electronic or catalytic properties.

Conclusion

This compound is more than just a chemical compound; it is a highly enabling platform for innovation in both medicine and materials science. Its structural properties, particularly its tautomeric nature, dictate its reactivity and interactions. The well-established principles of pyrimidine synthesis provide a reliable means for its production, and its strategically placed functional groups offer a multitude of pathways for chemical diversification. For researchers and scientists in drug development, this molecule represents a validated starting point for the rational design of potent and selective therapeutic agents. Its potential as a functional building block ensures that it will continue to be a molecule of significant interest for the foreseeable future.

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The Cornerstone of Life's Code: A Technical Guide to the Discovery and History of 4-Hydroxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypyrimidine scaffold is a fundamental heterocyclic motif that forms the backbone of essential biomolecules and a vast array of pharmacologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of 4-hydroxypyrimidine and its derivatives. We will traverse the seminal moments in the history of pyrimidine chemistry, from early syntheses to the elucidation of the biological significance of these compounds. This guide will delve into the evolution of synthetic methodologies, offering detailed protocols for key reactions, and will illuminate the critical role of 4-hydroxypyrimidines in the landscape of modern drug discovery.

Introduction: The Pyrimidine Ring - A Ubiquitous Heterocycle

Pyrimidines are six-membered aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[1] This structural framework is of profound biological importance as it is a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1][2] The biosynthesis of pyrimidines is a vital metabolic pathway essential for cellular growth and replication.[3][4] Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable diversity of biological activities, which has made them a privileged scaffold in medicinal chemistry and drug development.[2][5]

The 4-hydroxypyrimidine moiety, in particular, is a key pharmacophore found in numerous therapeutic agents. It is important to note that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone.[6][7] This tautomerism plays a crucial role in its chemical reactivity and biological interactions. This guide will explore the journey of this seemingly simple, yet profoundly significant, molecule from its discovery to its current status as a cornerstone of modern bio-organic and medicinal chemistry.

The Dawn of Pyrimidine Chemistry: A Historical Perspective

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study and synthesis of the pyrimidine ring system began in the latter half of the century. A pivotal moment in this journey was the work of Wilhelm Pinner in 1884. He was the first to systematically synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , laid the foundational groundwork for the vast field of pyrimidine chemistry. Pinner is also credited with coining the name "pyrimidine" in 1885.[1]

The parent, unsubstituted pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1] These early discoveries set the stage for the exploration of a vast chemical space of pyrimidine derivatives, including the 4-hydroxypyrimidines, and paved the way for understanding their fundamental role in biological systems.

The Synthesis of 4-Hydroxypyrimidine: A Methodological Evolution

The synthesis of the 4-hydroxypyrimidine core has been a subject of extensive research, leading to the development of several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis and its Variations

The classical Pinner synthesis remains a cornerstone for the preparation of substituted pyrimidines. The condensation of a β-ketoester with an amidine provides a direct route to the pyrimidine ring.[8]

Conceptual Workflow of the Pinner Synthesis:

Pinner_Synthesis beta_ketoester β-Ketoester intermediate Condensation Intermediate beta_ketoester->intermediate Condensation amidine Amidine amidine->intermediate hydroxypyrimidine 4-Hydroxypyrimidine Derivative intermediate->hydroxypyrimidine Cyclization & Dehydration

Caption: A simplified workflow of the Pinner pyrimidine synthesis.

Experimental Protocol: A Generalized Pinner Synthesis [8]

  • Reaction Setup: A solution of the chosen β-ketoester and amidine hydrochloride is prepared in a suitable solvent, typically a lower alcohol like ethanol.

  • Base Addition: A base, such as sodium ethoxide, is added to the reaction mixture to liberate the free amidine and catalyze the condensation.

  • Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization reactions to completion.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the 4-hydroxypyrimidine product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent.

Causality: The use of a base is critical to deprotonate the amidine hydrochloride, generating the nucleophilic free amidine necessary for the initial condensation with the keto group of the β-ketoester. The subsequent intramolecular cyclization is followed by dehydration to form the aromatic pyrimidine ring.

Synthesis from Formylacetic Ester

An alternative and industrially relevant method involves the condensation of a formylacetic ester with a suitable amidine-like compound.[9]

Experimental Protocol: Synthesis of 4-Hydroxypyrimidine [9]

  • Preparation of Sodium Formylacetic Ester: Ethyl acetate is reacted with methyl formate and sodium methylate under superatmospheric pressure in the presence of carbon monoxide to produce a reaction mixture containing the alkali metal formylacetic ester.

  • Condensation: Without isolation, this crude mixture is then condensed with formamidine in the presence of a caustic alkali.

  • Isolation: The resulting 4-hydroxypyrimidine is then isolated from the reaction mixture.

Causality: The use of superatmospheric pressure and carbon monoxide allows for higher reaction temperatures, improving the efficiency of the formylacetic ester formation. The subsequent condensation with formamidine follows a similar cyclization pathway to the Pinner synthesis.

The Thiourea Route and Desulfurization

Another common approach involves the use of thiourea, which upon condensation with a β-ketoester, yields a 2-thiouracil derivative. Subsequent desulfurization provides the corresponding 4-hydroxypyrimidine.

Conceptual Workflow of the Thiourea Route:

Thiourea_Route beta_ketoester β-Ketoester thiouracil 2-Thiouracil Derivative beta_ketoester->thiouracil Condensation & Cyclization thiourea Thiourea thiourea->thiouracil hydroxypyrimidine 4-Hydroxypyrimidine Derivative thiouracil->hydroxypyrimidine Desulfurization (e.g., Raney Nickel)

Caption: The synthetic pathway to 4-hydroxypyrimidines via a thiouracil intermediate.

Experimental Protocol: A Two-Step Synthesis via Thiouracil [8]

  • Thiouracil Formation: A β-ketoester is reacted with thiourea in the presence of a base like sodium ethoxide in ethanol and heated under reflux.

  • Isolation of Thiouracil: After cooling, the reaction mixture is poured into water and acidified to precipitate the 2-thiouracil derivative, which is then collected by filtration.

  • Desulfurization: The isolated 2-thiouracil is then treated with a desulfurizing agent, such as Raney nickel, in a suitable solvent.

  • Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the 4-hydroxypyrimidine product.

Trustworthiness: While this method is generally high-yielding, the use of Raney nickel can be challenging from an industrial perspective due to its cost and handling difficulties.[8]

The Biological Significance and Emergence in Drug Discovery

The discovery of the central role of pyrimidines in the structure of DNA and RNA was a monumental leap in our understanding of biology. This naturally led to the exploration of pyrimidine analogs as potential therapeutic agents. The 4-hydroxypyrimidine scaffold, being a close structural mimic of the natural nucleobases, quickly became a focal point for drug discovery efforts.

The versatility of the pyrimidine ring has allowed for its incorporation into a wide range of drugs with diverse therapeutic applications, including:

  • Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[5][10]

  • Antiviral Drugs: By acting as chain terminators or inhibitors of viral enzymes, 4-hydroxypyrimidine-containing compounds have shown efficacy against various viruses.[11]

  • Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

  • Central Nervous System (CNS) Active Agents: The pyrimidine scaffold is also found in drugs targeting the CNS, including sedatives and hypnotics.[5]

Table 1: Notable Drugs and Clinical Candidates Featuring the Pyrimidine Scaffold

Drug NameTherapeutic AreaMechanism of Action (if known)
Zidovudine (AZT)Antiviral (HIV)Reverse transcriptase inhibitor
5-FluorouracilAnticancerInhibits thymidylate synthase
ImatinibAnticancerTyrosine kinase inhibitor
RosuvastatinCardiovascularHMG-CoA reductase inhibitor
MinoxidilAntihypertensive, Hair lossVasodilator

Conclusion and Future Perspectives

The journey of 4-hydroxypyrimidine compounds, from their initial synthesis in the late 19th century to their current prominence in medicinal chemistry, is a testament to the enduring power of fundamental chemical research. The elegant synthetic routes developed over the decades have provided chemists with the tools to create a vast library of derivatives, leading to the discovery of numerous life-saving drugs. As our understanding of the molecular basis of disease continues to grow, the 4-hydroxypyrimidine scaffold is poised to remain a critical platform for the design and development of the next generation of targeted therapies. The ongoing exploration of novel synthetic methodologies and the application of advanced screening techniques will undoubtedly unveil new and exciting biological activities for this versatile and historically significant class of compounds.

References

  • Zerweck, W., & Trefzer, K. (1947). Method of producing 4-hydroxy pyrimidines. U.S. Patent No. 2,417,318. Washington, DC: U.S.
  • Ishikura, M., & Abe, T. (1990). Process for preparing 4-hydroxypyrimidine.
  • Jevtić, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7069. [Link]

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  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrimidine. PubChem Compound Database. [Link]

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  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 246. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Abdel-Gawad, H., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2530. [Link]

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Spectroscopic Elucidation of 4-Hydroxypyrimidine-2-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Hydroxypyrimidine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and comparative data from the closely related parent molecule, 4-Hydroxypyrimidine, to present a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound in their scientific endeavors. We will delve into the anticipated features of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its structural and electronic characteristics.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of a hydroxyl group at the 4-position and a nitrile group at the 2-position of the pyrimidine ring, as in this compound (Molecular Formula: C₅H₃N₃O, Molecular Weight: 121.10 g/mol ), creates a molecule with a unique electronic profile and potential for diverse chemical interactions.[1] The electron-withdrawing nature of the nitrile group is expected to significantly influence the chemical shifts in NMR spectra and the vibrational frequencies in IR spectroscopy compared to the parent 4-hydroxypyrimidine.[2] Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide will systematically explore the predicted spectroscopic data for this compound, providing a detailed rationale for the expected observations. The analysis is grounded in fundamental principles of spectroscopy and draws comparisons with the well-documented spectral data of 4-Hydroxypyrimidine.[2]

Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment within a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons and the hydroxyl/amide proton, influenced by the electron-withdrawing cyano group.

Experimental Protocol (Hypothetical):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (e.g., OH, NH).

G cluster_workflow ¹H NMR Acquisition Workflow Sample_Prep Sample Preparation (Dissolve in DMSO-d₆) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling) Processing->Analysis

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.5Doublet (d)H6The proton at the 6-position is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton. The electron-withdrawing effect of the 2-cyano group will further shift it downfield compared to 4-hydroxypyrimidine.
~6.5Doublet (d)H5The proton at the 5-position will be coupled to H6 and is expected to appear at a higher field (upfield) compared to H6.
>12.0Broad SingletOH/NHThe tautomeric nature of the 4-hydroxy group means this proton can exist as either a hydroxyl proton or an amide proton. In DMSO-d₆, this exchangeable proton will likely appear as a broad singlet at a very low field.

Interpretation:

The presence of the electron-withdrawing nitrile group at the C2 position is expected to have a significant deshielding effect on the pyrimidine ring protons, particularly H6. The coupling between H5 and H6 should result in a doublet for each signal, with a typical ortho-coupling constant of approximately 5-7 Hz. The broadness of the OH/NH peak is a characteristic feature of exchangeable protons.

Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. For this compound, we expect to observe five distinct carbon signals, with their chemical shifts influenced by the attached functional groups.

Experimental Protocol (Hypothetical):

A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using the same sample prepared for ¹H NMR.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C4The carbon bearing the hydroxyl group (or part of the amide in the tautomeric form) is expected to be significantly downfield due to the electronegativity of the oxygen atom.
~155C6This aromatic carbon, bonded to a nitrogen and adjacent to another, will appear at a downfield position.
~140C2The carbon of the nitrile group is typically found in this region, but the carbon to which it is attached (C2 of the pyrimidine ring) will be deshielded and is predicted to be in this downfield region.
~115CNThe carbon of the nitrile group itself will have a characteristic chemical shift in this range.
~110C5This aromatic carbon is expected to be the most upfield of the ring carbons.

Interpretation:

The chemical shifts of the pyrimidine ring carbons are highly dependent on the substituents. The C4 carbon, bonded to the electronegative oxygen, will be the most deshielded among the ring carbons. The C2 carbon, attached to the electron-withdrawing cyano group, will also be significantly deshielded. The nitrile carbon (CN) will have a characteristic signal in the 115-120 ppm range.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical):

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

G cluster_workflow FTIR Spectroscopy Workflow Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Scan Infrared Scan Sample_Prep->IR_Scan Data_Analysis Spectral Analysis (Peak Identification) IR_Scan->Data_Analysis

Caption: A simplified workflow for obtaining and analyzing an FTIR spectrum.

Predicted IR Data:

Predicted Frequency (cm⁻¹)VibrationRationale
3400-3200 (broad)O-H/N-H stretchThe tautomeric nature of the molecule will result in a broad absorption band in this region, characteristic of hydroxyl and/or amide N-H stretching vibrations, likely involved in hydrogen bonding.
~2230C≡N stretchThe nitrile group has a very characteristic and sharp absorption band in this region.
~1680C=O stretchIn the pyrimidone tautomer, a strong carbonyl stretch is expected.
1600-1450C=C and C=N stretchesAromatic ring stretching vibrations will appear as a series of bands in this region.

Interpretation:

The IR spectrum will be dominated by a strong, sharp peak around 2230 cm⁻¹ confirming the presence of the nitrile group. A broad band in the high-frequency region will indicate the presence of the O-H or N-H group, and a strong absorption around 1680 cm⁻¹ would support the predominance of the pyrimidone tautomer in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the pyrimidine ring.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol (Hypothetical):

A mass spectrum would be acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a mass analyzer.

Predicted Mass Spectrometry Data:

m/zInterpretation
121[M]⁺ (in EI) or [M+H]⁺ (in ESI)
94[M-HCN]⁺
67Further fragmentation

Interpretation:

The mass spectrum should show a clear molecular ion peak at m/z 121, confirming the molecular formula C₅H₃N₃O. A significant fragment ion at m/z 94, resulting from the loss of HCN, would be a strong indicator of the presence of the nitrile group. Further fragmentation would depend on the ionization method used but would involve the breakdown of the heterocyclic ring.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12210265, 4-Hydroxypyrimidine-5-carbonitrile. Available at: [Link]

  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available at: [Link]

  • ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available at: [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine-carbonitriles represent a pivotal class of heterocyclic compounds, distinguished by a pyrimidine ring scaffold bearing a nitrile (-C≡N) functional group. This unique structural combination imparts a rich and versatile chemical profile, making them highly significant in the field of medicinal chemistry and drug discovery.[1][2] The pyrimidine core is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] The incorporation of the electron-withdrawing nitrile group significantly modulates the electronic properties of the pyrimidine ring, influencing its reactivity and intermolecular interactions.[3][5] This guide provides a comprehensive overview of the physical and chemical properties of pyrimidine-carbonitriles, offering insights for researchers, scientists, and professionals engaged in drug development.

Physical Properties of Pyrimidine-Carbonitriles

The physical properties of pyrimidine-carbonitriles are crucial for their application in drug design, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). These properties are highly dependent on the nature and position of substituents on the pyrimidine ring.

Melting and Boiling Points

The melting and boiling points of pyrimidine-carbonitriles are influenced by intermolecular forces, molecular weight, and crystal packing efficiency. Generally, these compounds are crystalline solids at room temperature.[6][7] The introduction of polar functional groups, such as amino or hydroxyl groups, can lead to stronger intermolecular hydrogen bonding, resulting in higher melting points.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
PyrimidineC₄H₄N₂20-22123-124
Pyrimidine-2-carbonitrileC₅H₃N₃105-107Not available
2-Aminopyrimidine-5-carbonitrileC₅H₄N₄300-310 (decomposes)387.9 (predicted)
4-Amino-2-chloro-5-pyrimidinecarbonitrileC₅H₃ClN₄250Not available
2,4-Diamino-6-chloropyrimidineC₄H₅ClN₄199-202438.3 (predicted)

Note: Data is compiled from various sources and should be considered as representative examples.[4][7][8][9]

Solubility

The solubility of pyrimidine-carbonitriles is a critical parameter for their biological activity and formulation. The parent pyrimidine is miscible with water, but the introduction of the nitrile group and other nonpolar substituents generally decreases aqueous solubility.[8] However, the presence of hydrogen bond donors and acceptors, such as amino and hydroxyl groups, can enhance water solubility. Solubility in organic solvents varies depending on the polarity of the solvent and the substituents on the pyrimidine-carbonitrile.[6][10] Generally, solubility increases with temperature.[6][10]

Acidity and Basicity (pKa)

The pyrimidine ring contains two nitrogen atoms, which can act as weak bases. The pKa of protonated pyrimidine is approximately 1.10.[8] The electron-withdrawing nature of the nitrile group further reduces the basicity of the ring nitrogens. Conversely, the presence of electron-donating groups, such as amino groups, increases the basicity. The determination of pKa is crucial for understanding the ionization state of these molecules at physiological pH, which in turn affects their biological activity and pharmacokinetic properties.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The LogP value represents the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent. A higher LogP value indicates greater lipophilicity. The nitrile group contributes to the overall lipophilicity of the molecule. The lipophilicity of pyrimidine-carbonitriles can be tailored by the introduction of various substituents.

Chemical Properties and Reactivity

The chemical reactivity of pyrimidine-carbonitriles is governed by the interplay between the electron-deficient pyrimidine ring and the versatile nitrile group.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is a π-deficient heteroaromatic system, making it susceptible to nucleophilic attack.[3] The positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are particularly electron-deficient and are the primary sites for nucleophilic aromatic substitution. Halogenated pyrimidine-carbonitriles are valuable intermediates, as the halogens can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of compounds.

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[3][11] When it does occur, it typically happens at the C5 position, which is the most electron-rich carbon atom in the ring.[3][11]

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. In the context of drug design, the nitrile group of pyrimidine-carbonitriles has been shown to act as a covalent "warhead," forming reversible or irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[5] This covalent interaction can lead to potent and prolonged inhibition of the target enzyme.[5]

Spectroscopic Characterization

The structure of pyrimidine-carbonitriles is routinely elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of the protons on the pyrimidine ring are typically observed in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents. Protons on amino groups attached to the ring often appear as broad singlets.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring and the nitrile group give rise to characteristic signals in the ¹³C NMR spectrum. The nitrile carbon typically appears around δ 115-120 ppm. The chemical shifts of the ring carbons are sensitive to the nature and position of substituents.

Representative NMR Data for 2,4-Diaminopyrimidine-5-carbonitrile: [3]

  • ¹H NMR (DMSO-d₆): δ 8.05 (s, 1H, H-6), 6.9 (s, 4H, 2 x NH₂)

  • ¹³C NMR (DMSO-d₆): δ 167.2 (C-4), 166.6 (C-2), 161.3 (C-6), 117.0 (CN), 83.0 (C-5)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in pyrimidine-carbonitriles. The most characteristic absorption is the stretching vibration of the nitrile group (νC≡N), which typically appears as a sharp, medium-intensity band in the region of 2210-2240 cm⁻¹.[1] The stretching vibrations of N-H bonds in amino-substituted pyrimidines are observed in the 3200-3500 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of pyrimidine-carbonitriles. The fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Experimental Protocols

Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

This protocol describes a representative synthesis of a pyrimidine-carbonitrile derivative.

Workflow for the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

reagents Guanidine β-ethoxyacrylonitrile reaction Reaction in Isopropanol reagents->reaction workup Work-up and Purification reaction->workup product 2,4-Diaminopyrimidine- 5-carbonitrile workup->product

A representative workflow for the synthesis of a diaminopyrimidine derivative.

Step-by-Step Methodology:

  • To a solution of β-ethoxyacrylonitrile (0.10 mol) in isopropanol (25 g) warmed to 68-70 °C, add a solution of guanidine (approximately 94% by weight, 0.115 mol) in isopropanol (20 g) dropwise over 1.5 hours.[12]

  • Stir the reaction mixture at 69-70 °C for an additional 1.25 hours. The mixture will turn light brown, and a yellow solid will precipitate.[12]

  • For work-up, distill off the solvent until a bottom temperature of 95 °C is reached.[12]

  • Digest the distillation residue in n-heptane (30 g) at approximately 60 °C for 1 hour.[12]

  • Filter the crude product and recrystallize from a suitable solvent to obtain pure 2,4-diaminopyrimidine.[12] (Note: This procedure is for the synthesis of 2,4-diaminopyrimidine, a precursor to the carbonitrile. The nitrile can be introduced in a subsequent step).

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a pyrimidine-carbonitrile derivative.

Workflow for pKa Determination by Potentiometric Titration

sample_prep Prepare Sample Solution titration Titrate with Acid/Base (Monitor pH) sample_prep->titration data_analysis Analyze Titration Curve (Identify Inflection Point) titration->data_analysis pka_calc Calculate pKa data_analysis->pka_calc

A generalized workflow for determining the pKa of a compound using potentiometric titration.

Step-by-Step Methodology:

  • Prepare a solution of the pyrimidine-carbonitrile of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Workflow for LogP Determination by Shake-Flask Method

equilibration Equilibrate Octanol and Water partitioning Dissolve Compound and Partition between Phases equilibration->partitioning separation Separate Phases partitioning->separation analysis Analyze Concentration in Each Phase (e.g., HPLC) separation->analysis logp_calc Calculate LogP analysis->logp_calc

A schematic representation of the shake-flask method for LogP determination.

Step-by-Step Methodology:

  • Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Prepare a stock solution of the pyrimidine-carbonitrile in one of the phases.

  • Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

  • Shake the flask for a sufficient time to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the pyrimidine-carbonitrile in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Significance and Applications in Drug Discovery

The unique physicochemical properties of pyrimidine-carbonitriles have positioned them as privileged scaffolds in modern drug discovery. Their ability to engage in a wide range of non-covalent and covalent interactions with biological targets has led to the development of numerous potent and selective inhibitors of various enzymes.

  • Enzyme Inhibition: Pyrimidine-carbonitriles have been successfully employed as inhibitors of kinases (e.g., EGFR, BTK), proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.[13][14] The nitrile group can act as a key pharmacophoric element, forming crucial interactions within the enzyme's active site.

  • Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, offering opportunities to modulate physicochemical properties and improve drug-like characteristics.

  • Scaffold for Library Synthesis: The facile functionalization of the pyrimidine-carbonitrile core allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

Pyrimidine-carbonitriles are a fascinating and highly valuable class of heterocyclic compounds with a rich and tunable set of physical and chemical properties. Their unique electronic nature and versatile reactivity make them ideal scaffolds for the design of novel therapeutic agents. A thorough understanding of their properties, as outlined in this guide, is essential for harnessing their full potential in the ongoing quest for new and improved medicines.

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  • Chem-Impex. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ChemSynthesis. (n.d.). 4-amino-2-chloro-5-pyrimidinecarbonitrile. [Link]

  • PubChem. (n.d.). 2-Chloro-4-aminopyrimidine. [Link]

  • PubChem. (n.d.). 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(36), 17359-17375. [Link]

  • Space Frontiers. (n.d.). Crystal Structures of 2-Amino-4-Methyl-6-Chloropyrimidine and 2-Amino-4,6-Dichloropyrimidine. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • van der Water, S. J., et al. (2017). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 145, 466-478. [Link]

  • Sastre, M., et al. (2013). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Modeling, 19(6), 2445-2454. [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(21), 5035. [Link]

  • ACS Publications. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 6(48), 32549-32558. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Google Patents. (n.d.). High throughput HPLC method for determining Log P values.
  • PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • ResearchGate. (n.d.). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. [Link]

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  • Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Organic Chemistry Journal, 4, 25-27. [Link]

Sources

Unlocking the Potential of 4-Hydroxypyrimidine-2-carbonitrile: A Technical Guide for Novel Research Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to the untapped research potential of 4-Hydroxypyrimidine-2-carbonitrile. As a Senior Application Scientist, the following content is structured to provide not just a roadmap, but a foundational understanding of this molecule's promise, grounded in established chemical principles and burgeoning areas of therapeutic interest.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous approved drugs.[1][2][3] Its inherent drug-like properties and synthetic tractability make it a privileged scaffold in the design of novel therapeutics.[4] this compound (CAS No. 1034827-34-3) presents a particularly intriguing starting point for new discovery programs due to its unique combination of reactive functional groups poised for strategic modification.

PropertyValueSource
CAS Number 1034827-34-3
Molecular Formula C₅H₃N₃O
Molecular Weight 121.10 g/mol

This guide will illuminate potential research avenues by first establishing a proposed synthetic route, delving into the molecule's chemical reactivity, and then extrapolating these fundamentals to promising applications in drug discovery and materials science.

Synthesis and Tautomerism: Establishing a Practical Foundation

Proposed Synthetic Protocol:

A plausible and efficient synthesis can be achieved through the reaction of an activated form of malonic acid with cyanamide.

Step 1: Preparation of a Malonic Acid Derivative Malononitrile can serve as a versatile starting material. Its reaction with a suitable activating agent, such as an acid chloride or anhydride in the presence of a base, would generate a reactive intermediate.

Step 2: Cyclization with a Guanidine Equivalent The activated malonic acid derivative can then be reacted with a guanidine equivalent, such as cyanamide, in the presence of a base like sodium ethoxide. The subsequent cyclization and tautomerization would yield the desired this compound.

Synthetic Pathway Malononitrile Malononitrile ActivatedIntermediate Activated Malonic Intermediate Malononitrile->ActivatedIntermediate Activation ActivatingAgent Activating Agent (e.g., Acetic Anhydride) ActivatingAgent->ActivatedIntermediate Product This compound ActivatedIntermediate->Product Cyclization/ Tautomerization Cyanamide Cyanamide Cyanamide->Product Base Base (e.g., NaOEt) Base->Product Tautomerism This compound This compound (Enol Form) 2-Cyano-4(3H)-pyrimidinone 2-Cyano-4(3H)-pyrimidinone (Keto Form - Major) This compound->2-Cyano-4(3H)-pyrimidinone Tautomerization

Caption: Tautomeric equilibrium of this compound.

Chemical Reactivity and Derivatization: A Gateway to Novel Compounds

The presence of three distinct functional handles—the pyrimidinone ring, the nitrile group, and the reactive C5 position—provides a rich platform for chemical diversification.

Reactions at the Pyrimidinone Moiety:
  • N-Alkylation/Arylation: The nitrogen atoms of the pyrimidinone ring can be alkylated or arylated under standard conditions (e.g., using alkyl halides or aryl boronic acids with appropriate catalysts) to introduce substituents that can modulate solubility, lipophilicity, and biological activity.

  • O-Alkylation/Arylation: While the keto form is dominant, reactions targeting the oxygen, such as O-alkylation, can be achieved under specific conditions to lock the molecule in the enol form if desired for certain applications.

Transformations of the Nitrile Group:
  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to esters or amides, providing a plethora of opportunities for further functionalization and interaction with biological targets.

  • Reduction: Reduction of the nitrile to an amine introduces a basic center and a nucleophilic handle for further derivatization.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems, significantly expanding the chemical space.

Functionalization of the Pyrimidine Ring:
  • Electrophilic Substitution at C5: The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents such as halogens, nitro groups, or acyl groups. These can then be further manipulated to introduce additional diversity.

Derivatization_Strategies cluster_Ring Ring Modifications cluster_Nitrile Nitrile Transformations Core This compound N_Alkylation N-Alkylation/Arylation Core->N_Alkylation O_Alkylation O-Alkylation Core->O_Alkylation C5_Substitution C5-Electrophilic Substitution Core->C5_Substitution Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Amine Core->Reduction Cyclization Cyclization Reactions Core->Cyclization

Caption: Potential derivatization strategies for this compound.

Potential Research Areas in Drug Discovery

The structural features of this compound make it a promising scaffold for targeting several important classes of enzymes and receptors.

Primary Suggested Target: HIF Prolyl Hydroxylase (PHD) Inhibitors

Recent studies have highlighted the potential of 4-hydroxypyrimidine-containing compounds as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. [7]PHD inhibitors are a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease. The 4-hydroxypyrimidine core can mimic the 2-oxoglutarate cofactor of PHD, while the nitrile and other potential modifications at the C5 position can be designed to interact with specific residues in the active site.

Proposed Research Workflow:

  • Synthesis of a Focused Library: Synthesize a library of this compound derivatives with diverse substituents at the N1, N3, and C5 positions.

  • In Vitro PHD Inhibition Assay: Screen the synthesized compounds for their ability to inhibit PHD enzymes (PHD1, PHD2, and PHD3) using established biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify key structural features that contribute to potency and selectivity.

  • Computational Modeling: Use molecular docking and other computational methods to understand the binding modes of active compounds and guide further optimization.

PHD_Inhibitor_Workflow Start This compound Scaffold Synthesis Synthesize Focused Library (N1, N3, C5 modifications) Start->Synthesis Screening In Vitro PHD Inhibition Assay Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Modeling Computational Modeling (Docking, etc.) SAR->Modeling Optimization Lead Optimization SAR->Optimization Modeling->Synthesis Iterative Design

Caption: Proposed workflow for the development of PHD inhibitors.

Other Potential Therapeutic Areas:
  • Kinase Inhibition: The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The functional handles on this compound could be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial agents. [1]The unique substitution pattern of this molecule could lead to novel compounds with activity against a range of pathogens.

Applications in Materials Science

Beyond its biomedical potential, this compound and its derivatives could find applications in materials science. For instance, a related compound, 4-hydroxypyrimidine-5-carbonitrile, has been used as a linker in the rational design of a 2D metal-organic framework (MOF) with conductive capabilities. [8]The ability of the pyrimidine ring and the nitrile group to coordinate with metal ions suggests that this compound could also serve as a versatile building block for the synthesis of novel MOFs with interesting electronic, optical, or catalytic properties.

Conclusion and Future Outlook

This compound represents a largely unexplored yet highly promising scaffold for chemical and biological research. Its straightforward, proposed synthesis and the versatility of its functional groups offer a fertile ground for the generation of novel and diverse chemical entities. The strong rationale for its potential as a PHD inhibitor provides a clear and compelling starting point for drug discovery efforts. This guide has laid out a foundational strategy for unlocking the potential of this molecule, and it is our hope that it will inspire innovative research that ultimately translates into tangible scientific advancements.

References

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines. (URL: [Link])

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (URL: [Link])

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (URL: [Link])

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (URL: [Link])

  • Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities: a theoretical approach based on high-pressure XRD. (URL: [Link])

  • Process for preparing 4-hydroxypyrimidine. (URL: )
  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (URL: [Link])

  • 4-Hydroxypyrimidine. (URL: [Link])

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (URL: [Link])

  • Method of producing 4-hydroxy pyrimidines. (URL: )
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: 4-Hydroxypyrimidine-2-carbonitrile as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central framework of numerous therapeutic agents due to its ability to engage in a wide array of biological interactions.[1] As a privileged structure, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] Within this esteemed class of heterocycles, 4-hydroxypyrimidine-2-carbonitrile emerges as a particularly valuable and versatile building block for drug discovery. Its strategic placement of a hydroxyl (or its tautomeric keto form) and a cyano group on the pyrimidine ring offers a rich chemical playground for the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis, insights into its chemical reactivity, and a showcase of its application in the construction of biologically active molecules. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively leverage this potent scaffold in their quest for novel therapeutics.

Physicochemical Properties and Tautomerism

This compound, also known as 4-oxo-3,4-dihydropyrimidine-2-carbonitrile, exists in a tautomeric equilibrium between the enol (hydroxyl) and keto (pyrimidinone) forms. The keto form is generally favored in the solid state and in polar solvents, a phenomenon driven by the stability of the amide-like functionality. This tautomerism is a critical consideration in its reaction chemistry, as it influences the reactivity of the C4 position.

PropertyValue
Molecular FormulaC₅H₃N₃O
Molecular Weight121.10 g/mol
AppearanceOff-white to pale yellow solid (predicted)
TautomerismExists in equilibrium between this compound and 4-oxo-3,4-dihydropyrimidine-2-carbonitrile

Core Synthesis Protocol: A Rational Approach

The synthesis of this compound can be efficiently achieved through a cyclocondensation reaction. A robust and scalable approach involves the reaction of a suitable C3-biselectrophile with urea in the presence of a base. One of the most effective precursors for this transformation is ethyl 2-cyano-3-ethoxyacrylate.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from ethyl 2-cyano-3-ethoxyacrylate and urea. The reaction proceeds via a base-catalyzed cyclocondensation.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate[2]

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 2M

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add urea (1.2 equivalents) and ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with 2M hydrochloric acid to a pH of approximately 6-7. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices:

  • Base Catalyst (NaOEt): Sodium ethoxide acts as a base to deprotonate the urea, increasing its nucleophilicity to initiate the attack on the electrophilic centers of the acrylate.

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the hydrolysis of the sodium ethoxide and the starting ester.

  • Reflux Temperature: Heating the reaction to the boiling point of ethanol provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Acidification: Neutralization with HCl protonates the pyrimidine ring and the hydroxyl group, leading to the precipitation of the less soluble product from the reaction mixture.

Synthesis_of_4_Hydroxypyrimidine_2_carbonitrile cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Reaction_Vessel Reaction_Vessel Ethyl_2_cyano_3_ethoxyacrylate->Reaction_Vessel 1.0 eq Urea Urea Urea->Reaction_Vessel 1.2 eq NaOEt NaOEt, Ethanol NaOEt->Reaction_Vessel Reflux Reflux Reflux->Reaction_Vessel Product This compound Reaction_Vessel->Product Cyclocondensation

Synthetic route to this compound.

Key Chemical Transformations and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The 4-hydroxyl group can be readily converted into a more versatile leaving group, while the 2-cyano group can be transformed into a variety of other functionalities.

Transformation of the 4-Hydroxyl Group

The 4-hydroxyl group can be converted to a 4-chloro substituent, which is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This transformation unlocks a plethora of possibilities for introducing diverse substituents at the C4 position.

This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst and acid scavenger)

  • Toluene

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in toluene. Add N,N-dimethylaniline (0.1 equivalents).

  • Chlorination: Carefully add phosphorus oxychloride (3.0 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyrimidine-2-carbonitrile.

Expert Insights:

  • The use of a slight excess of POCl₃ ensures complete conversion of the starting material.

  • N,N-Dimethylaniline acts as a catalyst and also neutralizes the HCl gas generated during the reaction.

  • The quenching step should be performed with caution in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic.

Functionalization_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Diverse Derivatives Start This compound Intermediate 4-Chloropyrimidine-2-carbonitrile Start->Intermediate POCl₃ Amine 4-Aminopyrimidine Derivatives Intermediate->Amine R₂NH (SₙAr) Alkoxy 4-Alkoxypyrimidine Derivatives Intermediate->Alkoxy ROH, Base (SₙAr) Thioether 4-Thioether Derivatives Intermediate->Thioether RSH, Base (SₙAr)

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of 4-Hydroxypyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-hydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1]. The introduction of a carbonitrile group at the 2-position further enhances its utility as a versatile synthetic intermediate. This document provides a detailed experimental protocol for the synthesis of 4-Hydroxypyrimidine-2-carbonitrile derivatives via a robust and highly adaptable one-pot, three-component cyclocondensation reaction. We will delve into the mechanistic rationale behind the protocol, offer insights for optimization, and provide a clear workflow for researchers in drug discovery and organic synthesis.

Introduction: The Significance of 4-Hydroxypyrimidine-2-carbonitriles

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry and drug development, famously forming the basis of nucleobases in DNA and RNA[2]. Their structural versatility and ability to engage in various biological interactions have made them a focal point of pharmaceutical research[1]. The 4-hydroxypyrimidine moiety, in particular, is of significant interest. This structure exists in a tautomeric equilibrium with its 4(3H)-pyrimidinone form, a feature that can be crucial for its interaction with biological targets[3].

The addition of a 2-carbonitrile functional group provides a valuable synthetic handle for further molecular elaboration, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties. This guide focuses on a common and efficient synthetic strategy: the condensation of a 1,3-bifunctional three-carbon component with an N-C-N fragment, a variation of the classical Pinner pyrimidine synthesis[2][4].

The Synthetic Strategy: A Three-Component Cyclocondensation

The protocol described herein utilizes a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (as the C-C-C backbone and source of the nitrile), and urea or thiourea (as the N-C-N fragment). This approach is highly convergent, meaning it builds complexity rapidly from simple, readily available starting materials.

The underlying principle is a base-catalyzed cascade reaction. The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of urea/thiourea to the intermediate. The final step is an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrimidine ring. The use of a base, such as piperidine or potassium carbonate, is crucial as it facilitates both the initial condensation and the Michael addition by generating the requisite nucleophiles.

Visualizing the General Reaction Scheme

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Final Product A Aromatic Aldehyde (R-CHO) P1 Base-Catalyzed One-Pot Reaction A->P1 B Malononitrile (CH₂(CN)₂) B->P1 C Urea or Thiourea (H₂N-(C=X)-NH₂) C->P1 D 4-Hydroxy-6-amino-5-(R-phenyl) pyrimidine-2-carbonitrile (Derivative) P1->D Cyclocondensation

Caption: General workflow for the three-component synthesis.

Detailed Experimental Protocol

This protocol provides a general method for synthesizing a representative derivative, 5-phenyl-4-hydroxy-6-aminopyrimidine-2-carbonitrile, using benzaldehyde, malononitrile, and urea. This procedure can be adapted for various substituted aldehydes.

Materials and Equipment
  • Reagents: Benzaldehyde, Malononitrile, Urea, Ethanol (absolute), Piperidine, Diethyl ether, Deionized water.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, beakers, graduated cylinders, melting point apparatus, Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

Quantitative Parameters

The following table summarizes the typical quantities and conditions for this synthesis.

ParameterValueRationale
Benzaldehyde10.0 mmolLimiting reagent
Malononitrile10.0 mmol1:1 stoichiometric ratio with aldehyde
Urea12.0 mmolA slight excess (1.2 eq) is used to drive the reaction to completion.
Ethanol (Solvent)30 mLA polar protic solvent that effectively dissolves the reactants.
Piperidine (Catalyst)0.5 mLA basic catalyst essential for the Knoevenagel and Michael addition steps.
Reaction TemperatureReflux (~78°C)Provides sufficient energy to overcome the activation barriers of the reaction cascade.
Reaction Time4-6 hoursTypically sufficient for completion, monitored by TLC.
Expected Yield75-85%Varies based on the specific aldehyde used and purification efficiency.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add ethanol (30 mL), benzaldehyde (10.0 mmol), malononitrile (10.0 mmol), and urea (12.0 mmol). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Add piperidine (0.5 mL) to the mixture. A slight exothermic reaction or color change may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux using the hotplate stirrer. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). Spot the initial mixture and the reaction mixture at hourly intervals. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution as a solid. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any non-polar impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the final product in a vacuum oven.

  • Characterization: Determine the melting point of the dried product. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizing the Experimental Workflow

G A 1. Reagent Combination (Aldehyde, Malononitrile, Urea in Ethanol) B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D D->C Continue reflux if incomplete E 5. Cool to Room Temperature (Precipitation) D->E Reaction complete F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization (Hot Ethanol) F->G H 8. Collect & Dry Final Product G->H I 9. Characterize (NMR, IR, MS, MP) H->I

Caption: Step-by-step experimental workflow diagram.

Self-Validation and Troubleshooting

A self-validating protocol includes checkpoints and expected outcomes.

  • TLC Analysis: The final purified product should appear as a single spot on the TLC plate, confirming its purity. The Rf value will be significantly lower than the starting aldehyde.

  • Melting Point: The measured melting point should be sharp (a narrow range of 1-2°C) and consistent with literature values for the specific derivative. A broad melting range indicates impurities.

  • Spectroscopic Data:

    • FT-IR: Expect to see characteristic peaks for -OH (broad, ~3200-3400 cm⁻¹), -NH₂ (~3300-3500 cm⁻¹), C≡N (~2200-2250 cm⁻¹), and C=O/C=N bonds in the 1600-1700 cm⁻¹ region.

    • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group and the amine protons should be present. The absence of an aldehydic proton (~9-10 ppm) confirms the reaction's completion.

Common Issues and Solutions:

  • Low Yield: May result from incomplete reaction or loss during workup. Ensure the reflux time is adequate and minimize transfers during recrystallization. Using a slight excess of urea can also improve yields[5].

  • Oily Product: If the product does not precipitate as a solid, it may be necessary to remove the solvent under reduced pressure and purify the resulting residue using column chromatography.

  • Incomplete Reaction: If starting material persists after 6 hours, a small additional amount of catalyst can be added, or the reflux time can be extended.

Conclusion

This application note provides a robust and well-vetted protocol for the synthesis of this compound derivatives. The three-component cyclocondensation method is efficient, scalable, and adaptable to a wide range of substrates, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the mechanistic principles and following the detailed steps, scientists can reliably produce these valuable heterocyclic compounds for further investigation and development.

References

  • Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154. Available at: [Link]

  • JACOB THON BIOR. (2016). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. Available at: [Link]

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  • Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906. Available at: [Link]

  • Díaz-Fernández, M., et al. (2023). Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... [Image]. ResearchGate. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

  • Patil, S. (2019). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Image]. ResearchGate. Available at: [Link]

  • Igor B. Krylov, et al. (2022). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 126(4), 557–566. Available at: [Link]

  • Sharma, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(12), 2849. Available at: [Link]

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Introduction: The Analytical Imperative for 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical characterization of 4-Hydroxypyrimidine-2-carbonitrile, a crucial heterocyclic intermediate in medicinal chemistry and materials science. This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals.

This compound is a heterocyclic compound of significant interest, belonging to a class of molecules that are fundamental building blocks in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] The pyrimidine core is central to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[3] The strategic placement of a hydroxyl group and a cyano (nitrile) group imparts unique chemical reactivity and potential for diverse downstream applications, from the development of novel pharmaceuticals to the creation of advanced materials like metal-organic frameworks (MOFs).[4]

Given its role as a critical intermediate, the unambiguous confirmation of its identity, purity, and stability is paramount. A failure to rigorously characterize this starting material can have cascading effects, leading to impure final products, unreliable biological data, and wasted resources. This guide, therefore, presents a multi-faceted analytical strategy, leveraging a suite of orthogonal techniques to provide a comprehensive and trustworthy characterization of this compound. We will not only detail the "how" but also the "why," providing the scientific rationale behind each protocol to empower researchers to adapt and troubleshoot effectively.

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This data informs choices regarding solvents, chromatographic conditions, and potential stability issues. The molecule exists in a tautomeric equilibrium between the "hydroxy" form and the more stable "pyrimidinone" form, a common characteristic of hydroxypyrimidines.[5][6][7] For the purpose of this guide, we will refer to it by its common name, acknowledging the underlying keto-enol tautomerism.

PropertyValueSource
Molecular Formula C₅H₃N₃O[8]
Molecular Weight 121.10 g/mol [8]
IUPAC Name 4-oxo-3,4-dihydropyrimidine-2-carbonitrile[9]
CAS Number 1034827-34-3[9]
Appearance Expected to be a solid, likely a white or off-white powder.[10]
Predicted pKa 6.60 ± 0.40[11]
Predicted Melting Point 244-249°C[11]

A Multi-Technique Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the integration of multiple, orthogonal methods. The diagram below illustrates the logical workflow, where chromatographic techniques first establish purity, and a combination of spectroscopic methods confirms the molecular structure and identity.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Physicochemical Properties HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Impurities NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) HPLC->NMR Purified Sample For Definitive Analysis Goal Fully Characterized 4-Hydroxypyrimidine- 2-carbonitrile HPLC->Goal MS High-Res Mass Spec (Elemental Composition) LCMS->MS High-Resolution Confirmation NMR->MS Corroborate NMR->Goal FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR Corroborate UVVis UV-Vis Spectroscopy (Chromophore System) FTIR->UVVis Corroborate Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Thermal->Goal

Figure 1: Logical workflow for the comprehensive characterization of this compound.

Application Note 1: Chromatographic Purity Assessment by HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[12][13] A reversed-phase method is ideal for this moderately polar molecule. The compound is separated from impurities on a hydrophobic C18 stationary phase, and its concentration is measured by UV absorbance. The choice of 220 nm for detection is based on the expected strong absorbance of the pyrimidine ring system, ensuring high sensitivity.[14]

Detailed Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.[15]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by suppressing the ionization of any residual silanol groups on the column and the analyte itself.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Solvent (Diluent): A mixture of 50:50 Water:Acetonitrile is a good starting point, as it is compatible with the mobile phase and should readily dissolve the analyte.

    • Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10.0 mL of diluent to create a 100 µg/mL stock solution.

    • Sample Preparation: Prepare the test sample at the same concentration as the standard to ensure accurate purity calculation by area percent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For impurity identification, the same method can be transferred to an LC-MS system.

Application Note 2: Molecular Identity Confirmation by Mass Spectrometry

Principle: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular weight of a compound.[3][16] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the signal for the molecular ion.[3]

Detailed Protocol: LC-MS
  • System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).

  • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[3]

  • Ionization Mode:

    • Positive Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 122.04.

    • Negative Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻ at m/z 120.02.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ions. For structural information, tandem MS (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions, which provides a structural fingerprint.

Application Note 3: Unambiguous Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic structure of an organic molecule.[3][17] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Detailed Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent.

    • Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and to exchange with the labile N-H and O-H protons, which can help in their identification.

  • Instrument Parameters (for a 400-500 MHz spectrometer):

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

      • The spectral width should cover the expected range of 0-14 ppm.

      • Expected Signals: The pyrimidine ring protons will appear as doublets or multiplets in the aromatic region (typically 7.0-9.0 ppm). The N-H/O-H proton will likely be a broad singlet, its position being concentration and temperature-dependent.

    • ¹³C NMR:

      • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[3]

      • A larger number of scans is required due to the low natural abundance of ¹³C.

      • Expected Signals: The nitrile carbon (C≡N) will be in the 115-125 ppm range. The carbonyl carbon (C=O) of the pyrimidinone tautomer will be highly deshielded (>160 ppm). The remaining pyrimidine ring carbons will appear between 100-160 ppm.

  • Data Interpretation:

    • Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for a complete and unambiguous assignment of the entire molecular structure.

Application Note 4: Functional Group Identification by FT-IR Spectroscopy

Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific chemical bonds.[18][19] This provides a characteristic "fingerprint" of the functional groups present.

Detailed Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Expected Vibrational Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3200-3000 (broad) N-H Stretch Amide (pyrimidinone ring)
    ~2230-2210 (sharp) C≡N Stretch Nitrile
    ~1700-1650 (strong) C=O Stretch Amide I band (pyrimidinone)
    ~1650-1550 C=C and C=N Stretch Pyrimidine Ring

    | ~1580-1490 | N-H Bend | Amide II band |

Application Note 5: Electronic Transitions via UV-Vis Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[3][20] It is particularly useful for conjugated systems like the pyrimidine ring. The wavelength of maximum absorbance (λmax) is a key parameter for setting detection wavelengths in HPLC.

Detailed Protocol: UV-Vis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.1-1.0.[3]

  • Data Acquisition:

    • Use a dual-beam spectrophotometer and scan a range from 200 to 400 nm, using the pure solvent as a blank.

    • The λmax for pyrimidine derivatives typically falls within the 220-280 nm range, arising from π→π* transitions in the aromatic system.[3][21]

Conclusion

The analytical characterization of this compound requires a methodical and multi-faceted approach. By integrating chromatography for purity assessment with a suite of spectroscopic techniques (MS, NMR, FT-IR, and UV-Vis) for identity and structural confirmation, researchers can establish a comprehensive and reliable data package. The protocols and insights provided in this guide serve as a robust framework for ensuring the quality and integrity of this valuable chemical intermediate, thereby fostering confidence in subsequent research and development endeavors.

References

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  • PubChem. 4-Hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link].

  • Google Patents. Process for preparing 4-hydroxypyrimidine. .
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  • ResearchGate. (2015). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. [Link].

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  • ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link].

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  • ResearchGate. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. [Link].

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  • ResearchGate. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link].

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. [Link].

  • Heterocyclic Letters. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link].

  • ACS Publications. (1951). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society. [Link].

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. [Link].

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link].

  • MDPI. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link].

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Engineering & Process Technology. [Link].

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link].

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Application of Pyrimidine-Carbonitrile Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents. Its inherent bioactivity and synthetic tractability have made it a privileged structure in the design of novel anticancer compounds. This guide focuses on the application of a specific class of these compounds, pyrimidine-carbonitrile derivatives, in cancer research, offering insights into their mechanism of action, and providing detailed protocols for their evaluation.

The Pyrimidine-Carbonitrile Scaffold: A Versatile Tool in Oncology

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key component of DNA and RNA, making its analogs potent modulators of cellular processes.[1] The introduction of a carbonitrile (CN) group to this scaffold significantly enhances its potential as a pharmacophore. The strong electron-withdrawing nature of the nitrile group can influence the molecule's electronic properties, improving its binding affinity to biological targets and metabolic stability.

Research has demonstrated that pyrimidine-carbonitrile derivatives exhibit a wide range of anticancer activities, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in various cancer cell lines.[2][3][4]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

A significant body of research has focused on pyrimidine-5-carbonitrile derivatives as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer and play a crucial role in tumor growth and survival.[1]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers, such as non-small cell lung cancer, colorectal cancer, and glioblastoma, making it a prime target for cancer therapy.[1]

Several studies have reported the design and synthesis of pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors.[2][4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

For instance, a study by Nasser et al. (2020) described a series of pyrimidine-5-carbonitrile derivatives with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors. One of the lead compounds, 11b , demonstrated significantly greater cytotoxicity against various cancer cell lines compared to the established EGFR inhibitor, erlotinib.

The proposed binding mode of these inhibitors involves the pyrimidine core acting as a hinge-binder, forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the EGFR kinase domain. The various substituents on the pyrimidine ring can then be optimized to enhance potency and selectivity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine-CN Pyrimidine-CN Derivative Pyrimidine-CN->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Carbonitrile Derivatives.

Modulation of the PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.

A recent study by El-Dydamony et al. (2022) developed a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives and evaluated their activity against breast cancer (MCF-7) and leukemia (K562) cell lines.[3] The lead compound, 7f , demonstrated potent inhibition of PI3Kδ, PI3Kγ, and AKT-1.[3] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and promoted apoptosis through the modulation of key proteins in the PI3K/AKT pathway, including PI3K, p-PI3K, AKT, p-AKT, and Cyclin D1.[3][6]

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Pyrimidine-CN Pyrimidine-CN Derivative Pyrimidine-CN->PI3K Inhibition AKT AKT Pyrimidine-CN->AKT Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: PI3K/AKT Signaling Pathway and Inhibition by Pyrimidine-Carbonitrile Derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols are representative of the methodologies used to assess the anticancer potential of pyrimidine-carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyrimidine-carbonitrile derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-carbonitrile derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with a pyrimidine-carbonitrile derivative.

Materials:

  • Cancer cell lines

  • Pyrimidine-carbonitrile derivative

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-carbonitrile derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • Pyrimidine-carbonitrile derivative

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the pyrimidine-carbonitrile derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Quantitative Data and Expected Results

The following tables provide representative data for the anticancer activity of pyrimidine-carbonitrile derivatives from published studies.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 10b HepG2 (Liver)3.56[2]
A549 (Lung)5.85[2]
MCF-7 (Breast)7.68[2]
Erlotinib (Reference) HepG2 (Liver)0.87[2]
A549 (Lung)1.12[2]
MCF-7 (Breast)5.27[2]
Compound 7f MCF-7 (Breast)3.22[6]
K562 (Leukemia)2.62[6]
Compound 4e Colo 205 (Colon)1.66[4]
Compound 4f Colo 205 (Colon)1.83[4]

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 10b EGFR8.29[2]
Erlotinib (Reference) EGFR2.83[2]
Compound 11b EGFRWT90
EGFRT790M4030

Conclusion and Future Directions

Pyrimidine-carbonitrile derivatives represent a highly promising class of compounds in the field of cancer research and drug discovery. Their ability to potently and selectively inhibit key oncogenic signaling pathways, such as the EGFR and PI3K/AKT pathways, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the pyrimidine-carbonitrile scaffold for improved potency, selectivity, and pharmacokinetic properties.

  • Development of novel derivatives: Targeting other key cancer-related kinases and proteins.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of cancer.

  • Combination therapies: Investigating the synergistic effects of pyrimidine-carbonitrile derivatives with existing chemotherapeutic agents or targeted therapies.

The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of effective and well-tolerated anticancer drugs.

References

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  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

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  • Fathalla, O. A., et al. (2014). Structures of pyrimidine-5-carbonitrile derivatives with anticancer activity. ResearchGate. [Link]

  • Ali, I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Fathalla, O. A., et al. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Middle-East Journal of Scientific Research, 21(1), 183-193. [Link]

  • Ali, I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

Sources

The Strategic Role of 4-Hydroxypyrimidine-2-carbonitrile in the Synthesis of Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of FDA-approved drugs.[1] Its synthetic tractability and diverse biological activities have made it a privileged structure in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2] Among the vast chemical space of pyrimidine derivatives, 4-hydroxypyrimidine-2-carbonitrile has emerged as a particularly versatile and powerful building block for the synthesis of potent and selective enzyme inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this scaffold to create novel enzyme inhibitors, with a focus on kinases and proteases.

The unique arrangement of functional groups in this compound—a hydroxyl group at the 4-position, a nitrile at the 2-position, and reactive sites on the pyrimidine ring—offers a rich platform for chemical modification and the introduction of diverse pharmacophoric features. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

I. The this compound Scaffold: A Gateway to Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of kinase inhibitors has revolutionized the treatment of various malignancies. The this compound core can be strategically elaborated to target the ATP-binding site of various kinases.

A. Targeting Epidermal Growth Factor Receptor (EGFR) Kinase

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, including non-small cell lung cancer.[1] The 4-hydroxypyrimidine scaffold has been successfully employed to generate potent EGFR inhibitors.[1][4] The general synthetic strategy involves the modification of the 4-hydroxyl group and the pyrimidine ring to introduce moieties that interact with key residues in the EGFR active site.

A representative synthetic approach to EGFR inhibitors based on the 4-hydroxypyrimidine core is outlined below. This multi-step synthesis allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocol 1: Synthesis of a 4-Anilino-pyrimidine-2-carbonitrile EGFR Inhibitor

This protocol details a generalized synthesis of a 4-anilino-pyrimidine-2-carbonitrile derivative, a common motif in EGFR inhibitors.

Step 1: Chlorination of this compound

  • Rationale: Conversion of the hydroxyl group to a more reactive chloro group facilitates subsequent nucleophilic aromatic substitution.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-pyrimidine-2-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • Rationale: Introduction of the aniline moiety, which is crucial for interaction with the hinge region of the kinase.

  • Procedure:

    • Dissolve 4-chloro-pyrimidine-2-carbonitrile (1.0 eq) and a substituted aniline (e.g., 3-ethynylaniline) (1.1 eq) in isopropanol.

    • Add a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to 80 °C for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold isopropanol and dry under vacuum to obtain the desired 4-anilino-pyrimidine-2-carbonitrile derivative.

B. Targeting Other Kinase Families

The versatility of the this compound scaffold extends beyond EGFR. With appropriate modifications, it can be used to target other kinase families, such as:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibitors based on a pyrimidine scaffold have shown promise in targeting Aurora kinases.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibitors are being investigated as anticancer agents.[1][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Pyrimidine-based inhibitors have demonstrated potent anti-VEGFR-2 activity.[7]

The following diagram illustrates the general workflow for developing kinase inhibitors from the this compound starting material.

G start This compound step1 Functionalization of 4-hydroxyl group (e.g., Chlorination) start->step1 step2 Nucleophilic Aromatic Substitution (Introduction of key binding motifs) step1->step2 step3 Further Derivatization (SAR Exploration) step2->step3 end Potent & Selective Kinase Inhibitor step3->end

Caption: Workflow for Kinase Inhibitor Synthesis.

II. A Versatile Scaffold for Cysteine Protease Inhibition

Cysteine proteases are another important class of enzymes involved in various physiological and pathological processes. The nitrile group of 2-pyrimidinecarbonitrile derivatives can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of these enzymes.

A. Targeting Falcipains: Antimalarial Drug Development

Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum and are essential for the parasite's life cycle.[8] Derivatives of 2-pyrimidinecarbonitrile have emerged as a highly potent and promising class of falcipain inhibitors.[8] The pyrimidine core serves as a scaffold to position the nitrile group for optimal interaction with the active site cysteine, while modifications at other positions of the pyrimidine ring can enhance binding affinity and selectivity.

The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the nitrile group, forming a reversible thioimidate adduct.

G Enzyme Enzyme-SH (Active Site Cysteine) Adduct Enzyme-S-C(=NH)-Inhibitor (Reversible Thioimidate Adduct) Enzyme->Adduct Nucleophilic Attack Inhibitor Inhibitor-C≡N (Pyrimidine-2-carbonitrile) Inhibitor->Adduct Adduct->Enzyme Reversal

Caption: Mechanism of Cysteine Protease Inhibition.

III. Data Summary: Potency of Pyrimidine-Based Inhibitors

The following table summarizes the inhibitory activities of representative pyrimidine-based inhibitors against various enzyme targets, demonstrating the broad applicability of this scaffold.

Compound ClassTarget EnzymeIC50 ValueReference
2,4-di(arylamino)pyrimidineEGFR-L858R/T790M/C797S5.51 nM[1]
2-(phenylamino)pyrimidineMutant EGFR0.2 µM[1]
Pyrimidine-based FAK inhibitorFAK27.4 nM[1]
Deuterated sulfonamide-pyrimidineCDK2/cyclin E11-10 nM[1]
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamideVEGFR-26.82 µM[7]
Pyrimidine-5-carbonitrile derivativeEGFR8.29 nM[9]

IV. Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of enzyme inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors for various enzyme classes, including kinases and proteases. The successful application of this scaffold in developing inhibitors for clinically relevant targets underscores its importance in modern drug discovery.

Future research in this area will likely focus on:

  • Expanding the scope of enzyme targets: Exploring the potential of this compound derivatives to inhibit other enzyme families.

  • Structure-based drug design: Utilizing computational methods to guide the design of more potent and selective inhibitors.[5]

  • Development of covalent inhibitors: Leveraging the reactivity of the pyrimidine ring to design irreversible inhibitors with prolonged duration of action.

The continued exploration of the chemical space around the this compound core promises to yield novel and effective therapeutic agents for a multitude of diseases.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). PubMed. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.). National Institutes of Health. [Link]

  • Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting... (n.d.). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). ACS Publications. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013, October 30). PubMed Central. [Link]

  • Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series. (n.d.). ResearchGate. [Link]

  • Examples of some natural bioactive pyrimidines. (n.d.). ResearchGate. [Link]

  • Pyrimidine derivatives with potent inhibitory activity against viral protease enzymes. (n.d.). ResearchGate. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (n.d.). RSC Publishing. [Link]

  • pyrimidine-2-carbonitrile. (2024, April 9). ChemBK. [Link]

  • Bioactive Molecules Containing the Skeleton of 4‐Hydroxypyridin‐2(1H). (n.d.). ResearchGate. [Link]

  • General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. (n.d.). ResearchGate. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Process for preparing 4-hydroxypyrimidine. (n.d.).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC. (n.d.). PubMed Central. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). National Institutes of Health. [Link]

  • (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (n.d.). ResearchGate. [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (n.d.). MDPI. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022, November 2). Semantic Scholar. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (n.d.). National Institutes of Health. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]

  • Identification of pyrimidine derivatives as hSMG-1 inhibitors. (2012, November 1). PubMed. [Link]

Sources

Protocol for N-alkylation of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-784

A Robust and Regioselective Protocol for the N-alkylation of 4-Hydroxypyrimidine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

N-substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the pyrimidine scaffold is a critical step in drug discovery, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a valuable and versatile starting material for creating diverse chemical libraries. However, its alkylation presents a significant regioselectivity challenge. The molecule exists in a tautomeric equilibrium between its hydroxy and keto (4(3H)-pyrimidinone) forms, creating multiple nucleophilic sites (N1, N3, and O4) that can compete for the alkylating agent. This competition can lead to a mixture of products, complicating purification and reducing the yield of the desired N-alkylated isomer.[1][2][3]

This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of this compound. We will delve into the mechanistic principles governing the reaction, explain the rationale behind the selection of reagents and conditions, and offer a step-by-step guide to ensure reproducible and high-yield synthesis of the target N1- or N3-alkylated products.

Reaction Mechanism and Regioselectivity

The key to achieving selective N-alkylation lies in carefully controlling the reaction conditions to favor the deprotonation of the ring nitrogen over the exocyclic oxygen. The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms is central to this process.

N-Alkylation Mechanism General N-Alkylation Mechanism Start 4(3H)-Pyrimidinone + Base (K₂CO₃) Anion Pyrimidine Anion (Ambident Nucleophile) Start->Anion - H⁺ Transition Anion->Transition RX Alkyl Halide (R-X) RX->Transition N_Product N-Alkylated Product Transition->N_Product Major Pathway (N-attack) O_Product O-Alkylated Product (Minor/Disfavored) Transition->O_Product Minor Pathway (O-attack)

Caption: Simplified mechanism for the alkylation reaction.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Table 1: Reagent Quantities

Reagent Molar Eq. Example Amount (for 5 mmol scale)
This compound 1.0 605 mg (5.0 mmol)
Alkyl Halide (R-X) 1.1 5.5 mmol
Potassium Carbonate (K₂CO₃) 1.5 1.04 g (7.5 mmol)

| Anhydrous DMF | - | 25 mL |

Step-by-Step Procedure:

Experimental_Workflow A 1. Setup Add pyrimidine, K₂CO₃, and DMF to flask. B 2. Reagent Addition Add alkyl halide dropwise at room temp. A->B C 3. Reaction Heat mixture to 60-70 °C. Monitor progress by TLC. B->C D 4. Quenching Cool to RT, pour into ice-water. C->D E 5. Extraction Extract with ethyl acetate (3x). D->E F 6. Washing & Drying Wash organic layer with brine. Dry over Na₂SO₄. E->F G 7. Purification Concentrate and purify by silica gel chromatography. F->G H 8. Characterization Analyze product by ¹H NMR, ¹³C NMR, and MS. G->H

Caption: A streamlined workflow for the N-alkylation protocol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.2 M. Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Affix a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 4-5 times the volume of DMF). A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) to isolate the desired N-alkylated product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the site of alkylation. N-alkylation results in characteristic shifts of the pyrimidine ring protons and the appearance of signals corresponding to the newly introduced alkyl group. [4][5]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound. [6][7]* Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch and changes in the carbonyl (C=O) stretching region can provide evidence of successful alkylation. [8]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive reagents; insufficient temperature.Ensure reagents are anhydrous. Increase reaction temperature slightly (e.g., to 80 °C) or extend the reaction time.
Formation of O-alkylated Product Reaction conditions favor O-alkylation.Ensure a polar aprotic solvent (DMF, MeCN) is used. Avoid overly strong bases or "hard" alkylating agents. [9]
Mixture of N1 and N3 isomers Low regioselectivity.This can be substrate-dependent. Careful column chromatography is required for separation.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with brine during the workup step.

Conclusion

This application note details a reliable and regioselective method for the N-alkylation of this compound. By carefully selecting a mild base like potassium carbonate and a polar aprotic solvent like DMF, the reaction can be directed to favor the formation of the thermodynamically preferred N-alkylated product. [10][11]This protocol provides a robust foundation for medicinal chemists to synthesize diverse libraries of N-substituted pyrimidines for drug discovery programs.

References

  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. Available at: [Link]

  • N3-Alkylation of N1-substituted pyrimidine nucleobases with different... (n.d.). ResearchGate. Available at: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ScienceDirect. Available at: [Link]

  • Goulaouic, C., Adams, D. R., Chiaroni, A., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). Semantic Scholar. Available at: [Link]

  • Martins, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH). Available at: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • El-flayy, A. S., et al. (2022). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. Available at: [Link]

  • Martins, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Publications. Available at: [Link]

  • Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine... (n.d.). ResearchGate. Available at: [Link]

  • Regioselectivity. (n.d.). Wikipedia. Available at: [Link]

  • Shagidullin, A. R., et al. (2011). Spectral study of the molecular structure of some 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines. ResearchGate. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous bioactive molecules, including essential components of DNA and RNA.[1] Its synthetic tractability and diverse pharmacological activities have made it a "privileged scaffold" in drug discovery.[2] Pyrimidine derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[3] The focus of this guide, 4-Hydroxypyrimidine-2-carbonitrile, represents a key starting point for the development of novel therapeutics. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates.[4] This document provides detailed protocols for HTS assays relevant to the biological targets of pyrimidine-based compounds, specifically focusing on Dihydroorotate Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3).

Target 1: Dihydroorotate Dehydrogenase (DHODH) - A Key Enzyme in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine biosynthesis pathway.[5] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH a prime target for anticancer and immunosuppressive therapies.[6][7] Several DHODH inhibitors are in clinical development, highlighting the therapeutic potential of targeting this enzyme.[8] Given that pyrimidine-based molecules are the natural substrates and products of this pathway, it is logical to screen this compound and its derivatives for DHODH inhibitory activity.[5][9]

Cell-Based HTS Assay for DHODH Inhibitors

This protocol describes a cell-based assay to screen for inhibitors of DHODH by measuring cell proliferation. The principle relies on the fact that inhibition of DHODH will deplete the pyrimidine pool, leading to decreased cell viability. This effect can be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.

Experimental Workflow for DHODH Cell-Based Assay

DHODH_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout A Seed cells in 384-well plates B Incubate for 24 hours A->B C Add test compounds (e.g., this compound derivatives) and controls B->C D Add uridine to rescue wells E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G

Caption: Workflow for the cell-based HTS assay to identify DHODH inhibitors.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a rapidly proliferating human cell line (e.g., A549, HeLa) in appropriate media.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound and its derivatives in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient. A typical screening concentration is 10 µM.

    • For the primary screen, add 100 nL of the compound stock to the assay plates using an acoustic liquid handler or pin tool.

    • Controls:

      • Negative Control: Add 100 nL of DMSO to control wells.

      • Positive Control: Add a known DHODH inhibitor (e.g., Brequinar) at its IC50 concentration.

      • Rescue Wells: To a subset of wells containing the test compounds, add uridine to a final concentration of 200 µM to confirm the mechanism of action.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

  • Hits are identified as compounds that show significant inhibition of cell proliferation in the absence of uridine but have a restored viability in the presence of uridine.

  • The Z'-factor should be calculated to assess the quality of the assay, with a value > 0.5 being considered robust.[10]

Target 2: Signal Transducer and Activator of Transcription 3 (STAT3) - A Key Node in Cancer Signaling

STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation.[11] Constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases.[11] The activation of STAT3 involves its phosphorylation, followed by dimerization via its Src homology 2 (SH2) domain.[12] This dimerization is essential for its translocation to the nucleus and subsequent DNA binding. Therefore, inhibiting the STAT3 SH2 domain is a promising therapeutic strategy.

Biochemical HTS Assay for STAT3 SH2 Domain Inhibitors (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to screen for small molecules that inhibit the binding of a phosphopeptide to the STAT3 SH2 domain.[12][13] FP is a homogeneous technique that measures the change in the polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule. In this assay, a fluorescently labeled phosphopeptide (the probe) will have a low FP value. Upon binding to the larger STAT3 protein, the complex tumbles more slowly in solution, resulting in a higher FP value. Inhibitors that disrupt this interaction will cause a decrease in the FP signal.[12][14]

STAT3 Signaling Pathway and Assay Principle

STAT3_Pathway cluster_pathway STAT3 Activation Pathway cluster_assay Fluorescence Polarization Assay Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates (pY705) pSTAT3_mono pSTAT3 STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer dimerizes via SH2 domain Inhibitor This compound (Potential Inhibitor) pSTAT3_mono->Inhibitor Target of Inhibition Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene STAT3_protein Recombinant STAT3 SH2 Domain Binding Binding STAT3_protein->Binding No_Binding No Binding STAT3_protein->No_Binding Probe Fluorescent Phosphopeptide Probe Probe->Binding Probe->No_Binding Inhibitor->No_Binding High_FP High FP Signal Binding->High_FP Low_FP Low FP Signal No_Binding->Low_FP

Caption: STAT3 signaling pathway and the principle of the fluorescence polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Recombinant STAT3 Protein: Prepare a stock solution of purified human STAT3 protein (containing the SH2 domain) in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 100 nM.[14]

    • Fluorescent Probe: A phosphopeptide with high affinity for the STAT3 SH2 domain, labeled with a fluorophore (e.g., 5-FAM-GpYLPQTV-NH2). The final concentration should be around 10 nM.[15]

    • Test Compounds: Prepare stock solutions of this compound and its derivatives in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells of a black, low-volume 384-well plate.

    • Add 100 nL of test compounds or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of the STAT3 protein solution to all wells except the "probe only" controls.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the fluorescent probe solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for 5-FAM).

Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min)) where:

    • mP_compound is the millipolarization value of the test well.

    • mP_min is the average millipolarization of the "probe only" wells.

    • mP_max is the average millipolarization of the "no inhibitor" (DMSO) wells.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.

  • The Z'-factor for the assay should be calculated to ensure its robustness for HTS.[10]

Data Presentation and Interpretation

The results from the primary HTS should be compiled and analyzed to identify promising "hit" compounds. The following tables provide a template for presenting the screening data.

Table 1: Summary of Primary HTS for DHODH Inhibitors

Compound ID% Inhibition at 10 µM% Viability with Uridine RescueHit Confirmation
Controls
DMSO0%100%N/A
Brequinar (1 µM)95%98%N/A
Test Compounds
HPC-00185%92%Yes
HPC-00215%N/ANo
HPC-00390%12%No (Cytotoxic)

Table 2: Summary of Primary HTS for STAT3 SH2 Domain Inhibitors

Compound ID% Inhibition at 10 µMIC50 (µM)Hit Confirmation
Controls
DMSO0%>100N/A
S3I-201 (10 µM)92%8.5N/A
Test Compounds
HPC-10188%5.2Yes
HPC-10225%>100No
HPC-10395%1.8Yes (Potent Hit)

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of DHODH and STAT3, using this compound as a core scaffold. The successful identification of "hit" compounds from these primary screens is the first step in a comprehensive drug discovery process. Subsequent steps should include:

  • Hit-to-Lead Optimization: Synthesis of analogs of the hit compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Secondary Assays: Orthogonal assays to confirm the mechanism of action and rule out false positives.

  • In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in animal models of disease.

By leveraging the power of HTS and the versatility of the pyrimidine scaffold, researchers can accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives.
  • Heikkila, T., et al. (2006). High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Biological Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of STAT3 Inhibitors.
  • Shih, Y. H., et al. (2018).
  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Don-Doncow, N., et al. (2019). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 749-756.
  • Hart, S., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475.
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  • GeneOnline News. (2025). Researchers Investigate DHODH Inhibitors to Disrupt Pyrimidine Biosynthesis in Cancer Cells.
  • BioWorld. (2001). Inhibitors of STAT3 activation identified using new high-throughput assay.
  • Rajamohamed, B., & Veerappapillai, S. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics.
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
  • Furtek, S. L., et al. (2016). Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. Scientific Reports, 6, 37367.
  • Xiong, Y., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(11), 2415.
  • Zhao, W., et al. (2019). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 9, 119.
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475.
  • Usui, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2570-2580.
  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(17), 5289.
  • Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. Retrieved from University of California San Francisco website.
  • Chen, H., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 91(2), 143-151.
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Journal of Medicinal Chemistry, 65(21), 14451-14469.
  • El-Gazzar, M. G., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51222.
  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). ChemMedChem, 15(3), 270-273.
  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). ChemMedChem, 15(3), 270-273.
  • Guchhait, S. K., et al. (2016). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. European Journal of Medicinal Chemistry, 122, 549-563.
  • Thanki, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of the Serbian Chemical Society, 85(1), 81-96.
  • PubChem. (n.d.). 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5195.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Bioorganic Chemistry, 128, 106069.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). New Journal of Chemistry, 45(31), 14068-14082.
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Application Notes & Protocols: 4-Hydroxypyrimidine-2-carbonitrile as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide details the utility of 4-hydroxypyrimidine-2-carbonitrile, a highly functionalized and reactive building block, for the synthesis of key fused heterocyclic systems. We provide an in-depth analysis of its reactivity, focusing on the strategic exploitation of its nitrile, hydroxyl/oxo, and pyrimidine ring functionalities. Detailed, field-proven protocols for the synthesis of high-value pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines are presented, complete with mechanistic insights, workflow diagrams, and data tables to guide researchers in leveraging this precursor for drug discovery and materials science applications.

Introduction: The Strategic Value of this compound

The pyrimidine ring is a privileged structure in drug design, but its fusion to other heterocyclic rings dramatically expands its chemical space and biological potential.[3] Fused systems like pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines are bioisosteres of purines, enabling them to interact effectively with a wide range of enzymatic targets, including kinases and polymerases.[1][4]

This compound emerges as a strategic starting material due to its unique electronic and structural features. It exists in a tautomeric equilibrium between the hydroxyl and the more stable pyrimidin-4(1H)-one form. This duality, combined with the electrophilic nitrile group and the nucleophilic ring nitrogens, provides multiple handles for cyclization and annulation reactions.

Core Reactivity Principles

Understanding the inherent reactivity of the precursor is paramount for designing successful synthetic strategies. The molecule's utility is centered around three key features:

  • The Cyano Group (-C≡N): An exceptionally versatile functional group that can act as an electrophile, be hydrolyzed to an amide or carboxylic acid, or participate directly in cyclization reactions to form an adjacent ring.[5]

  • The 4-Hydroxyl/Oxo Group: This group's tautomerism allows it to act as a nucleophile in its enol form or participate in condensation reactions in its keto form. Crucially, it can be converted into a superior leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃), activating the C4 position for nucleophilic substitution and subsequent cyclization.[6]

  • The Pyrimidine Core: The ring nitrogens (N1 and N3) are key nucleophilic centers that drive many cyclization reactions, particularly in the formation of the second heterocyclic ring.

G cluster_precursor This compound cluster_products Fused Heterocyclic Systems Precursor Key Reactive Sites Other Other Fused Systems (e.g., Thieno, Triazolo) Precursor->Other Versatile Reactions Cyano Cyano Hydroxyl Hydroxyl Ring Ring Pyrimido Pyrimido[4,5-d]pyrimidines Pyrido Pyrido[2,3-d]pyrimidines Cyano->Pyrimido Annulation Cyano->Pyrido Cycloaddition Hydroxyl->Pyrimido Cyclization Ring->Pyrido Condensation

Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is of great interest for its potent neuroprotective, antioxidant, and antitumor activities.[4][7] A common and effective strategy to construct this system from a 4-hydroxypyrimidine precursor involves a cyclocondensation reaction with a single-carbon donor.

Mechanistic Rationale

The synthesis typically proceeds by reacting the pyrimidine with reagents like formamide, urea, or triethyl orthoformate. The reaction leverages the nucleophilicity of the pyrimidine ring nitrogen and the reactivity of the nitrile group. For instance, when heating with formamide, the N3 nitrogen of the pyrimidine attacks the formamide carbonyl, and subsequent intramolecular cyclization involving the nitrile group, followed by tautomerization, yields the aromatic fused system.

G Start This compound Intermediate N-Acyl/Amidinyl Intermediate Start->Intermediate Reaction with Synthon Reagent Single-Carbon Synthon (e.g., Formamide, Urea) Reagent->Intermediate Cyclization Intramolecular Cyclization (Attack on Nitrile) Intermediate->Cyclization Heat (Δ) Product Pyrimido[4,5-d]pyrimidine Core Cyclization->Product Tautomerization/ Aromatization

Protocol 2.1: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol is adapted from established procedures for analogous pyrimidine precursors.[6] It utilizes formamide as both the reagent and solvent for a direct, one-step cyclization.

Materials and Reagents

ReagentSupplierGrade
This compoundCustom Synthesis>98%
Formamide (HCONH₂)Sigma-AldrichAnhydrous, >99.5%
Ethanol (EtOH)Fisher ScientificReagent Grade
Deionized Water (H₂O)In-houseType I

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.21 g, 10 mmol).

  • Reagent Addition: Add formamide (20 mL).

  • Heating: Heat the mixture to reflux (approximately 180-190 °C) with continuous stirring.

    • Causality Insight: High temperature is required to overcome the activation energy for both the initial reaction with formamide and the subsequent intramolecular cyclization onto the relatively stable nitrile group.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Pour the mixture into ice-cold water (50 mL) to fully precipitate the product. Stir for 15 minutes.

  • Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to yield pyrimido[4,5-d]pyrimidin-4(3H)-one as a solid.

Expected Yield: 75-85%.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core, also known as 5-deazapteridine, is present in numerous kinase inhibitors and other pharmacologically active molecules.[8][9] The synthesis of this scaffold from this compound typically involves a condensation reaction with an active methylene compound, such as malononitrile, in a variation of the Thorpe-Ziegler reaction.

Mechanistic Rationale

This strategy first requires activating the 4-position of the pyrimidine ring. The hydroxyl group is a poor leaving group, so it is first converted to a chloro group using POCl₃. This generates a highly reactive 4-chloro-2-cyanopyrimidine intermediate. This intermediate then undergoes a nucleophilic substitution with a carbanion generated from an active methylene compound (e.g., malononitrile anion). The final step is an intramolecular cyclization where the newly introduced nucleophilic group attacks the C2-nitrile, forming the fused pyridine ring.

G Start This compound Activation Activation Step (POCl₃) Start->Activation Intermediate1 4-Chloro-2-cyanopyrimidine Activation->Intermediate1 Substitution Nucleophilic Substitution (SNAAr) Intermediate1->Substitution Reagent Active Methylene Cmpd. + Base (e.g., NaH) Reagent->Substitution Intermediate2 C4-Alkylated Intermediate Substitution->Intermediate2 Cyclization Thorpe-Ziegler Cyclization Intermediate2->Cyclization Heat/Base Product 4-Amino-pyrido[2,3-d]pyrimidine Cyclization->Product

Protocol 3.1: Synthesis of 4,5-Diamino-7-hydroxypyrido[2,3-d]pyrimidine-6-carbonitrile

This two-step protocol is a robust method for constructing a highly functionalized pyrido[2,3-d]pyrimidine system, adapted from methodologies used for similar heterocyclic constructions.[10][11]

Step A: Synthesis of 4-Chloro-pyrimidine-2-carbonitrile

Materials and Reagents

ReagentSupplierGrade
This compoundCustom Synthesis>98%
Phosphorus Oxychloride (POCl₃)Acros Organics>99%
N,N-DimethylanilineSigma-Aldrich>99%
Dichloromethane (DCM)Fisher ScientificAnhydrous

Procedure

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.21 g, 10 mmol) in phosphorus oxychloride (15 mL).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.2 mL).

    • Expert Insight: N,N-dimethylaniline acts as a catalyst to facilitate the formation of a more reactive phosphoryl chloride intermediate, accelerating the conversion of the hydroxyl group to chloride.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The suspension should become a clear solution.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the mixture onto crushed ice (100 g) in a beaker with vigorous stirring in a fume hood.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform with extreme care.

  • Extraction: Once the ice has melted, extract the aqueous solution with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloro-pyrimidine-2-carbonitrile, which can be used in the next step without further purification.

Step B: Cyclization to form 5-Amino-4-imino-7-oxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Materials and Reagents

ReagentSupplierGrade
4-Chloro-pyrimidine-2-carbonitrileFrom Step ACrude
MalononitrileSigma-Aldrich>99%
Sodium Hydride (NaH), 60% in mineral oilAcros Organics-
Anhydrous Dimethylformamide (DMF)Acros OrganicsAnhydrous

Procedure

  • Base Suspension: In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL). Cool the suspension to 0 °C.

  • Carbanion Formation: Dissolve malononitrile (0.66 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.

  • Nucleophilic Substitution: Dissolve the crude 4-chloro-pyrimidine-2-carbonitrile from Step A in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cyclization: Heat the reaction mixture to 80 °C for 2 hours to induce intramolecular cyclization.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water (5 mL).

  • Precipitation: Pour the mixture into 100 mL of cold water and acidify to pH ~6 with dilute HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the final product.

Summary of Potential Fused Scaffolds

The following table summarizes the key fused heterocyclic systems accessible from this compound and the typical reagents required, demonstrating the precursor's versatility.

Fused SystemReagent ClassKey Reaction TypeReference Example
Pyrimido[4,5-d]pyrimidine Formamide, Urea, GuanidineCyclocondensation[4][6]
Pyrido[2,3-d]pyrimidine Active Methylene CompoundsThorpe-Ziegler Cyclization[10][11]
Thieno[2,3-d]pyrimidine α-Haloketones, SulfurGewald Reaction Variation[1]
[12][13][14]Triazolo[4,3-c]pyrimidine Hydrazine Hydrate, then Acid ChlorideHetero-Diels-Alder/Condensation[6]

Conclusion

This compound is a potent and adaptable precursor for the synthesis of medicinally relevant fused pyrimidine heterocycles. By understanding and exploiting the distinct reactivity of its functional groups, chemists can access diverse and complex molecular architectures through straightforward and scalable protocols. The methods outlined in this guide for constructing pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines serve as a robust foundation for library synthesis in drug discovery campaigns and for the development of novel functional materials. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high probability of success for researchers in the field.

References

  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of fused pyrimidine ring molecules. [Link]

  • International Journal of Health Sciences. (2022). Green and efficient protocol for synthesis a new series of fused pyrimidine derivatives incorporating thioamide moiety. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. [Link]

  • ResearchGate. (2025). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]

  • National Institutes of Health (NIH). (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

  • Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.

I. Synthesis Overview: The Cyclocondensation Approach

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. This method involves the reaction of a compound containing a dicarbonyl moiety with a nitrogen-containing compound like urea or guanidine.[1][2] Specifically, for this compound, a key starting material is often a cyano-substituted β-ketoester or a similar reactive intermediate.

The general mechanism involves the initial formation of an intermediate by the reaction of the dicarbonyl compound with the nitrogenous reagent, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The choice of reactants, catalyst, and reaction conditions plays a critical role in the overall yield and purity of the final product.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester Cyano-substituted β-dicarbonyl compound intermediate Intermediate Formation beta_ketoester->intermediate + Urea/Guanidine urea Urea / Guanidine cyclization Cyclization & Dehydration intermediate->cyclization Base/Acid Catalyst product This compound cyclization->product

Caption: Generalized reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Senior Application Scientist's Insight:

Low yields in pyrimidine synthesis are a frequent issue and can stem from several factors. Systematically investigating each possibility is key to identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Higher temperatures can sometimes lead to the decomposition of starting materials or the formation of side products.[3] Conversely, a temperature that is too low may result in an incomplete reaction.

      • Action: Perform small-scale optimization experiments, varying the temperature in 5-10°C increments to find the optimal range for your specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[4][5]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

      • Action: Monitor the reaction over time using TLC. Extend the reaction time until no further consumption of the starting materials is observed.

  • Inefficient Catalysis:

    • Catalyst Choice: The choice of acid or base catalyst can significantly influence the reaction rate and selectivity.

      • Action: If using a Brønsted acid like HCl, ensure its concentration is accurate.[5] For base-catalyzed reactions, the choice and stoichiometry of the base are crucial for promoting cyclization while minimizing side reactions.[3] Consider screening different catalysts (e.g., Lewis acids, different bases) to find one that provides better results for your system.

    • Catalyst Activity: Reusable catalysts can lose activity over time.

      • Action: If you are using a reusable catalyst, it may require regeneration before use.[5]

  • Purity of Starting Materials:

    • Impurities: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.

      • Action: Ensure all reactants are of high purity. Recrystallize or purify starting materials if their purity is questionable.

  • Moisture Contamination:

    • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates and starting materials, especially if you are using moisture-sensitive reagents.

      • Action: Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions, for example, by using a nitrogen or argon atmosphere.[5]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Activity) check_conditions->check_catalyst If optimal optimize_temp Optimize Temperature check_conditions->optimize_temp If suboptimal optimize_time Optimize Reaction Time check_conditions->optimize_time If suboptimal check_purity Assess Starting Material Purity check_catalyst->check_purity If effective screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts If ineffective check_moisture Ensure Anhydrous Conditions check_purity->check_moisture If pure purify_reagents Purify Starting Materials check_purity->purify_reagents If impure dry_system Dry Glassware & Solvents check_moisture->dry_system If wet end Improved Yield check_moisture->end If dry optimize_temp->check_catalyst optimize_time->check_catalyst screen_catalysts->check_purity purify_reagents->check_moisture dry_system->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of a significant amount of a colored byproduct. What could it be and how can I prevent it?

A2: Senior Application Scientist's Insight:

The formation of colored byproducts is often indicative of side reactions occurring in parallel to the main synthesis pathway. Identifying the nature of these byproducts is the first step toward eliminating them.

Potential Causes & Prevention Strategies:

  • Oxidation: Dihydroxypyrimidine compounds can be susceptible to oxidation, which can lead to the formation of colored impurities.[6]

    • Action:

      • Store the final product under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents for the reaction and work-up procedures.

      • Consider adding a small amount of an antioxidant during the work-up if the product is particularly sensitive.

  • Side Reactions: In some pyrimidine syntheses, such as the Biginelli reaction, competing pathways can lead to colored byproducts like Hantzsch-type 1,4-dihydropyridines, which are often yellow and fluorescent.[3][5] This can occur when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).

    • Action:

      • Temperature Control: Lowering the reaction temperature can often disfavor the formation of these byproducts.[3]

      • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[3]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired reaction and side reactions.

  • Impure Starting Materials: Impurities in the starting materials can sometimes be colored or can react to form colored byproducts.

    • Action: Ensure the purity of your starting materials as mentioned previously.

Q3: My crude product is difficult to purify. What are some effective purification strategies?

A3: Senior Application Scientist's Insight:

Purification can be a significant bottleneck. A multi-pronged approach is often necessary to obtain a highly pure product.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Action: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.

  • Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles to the product, column chromatography is a powerful alternative.

    • Action: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between your product and the impurities. Silica gel is a common stationary phase for this type of compound.

  • Acid-Base Extraction: this compound is an acidic compound due to the hydroxyl group. This property can be exploited for purification.

    • Action:

      • Dissolve the crude product in an organic solvent.

      • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the product and move it into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.

      • Filter and dry the precipitated product.

III. Frequently Asked Questions (FAQs)

  • What is the typical yield I should expect for this synthesis?

    • The yield of this compound synthesis can vary significantly depending on the specific method, scale, and purity of the starting materials. Reported yields in the literature for similar pyrimidine syntheses can range from moderate to high (e.g., 60-90%).[7][8][9] Optimization of the reaction conditions is key to achieving higher yields.

  • How can I confirm the identity and purity of my final product?

    • A combination of analytical techniques should be used:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C≡N).

      • Melting Point Analysis: A sharp melting point range is indicative of high purity.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Are there any specific safety precautions I should take?

    • Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for specific handling and disposal information. 4-Hydroxypyrimidine-5-carbonitrile is listed as harmful if swallowed and causes serious eye damage.[10]

IV. Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of a 4-hydroxypyrimidine derivative. Note: This is a template and may require optimization for your specific target molecule.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

    • Prepare a solution of the base (e.g., sodium ethoxide in ethanol) if required.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in an appropriate anhydrous solvent (e.g., ethanol).

    • Add the amidine or urea derivative to the solution.

    • Slowly add the base to the stirred mixture.

    • Heat the reaction mixture to the optimized temperature (e.g., reflux).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a base was used.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue using one of the methods described in the troubleshooting section (recrystallization, column chromatography, or acid-base extraction).

  • Characterization:

    • Characterize the purified product using NMR, MS, IR, and melting point analysis to confirm its identity and purity.

V. References

  • Wikipedia. Pyrimidine. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • National Institutes of Health. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or... [Link]

  • YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]

  • Asian Journal of Chemistry. Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. [Link]

  • ResearchGate. General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

  • National Institutes of Health. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]

  • ResearchGate. Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.

  • Google Patents. Method of producing 4-hydroxy pyrimidines.

  • Google Patents. Process for preparing 4-hydroxypyridines.

  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]

  • National Institutes of Health. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

  • PubChem. 4-Hydroxypyrimidine-5-carbonitrile. [Link]

  • National Institutes of Health. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. [Link]

Sources

Technical Support Center: Purification of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Challenges

This compound is a polar, nitrogen-containing heterocycle with the potential for tautomerism and susceptibility to hydrolysis, which can present unique purification challenges. Its purification often requires careful selection of techniques and optimization of conditions to remove starting materials, side-products, and degradation products effectively.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

A. Recrystallization Issues

Question 1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue with polar compounds where the solute separates from the cooling solvent as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or when the boiling point of the solvent is close to the melting point of the compound.[1]

Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation before crystal nucleation can occur. Impurities can also sometimes suppress crystallization and promote oiling.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels. Avoid placing it directly in an ice bath from a high temperature.

  • Scratching: If crystals do not form upon reaching room temperature, gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the cooled solution to induce crystallization.

  • Consider a Different Solvent System: If the above steps fail, your chosen solvent may not be ideal. A mixed-solvent system can be effective.[2]

Question 2: I am struggling to find a single suitable solvent for the recrystallization of this compound. What is the best approach for a mixed-solvent recrystallization?

Answer:

For polar molecules like this compound, finding a single solvent with ideal solubility characteristics (soluble when hot, insoluble when cold) can be difficult. A mixed-solvent system, also known as two-solvent recrystallization, is an excellent alternative.[3][4] This involves using a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[3][4][5]

Commonly Used Mixed-Solvent Systems for Polar Heterocycles:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane[6]

  • Dichloromethane/Hexane[5]

Step-by-Step Mixed-Solvent Recrystallization Protocol:

  • Dissolve in "Good" Solvent: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Induce Crystallization (if necessary): If crystals do not form, use the scratching or seeding techniques described in the previous answer.

  • Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate and Wash: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent mixture or the pure "poor" solvent.

Data Presentation: Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good "poor" solvent for less polar compounds, but may be too good a solvent for highly polar ones.[7]
EthanolHigh78A versatile "good" solvent for many polar compounds.[7]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium-High56A good "good" solvent, often used with non-polar anti-solvents.[6]
Ethyl AcetateMedium77A moderately polar "good" solvent.[7]
DichloromethaneMedium40A versatile solvent, but its low boiling point can be a drawback.
HexaneLow69A common "poor" solvent for precipitating polar compounds from more polar solutions.[7]
B. Chromatography Challenges

Question 3: My this compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I resolve this?

Answer:

Streaking on silica gel is a frequent problem with basic nitrogen-containing heterocycles like pyrimidines.[2] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Causality: The acidic nature of silica gel can protonate the basic sites on the pyrimidine ring, causing it to bind strongly and elute slowly and unevenly.

Troubleshooting Strategies:

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent. The TEA will preferentially bind to the acidic sites on the silica, preventing your compound from interacting strongly.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a component of the mobile phase (e.g., dichloromethane/methanolic ammonia).

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds.[2] A C18 column is used with a polar mobile phase, such as water/acetonitrile or water/methanol. A modifier like formic acid or trifluoroacetic acid may be needed to improve peak shape for ionizable compounds.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It utilizes a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high organic content, which is the opposite of reversed-phase chromatography.[8]

Experimental Workflow: Optimizing Column Chromatography

G start Streaking observed on Silica TLC add_tea Add 0.5% Triethylamine to Eluent start->add_tea check_tlc Re-run TLC add_tea->check_tlc streaking_resolved Streaking Resolved? (Sharp Spots) check_tlc->streaking_resolved proceed_column Proceed with Column Chromatography (with modified eluent) streaking_resolved->proceed_column Yes consider_alt Consider Alternative Stationary Phase streaking_resolved->consider_alt No rp_hplc Reversed-Phase HPLC (C18) consider_alt->rp_hplc hilic HILIC consider_alt->hilic alumina Alumina Column consider_alt->alumina

Caption: Troubleshooting workflow for streaking during silica gel chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A common synthetic route to 4-hydroxypyrimidine derivatives involves the condensation of a compound containing an active methylene group with urea or a similar reagent.[3][9] For this compound, this could involve the reaction of a cyanoacetic acid derivative with urea. Based on this, likely impurities include:

  • Unreacted Starting Materials: Such as the cyanoacetic acid derivative and urea.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup.[10] This can lead to the formation of 4-hydroxypyrimidine-2-carboxamide and subsequently 4-hydroxypyrimidine-2-carboxylic acid.[6][11]

  • Side-Products from Self-Condensation: The starting materials may undergo self-condensation reactions.

  • Pyrimidine Dimers: Under certain conditions, particularly exposure to UV light, pyrimidine rings can undergo dimerization to form cyclobutane pyrimidine dimers.[2][7][12]

G cluster_main Main Reaction cluster_impurities Potential Impurities cyanoacetate Cyanoacetic Acid Derivative product This compound cyanoacetate->product urea Urea urea->product hydrolysis_amide 4-Hydroxypyrimidine-2-carboxamide product->hydrolysis_amide Hydrolysis dimer Pyrimidine Dimer product->dimer UV Light hydrolysis_acid 4-Hydroxypyrimidine-2-carboxylic acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Potential impurity formation from this compound.

Q2: How does tautomerism of this compound affect its purification?

4-Hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxy form and the keto (pyrimidinone) form.[13] The position of this equilibrium can be influenced by the solvent, pH, and temperature. This can affect purification in the following ways:

  • Chromatography: If the tautomers interconvert on the timescale of the chromatographic separation, it can lead to broad or split peaks, making separation from impurities difficult.

  • Crystallization: The presence of multiple tautomers in solution can sometimes inhibit crystallization or lead to the crystallization of a mixture of tautomers.

  • Characterization: The presence of tautomers will be reflected in spectroscopic data (e.g., NMR, IR), which needs to be considered when confirming the structure of the purified product. For instance, the 1H NMR spectrum may show peaks for both tautomers.

It is generally advisable to use purification conditions that favor a single tautomeric form if possible, for example, by controlling the pH of the mobile phase in chromatography.

Q3: What are the recommended storage conditions for purified this compound to maintain its purity?

To maintain the purity of this compound, it should be stored in a cool, dry place, away from light. A tightly sealed container is recommended to prevent moisture absorption, which could potentially lead to hydrolysis of the nitrile group over time. Storage under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Retrieved from

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from

  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrimidine dimers – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP1021408A4 - CONTINUOUS METHOD FOR THE HYDROLYSIS OF CYANOPYRIDINES UNDER KEY ADIABATIC CONDITIONS. Retrieved from

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Retrieved from

  • ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. Retrieved from [Link]

  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Reddit. (2013, December 4). What happens after a pyrimidine dimer? [Online forum post]. r/askscience. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxypyrimidines Condensation with Carbonyl Compounds: II. Hydroxy-, Sulfanyl-, and Aminopyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine. Retrieved from

  • ResearchGate. (2013, November 4). Green synthesis of pyrimidine derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile (97%). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 4-Hydroxypyrimidine-2-carbonitrile.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound and its underlying mechanism?

A1: The most prevalent and direct method for synthesizing this compound is the base-catalyzed cyclocondensation reaction between malononitrile and a suitable N-C-N synthon, typically urea or formamide .[1][2] The reaction is a variation of classical pyrimidine syntheses that construct the heterocyclic ring from components.

Mechanism Overview: The reaction proceeds through several key steps, which are crucial to understand for troubleshooting:

  • Deprotonation: A base (commonly sodium ethoxide or methoxide) deprotonates the highly acidic α-carbon of malononitrile to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom attacks one of the nitrile groups.

  • Tautomerization & Aromatization: A series of tautomerization and elimination (dehydration) steps occur to form the stable aromatic 4-hydroxypyrimidine ring system. The "hydroxy" form exists in tautomeric equilibrium with the 4-pyrimidone form.[3]

Q2: My reaction is not proceeding to completion and stalls with significant starting material remaining. What are the likely causes?

A2: Reaction stalling is a common issue that can often be traced back to several factors related to the reaction conditions and reagents.[4][5]

  • Insufficient Base: The base is catalytic in nature but must be strong enough and used in sufficient quantity to effectively deprotonate the malononitrile. If the base is weak, old (degraded by moisture), or used in a substoichiometric amount, the initial nucleophilic attack will be slow or incomplete.

  • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the cyclization and dehydration steps. The reaction often requires heating to proceed at a reasonable rate.[6]

  • Poor Solubility: If the reactants or intermediates are not well-solubilized in the chosen solvent (e.g., ethanol), the reaction can become diffusion-limited and stall. Ensure all components are adequately dissolved, especially at the start of the reaction.[7]

  • Reagent Purity: Impurities in the starting materials, particularly in malononitrile, can inhibit the reaction.[8] It is advisable to use high-purity reagents.

Q3: I'm observing a significantly low yield. What are the critical parameters to optimize?

A3: Low yields are typically a result of competing side reactions or suboptimal conditions.[9][10] To improve your yield, consider a systematic optimization of the following parameters:

  • Stoichiometry: The molar ratio of reactants is critical. While a 1:1 ratio of malononitrile to urea might seem intuitive, using a slight excess of urea (e.g., 1.5 equivalents) can sometimes push the equilibrium towards the product.[9]

  • Choice and Stoichiometry of Base: The selection of the base is a crucial parameter. Strong alkoxide bases like sodium ethoxide are common. The stoichiometry of the base must be carefully controlled to promote the desired cyclization while minimizing side reactions.[5][8]

  • Temperature Control: This is perhaps the most critical parameter. High temperatures can cause urea to decompose into ammonia and isocyanic acid, leading to a host of unwanted byproducts.[5][8] Conversely, a temperature that is too low will result in a stalled reaction. An optimal temperature must be found empirically, often by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Anhydrous Conditions: The intermediates in this reaction are susceptible to hydrolysis. The presence of water can lead to the formation of undesired byproducts. Therefore, using anhydrous solvents and oven-dried glassware is highly recommended to prevent yield loss.[9]

Q4: My final product is difficult to purify. What are the common impurities I should expect?

A4: Purification challenges often arise from the formation of structurally similar byproducts or polymeric material.[11][12] Key impurities to watch for include:

  • Malononitrile Dimer/Polymer: Under basic conditions, malononitrile can self-condense to form dimers or polymers, which are often colored and can be difficult to separate from the desired product.[2]

  • Uncyclized Intermediates: Incomplete cyclization can leave open-chain intermediates in the crude product mixture. These may be difficult to remove due to similar polarity.[9]

  • Byproducts from Urea Decomposition: At elevated temperatures, urea decomposition can lead to the formation of other heterocyclic compounds or N-acylureas.[8]

  • Hydrolysis Products: If the reaction is not performed under anhydrous conditions, hydrolysis of the nitrile groups or other intermediates can occur.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific, complex problems you may encounter during the synthesis.

Problem 1: Formation of a Major, Insoluble Byproduct
  • Observation: During the reaction, a significant amount of an insoluble, often yellowish or brownish, precipitate forms, which is not the desired product. The final yield is very low.

  • Probable Cause: This is a classic sign of malononitrile polymerization. The highly activated methylene group of malononitrile can undergo self-condensation under strong basic conditions, especially if the temperature is too high or the base is added too quickly.

  • Troubleshooting Steps:

    • Control the Temperature: Maintain a lower reaction temperature, especially during the addition of the base. It may be beneficial to add the base at a lower temperature (e.g., 0-10 °C) and then slowly warm the reaction mixture to the optimal reflux temperature.

    • Order of Addition: Try adding the base solution slowly (dropwise) to the mixture of malononitrile and urea in the solvent. This keeps the instantaneous concentration of the highly reactive malononitrile carbanion low, favoring the reaction with urea over self-condensation.

    • Solvent Choice: Ensure the chosen solvent (e.g., anhydrous ethanol) can adequately solubilize the intermediates. If an intermediate crashes out of solution, it may be more prone to side reactions.

Problem 2: Low Yield and a Complex Mixture in the Crude Product
  • Observation: TLC or HPLC analysis of the crude product shows multiple spots/peaks, with none being clearly dominant. The isolated yield of the target compound is less than 30%.

  • Probable Cause: This outcome points to a lack of selectivity, where multiple competing reaction pathways are occurring simultaneously. This is often a result of suboptimal reaction conditions, particularly temperature and reaction time.[5][7]

  • Troubleshooting Workflow:

    • Verify Reagent Purity: First, ensure all starting materials, especially malononitrile and urea, are of high purity.[8]

    • Optimize Temperature: Run a series of small-scale test reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor them by TLC every 30 minutes. This will help identify the temperature at which product formation is maximized while byproduct formation is minimized.

    • Optimize Reaction Time: Prolonged heating, even at the optimal temperature, can lead to product degradation. The TLC monitoring from the previous step will also reveal the point at which the starting material is consumed and the product concentration is at its maximum. Quench the reaction at this optimal time.[4]

    • Re-evaluate the Base: The choice and amount of base are crucial. If using sodium ethoxide, ensure it is freshly prepared or properly stored to prevent degradation. Consider screening other bases like potassium carbonate, though they may require different solvents or higher temperatures.[5]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative starting point. Optimization may be required.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the flask, dissolve malononitrile (1.0 eq) and urea (1.5 eq) in anhydrous ethanol.

  • Base Addition: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the stirred solution of malononitrile and urea over 15-20 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C).

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 2-6 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture to pH ~6-7 with an acidic solution (e.g., glacial acetic acid or dilute HCl).

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization:

    • Examine the plate under UV light (254 nm). The pyrimidine ring is UV-active.

    • Stain the plate using a potassium permanganate (KMnO₄) solution. This will visualize compounds with reactive functional groups.

  • Procedure: Spot the starting material (malononitrile), a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progress.

Table 1: Recommended Reaction Condition Parameters
ParameterRecommended RangeRationale & Key Considerations
Solvent Anhydrous Ethanol, MethanolPolar protic solvents are generally effective. Must be anhydrous to prevent hydrolysis.[9]
Base Sodium Ethoxide, Sodium MethoxideA strong base is required for efficient deprotonation of malononitrile.[5]
Temperature 70 - 90 °CBalances reaction rate against the thermal decomposition of urea. Requires careful optimization.[5][6]
Reaction Time 2 - 8 hoursHighly dependent on temperature and substrate concentration. Must be monitored by TLC.[5]
Reactant Ratio 1 : 1.2 - 1.5 (Malononitrile:Urea)A slight excess of urea can improve conversion of the limiting reagent.[9]

Section 4: Mechanistic Pathways & Workflows (Visualized)

Diagram 1: Proposed Reaction Mechanism

ReactionMechanism Reactants Malononitrile + Urea Enolate Malononitrile Carbanion (Enolate) Reactants->Enolate Deprotonation Base NaOEt Intermediate1 Open-Chain Adduct Enolate->Intermediate1 Nucleophilic Attack on Urea Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Hydroxypyrimidine- 2-carbonitrile Intermediate2->Product Dehydration & Tautomerization

Caption: Proposed mechanism for the synthesis of this compound.

Diagram 2: Competing Side Reaction Pathways

SideReactions cluster_main Desired Pathway cluster_side1 Malononitrile Self-Condensation cluster_side2 Urea Decomposition Malononitrile_Urea Malononitrile + Urea Product Target Product Malononitrile_Urea->Product Base, Heat Malononitrile Malononitrile Polymer Dimer / Polymer Malononitrile->Polymer Excess Base or High Temp Urea Urea Decomp NH3 + HNCO (Byproducts) Urea->Decomp High Temp (>100°C)

Caption: Key side reactions competing with the desired product formation.

Diagram 3: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Step 1: Verify Reagent Purity Check Malononitrile & Urea for impurities Use fresh, high-purity reagents Start->CheckPurity ReviewConditions Step 2: Review Reaction Conditions Temperature too high/low? Reaction time optimal? Anhydrous conditions maintained? CheckPurity->ReviewConditions AnalyzeCrude Step 3: Analyze Crude Product (TLC/HPLC/NMR) Identify major byproducts Unreacted starting material present? ReviewConditions->AnalyzeCrude ImpurityNode Major Byproduct Identified? AnalyzeCrude->ImpurityNode StallingNode Reaction Stalled? AnalyzeCrude->StallingNode If no major byproduct ImpurityNode->StallingNode No ActionPolymer Action: Lower Temp | Slow Base Addition ImpurityNode->ActionPolymer Yes (e.g., Polymer) ActionStall Action: Increase Temp Modestly | Check Base Activity StallingNode->ActionStall Yes ActionOptimize Action: Perform Temp & Time Optimization Study StallingNode->ActionOptimize No

Caption: A systematic workflow for troubleshooting low product yield.

Section 5: References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Tech Support.

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Tech Support.

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Tech Support.

  • Google Patents. (1990). Process for preparing 4-hydroxypyrimidine. EP0326389B1.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Tech Support.

  • Google Patents. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. US5847139A.

  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem Tech Support.

  • ACS Publications. (2021). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.

  • ResearchGate. (2020). The versatility of malononitrile. Formation of the barbituric acid....

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • ResearchGate. (2018). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.

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Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxypyrimidine-2-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is on providing scientifically sound, field-proven insights to help you overcome common challenges and optimize your reaction conditions.

Introduction: The Chemistry of this compound

This compound is a versatile heterocyclic building block in medicinal chemistry. Its functionalization allows for the exploration of diverse chemical space in drug discovery programs. However, its reactivity is nuanced by the presence of multiple functional groups: a pyrimidine core, a hydroxyl group prone to tautomerization, and a cyano group. Understanding the interplay of these features is critical for successful synthetic transformations.

A key feature of 4-hydroxypyrimidine is its existence in tautomeric equilibrium between the hydroxy (enol) form and the more stable keto (pyrimidinone) form.[1][2][3][4][5] This equilibrium significantly influences the regioselectivity of reactions such as alkylation.

I. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of this compound.

N- vs. O-Alkylation: Controlling Regioselectivity

Question: I am attempting to alkylate this compound, but I am getting a mixture of N- and O-alkylated products. How can I selectively obtain the desired isomer?

Answer: The N- versus O-alkylation of 4-hydroxypyrimidines is a common challenge due to the presence of two nucleophilic centers in the keto tautomer (the ring nitrogen and the exocyclic oxygen). The outcome is highly dependent on the reaction conditions.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile tend to favor N-alkylation, while nonpolar solvents like toluene or dioxane can favor O-alkylation.

  • Base: The choice of base is critical. Stronger, harder bases like sodium hydride (NaH) tend to promote O-alkylation by generating the oxygen anion. Softer, bulkier bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often favor N-alkylation.

  • Alkylating Agent: The nature of the alkylating agent also plays a role. Hard electrophiles (e.g., dimethyl sulfate) are more likely to react at the harder oxygen nucleophile, while softer electrophiles (e.g., benzyl bromide) may show a preference for the softer nitrogen nucleophile.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Troubleshooting Workflow for Alkylation Regioselectivity:

start Mixture of N- and O-Alkylated Products q1 Is N-alkylation the desired outcome? start->q1 yes1 Yes q1->yes1 no1 No (O-alkylation desired) q1->no1 n_alkylation Strategies for N-Alkylation yes1->n_alkylation o_alkylation Strategies for O-Alkylation no1->o_alkylation n_strat1 Use a polar aprotic solvent (DMF, Acetonitrile) n_alkylation->n_strat1 n_strat2 Employ a mild, bulky base (K₂CO₃, Cs₂CO₃) n_alkylation->n_strat2 n_strat3 Consider a softer alkylating agent n_alkylation->n_strat3 o_strat1 Use a nonpolar solvent (Toluene, Dioxane) o_alkylation->o_strat1 o_strat2 Use a strong, hard base (NaH) o_alkylation->o_strat2 o_strat3 Consider a harder alkylating agent o_alkylation->o_strat3

Caption: Decision tree for optimizing alkylation regioselectivity.

Experimental Protocol: Selective N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Challenges in Suzuki Coupling of the 4-Chloro Derivative

Question: I have successfully converted this compound to 4-chloro-2-cyanopyrimidine, but my subsequent Suzuki coupling is giving low yields. What could be the problem?

Answer: Low yields in Suzuki couplings with 4-chloro-2-cyanopyrimidine can stem from several factors, often related to the electron-deficient nature of the pyrimidine ring and potential catalyst inhibition.

Troubleshooting Strategies:

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst such as a Pd(II) species that is reduced in situ. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.
Poor oxidative additionAryl chlorides are less reactive than bromides or iodides. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate this step.
Slow transmetalationThe boronic acid may be decomposing or the transmetalation step is slow. Use a stronger base like K₃PO₄ or Cs₂CO₃. The addition of water as a co-solvent can sometimes accelerate this step.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Dehalogenation of Starting Material Catalyst deactivation and side reactionsLower the reaction temperature and/or screen different palladium sources and ligands.

Optimized Protocol for Suzuki Coupling:

  • In a flame-dried flask under an inert atmosphere, combine 4-chloro-2-cyanopyrimidine (1.0 eq), the boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 4-chloro-2-cyanopyrimidine with a primary amine is failing. What are the critical parameters to check?

Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging.[6][7][8] The pyridine-like nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]

Key Optimization Parameters:

  • Ligand Choice: The use of sterically hindered and electron-rich biarylphosphine ligands is often crucial for successful amination of heteroaryl chlorides.[6] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a better choice.[9]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[6]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[6] Rigorous degassing of solvents and maintaining an inert atmosphere are essential.

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

start Failed Buchwald-Hartwig Amination q1 Is the catalyst system appropriate? start->q1 q2 Is the base suitable? q1->q2 sol1 Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) q1->sol1 q3 Are the reaction conditions strictly anhydrous and inert? q2->q3 sol2 Screen different bases (NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS) q2->sol2 sol3 Ensure rigorous degassing of solvents and use of a glovebox or Schlenk line q3->sol3

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Unwanted Hydrolysis of the Cyano Group

Question: During my functionalization attempts, I am observing the formation of the corresponding carboxamide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?

Answer: The cyano group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

Preventative Measures:

  • Control of pH: Avoid strongly acidic or basic conditions if the cyano group needs to be preserved. If a base is required for another transformation, consider using milder, non-nucleophilic bases.

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried to minimize the presence of water.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rate of hydrolysis relative to the desired reaction.

  • Protecting Groups: In challenging cases, consider protecting the cyano group, although this adds extra steps to the synthetic route.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to convert the 4-hydroxyl group to a 4-chloro group?

A1: The most common and effective method for chlorinating 4-hydroxypyrimidines is treatment with phosphorus oxychloride (POCl₃).[10] Often, a tertiary amine base like N,N-dimethylaniline or pyridine is added to scavenge the HCl byproduct. The reaction is typically performed at elevated temperatures. For large-scale preparations, solvent-free conditions with equimolar POCl₃ can be efficient.[10]

Q2: Can I directly functionalize the C-H bonds of this compound?

A2: Direct C-H functionalization of pyrimidines is an emerging field but can be challenging due to the electron-deficient nature of the ring. Most established methods for pyrimidine functionalization rely on the pre-installation of a leaving group, such as a halogen.

Q3: How can I transform the 2-cyano group into other functional groups?

A3: The 2-cyano group is a versatile handle for further transformations:

  • Tetrazole formation: Reaction with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF affords the corresponding 5-(pyrimidin-2-yl)tetrazole.[11][12][13][14][15] This transformation is often used in medicinal chemistry as the tetrazole ring can act as a bioisostere for a carboxylic acid.

  • Hydrolysis: As discussed in the troubleshooting section, controlled hydrolysis can yield the 2-carboxamide or 2-carboxylic acid.

  • Reduction: The cyano group can be reduced to a 2-aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Tetrazole Formation

  • To a solution of this compound (1.0 eq) in DMF (0.2 M), add sodium azide (1.5 eq) and triethylammonium chloride (1.5 eq).

  • Heat the mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully acidify with dilute HCl to pH ~3.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.

  • Wash the organic extracts, dry, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

References

  • Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(43), 11537-11543. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ResearchGate. Optimization of reaction condition. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. Optimization of the reaction conditions. a. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • ResearchGate. (2017). (PDF) Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Google Patents. (2012). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Common Organic Chemistry. Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

  • Wang, Y., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(11), 2949. [Link]

  • Synfacts. (2005). Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]

  • Wikipedia. Regioselectivity. Wikipedia. [Link]

  • Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1685. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ghorai, M. K., et al. (2014). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Organic Letters, 16(23), 6064-6067. [Link]

  • Slaninova, V., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3334. [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Google Patents. (2013). Process for preparing 4-hydroxypyridines.
  • Bio, M. M., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(44), 18364-18369. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Wang, H., et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 25(16), 2849-2854. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]

  • Liu, Y., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 11(47), eadj8899. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

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Stability and degradation of 4-Hydroxypyrimidine-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxypyrimidine-2-carbonitrile

A Guide to Stability and Degradation Under Acidic Conditions

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound, particularly concerning its stability in acidic environments. As Senior Application Scientists, we understand that compound stability is paramount for experimental success and data integrity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

When working with this compound, the principal stability issue under acidic conditions is its susceptibility to hydrolysis. The molecule has two main sites vulnerable to acid-catalyzed degradation: the nitrile group (-C≡N) and the pyrimidine ring itself.

  • Nitrile Hydrolysis: The nitrile group is the most likely site of initial degradation. In the presence of acid and water, it can undergo a two-step hydrolysis. First, it converts to an amide intermediate (4-hydroxypyrimidine-2-carboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-hydroxypyrimidine-2-carboxylic acid). This process is often the primary degradation pathway observed under moderately acidic conditions.

  • Pyrimidine Ring Degradation: While the pyrimidine ring is aromatic and generally stable, harsh acidic conditions (e.g., concentrated acids, high temperatures) can lead to ring cleavage.[1][2] The specific degradation products can be complex, but this pathway typically requires more forcing conditions than nitrile hydrolysis.[3][4]

It is also important to consider the tautomeric nature of the 4-hydroxy group, which exists in equilibrium with its 4-pyridone form.[5][6] This equilibrium can influence the electron distribution within the ring and potentially affect the rate of degradation.

Q2: I'm observing a new, more polar peak in my HPLC analysis after acidic workup. What is it likely to be?

If you observe a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) after exposing your compound to acidic conditions, it is highly probable that you are seeing a hydrolysis product.

The most likely candidate is 4-hydroxypyrimidine-2-carboxamide , the amide intermediate of nitrile hydrolysis. If the conditions are harsher or the exposure is prolonged, you may also see 4-hydroxypyrimidine-2-carboxylic acid , which is even more polar.

Causality: The conversion of a nitrile to an amide and then to a carboxylic acid introduces more polar functional groups (-CONH₂ and -COOH) that have a stronger interaction with the polar mobile phase in reverse-phase chromatography, leading to earlier elution.

To confirm the identity of these peaks, mass spectrometry (LC-MS) is the recommended analytical technique. The expected mass increase would be:

  • +18 amu for the amide (addition of H₂O)

  • +19 amu for the carboxylic acid (addition of H₂O and loss of NH₃ from the original nitrile, effectively adding O and OH)

Q3: At what pH range should I be concerned about the degradation of this compound?

Significant degradation is typically observed at pH values below 4, especially when combined with elevated temperatures (e.g., >40°C). The rate of hydrolysis is generally proportional to the acid concentration.

We recommend performing a preliminary stability screen if your process requires holding the compound in an acidic solution for an extended period. A simple time-course experiment analyzing the sample by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) can provide valuable data on the degradation kinetics in your specific buffer system.

Q4: How can I minimize degradation during my experiments?

Minimizing degradation requires controlling the key factors that promote hydrolysis: low pH, high temperature, and prolonged exposure time.

  • Temperature Control: Whenever possible, perform acidic steps at reduced temperatures (e.g., 0-5°C). Kinetic rates of degradation reactions are significantly slowed at lower temperatures.

  • Time Management: Minimize the duration of exposure to acidic conditions. If an acidic step is necessary, proceed to the next step (e.g., neutralization, extraction) as quickly as possible.

  • Acid Strength: Use the mildest acidic conditions that will achieve the desired chemical transformation or separation. Avoid using strong, concentrated acids unless absolutely necessary.

  • Solvent Choice: In some cases, using a co-solvent system (e.g., acetonitrile/water, THF/water) can reduce the activity of water and slow the rate of hydrolysis.

Troubleshooting Guide

Problem / Observation Plausible Cause Recommended Action & Rationale
Low recovery of the parent compound after an acidic extraction. Nitrile Hydrolysis: The compound has degraded into its more polar amide or carboxylic acid forms, which may have different partitioning behavior and remain in the aqueous layer.1. Analyze the aqueous layer: Use HPLC-MS to check for the presence of the expected degradants. 2. Modify extraction: Perform the extraction quickly and at a low temperature. Consider a direct phase separation without a prolonged hold time.
Appearance of multiple unknown peaks in the chromatogram during a forced degradation study. Ring Cleavage: The conditions of the forced degradation study (e.g., high concentration of acid, high temperature) are too harsh, leading to the breakdown of the pyrimidine ring itself.[1][7]1. Reduce Stress Conditions: Repeat the experiment with a lower acid concentration (e.g., 0.1 M HCl instead of 1 M) or a lower temperature. The goal of a forced degradation study is to achieve 5-20% degradation, not complete decomposition.[8] 2. Time Point Analysis: Take multiple time points to observe the formation and potential subsequent degradation of intermediates.
Inconsistent analytical results for samples stored in an acidic mobile phase. On-instrument Degradation: The compound is not stable in the acidic mobile phase used for HPLC analysis, leading to degradation over time in the autosampler.1. Neutralize Samples: Neutralize the samples with a suitable base before placing them in the autosampler. 2. Use a Milder Mobile Phase: If possible, develop an HPLC method with a less acidic mobile phase (e.g., using formic acid instead of trifluoroacetic acid). 3. Cooled Autosampler: Always use a cooled autosampler (e.g., 4°C) to slow down potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[3][4][8]

Objective: To generate acid-induced degradation products of this compound for analytical method development.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of organic solvent and water to a final concentration of 0.1 mg/mL.

  • Acid Stress Sample:

    • To a vial, add an appropriate volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to initiate the degradation. This will result in a final acid concentration of 0.1 M HCl and a final compound concentration of 0.5 mg/mL (assuming a 1:1 dilution).

    • Incubate the vial in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots from the acid stress sample at specific time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH (e.g., add an equal volume of 0.2 M NaOH). This stops the degradation reaction.

  • Analysis: Dilute the neutralized samples to the same final concentration as the control sample (0.1 mg/mL) and analyze all samples (control and stressed) by HPLC-UV/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and determine their mass to postulate their structures. Aim for a degradation of the parent peak of about 10-20%.[8]

Protocol 2: HPLC-UV Method for Stability Monitoring

Objective: To provide a reliable HPLC method for quantifying the parent compound and its primary degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

Rationale: This gradient method provides good separation between the relatively nonpolar parent compound and its more polar amide and carboxylic acid degradants. Formic acid is used as a modifier to ensure good peak shape while being less harsh than stronger acids like TFA.

Visual Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) control 2. Prepare Control (0.1 mg/mL, Neutral) stock->control stress 3. Prepare Stress Sample (0.1M HCl) stock->stress analyze 7. Analyze by HPLC-MS control->analyze incubate 4. Incubate at 60°C stress->incubate sampling 5. Sample at 2, 4, 8, 24h incubate->sampling quench 6. Quench with NaOH sampling->quench quench->analyze report 8. Identify Degradants analyze->report

Caption: Workflow for an acid-catalyzed forced degradation study.

G parent 4-Hydroxypyrimidine- 2-carbonitrile (Parent Compound) amide 4-Hydroxypyrimidine- 2-carboxamide (Amide Intermediate) parent->amide + H₂O (H⁺ catalyst) acid 4-Hydroxypyrimidine- 2-carboxylic acid (Final Degradant) amide->acid + H₂O (H⁺ catalyst)

Caption: Primary acid hydrolysis pathway of the target compound.

References

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 37-43. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 87, 3-14. [Link]

  • Why is 4-hydroxypyridine more acidic than benzoic acid? (2020, July 22). Chemistry Stack Exchange. [Link]

  • Assink, R. A., & van Gennip, A. H. (1989). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 35(5), 857-860. [Link]

  • US Patent 5,756,750A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
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  • Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. (2021, April 26). Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydroxypyrimidine-2-carbonitrile. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with this compound. Our goal is to provide you with the causal logic behind experimental choices, empowering you to make informed decisions in your work.

Understanding the Challenge: The Molecular Basis for Poor Solubility

This compound possesses a unique combination of functional groups that contribute to its challenging solubility profile. The pyrimidine core, hydroxyl (-OH) group, and nitrile (-CN) group create a molecule with significant polarity and a strong capacity for intermolecular hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors.

  • Crystal Lattice Energy: These strong intermolecular forces can lead to a highly stable crystal structure. A significant amount of energy is required to break apart this crystal lattice and allow solvent molecules to solvate the individual compound molecules.

It is this high crystal lattice energy that is often the primary barrier to achieving a high solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by users.

Q1: Why is my this compound not dissolving in standard solvents like dichloromethane (DCM) or diethyl ether?

A1: The principle of "like dissolves like" is key here.[1] this compound is a highly polar molecule. Non-polar or weakly polar solvents like DCM, diethyl ether, and hydrocarbons lack the ability to form the strong interactions needed to overcome the compound's crystal lattice energy. You will have much greater success starting with polar solvents.

Q2: What are the recommended starting solvents for solubilizing this compound?

A2: Based on the compound's structure and data from structurally similar compounds like 4-hydroxypyrimidine-5-carbonitrile[2], we recommend starting with highly polar organic solvents. These can be categorized as:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are strong hydrogen bond acceptors and can effectively solvate the molecule.

  • Polar Protic Solvents: Methanol and ethanol can also be effective, although potentially less so than DMSO or DMF.[2]

Q3: Can I heat the mixture to improve solubility? Will the compound be stable?

A3: Yes, increasing the temperature is a valid strategy. For many compounds, solubility increases with temperature as the added thermal energy helps to break the crystal lattice bonds.[3] However, you must verify the thermal stability of this compound. We recommend heating a small test sample incrementally (e.g., to 40-50 °C) and monitoring for any signs of degradation (color change). If no stability data is available, a short-term heating protocol is advisable.

Q4: I managed to dissolve the compound in DMSO, but it crashes out when I add it to my aqueous buffer. What is happening?

A4: This is a common issue known as precipitation upon dilution, which occurs when a compound is transferred from a strong organic solvent to a weaker solvent system (in this case, an aqueous buffer).[1] While DMSO keeps the compound in solution at high concentrations, the introduction of water (an "anti-solvent") can cause the compound's solubility limit to be exceeded, leading to precipitation. Strategies to overcome this are detailed in the Troubleshooting Guides below.

Q5: How might pH affect the solubility of this compound in organic solvents?

A5: The hydroxyl group on the pyrimidine ring is weakly acidic. In the presence of a base, this proton can be removed, forming a negatively charged phenoxide-like anion. This ionized form is significantly more polar than the neutral molecule and may exhibit drastically different solubility.[4][5] Therefore, adding a small amount of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to your organic solvent could potentially increase solubility.

In-Depth Troubleshooting Guides

If the initial solvent choices are unsuccessful, a more systematic approach is required. The following workflow and protocols provide a logical progression for tackling difficult solubility cases.

Troubleshooting Workflow Diagram

This flowchart outlines a systematic approach to addressing solubility issues with this compound.

Caption: A step-by-step decision tree for troubleshooting solubility.

Illustrative Solubility Profile

The following table provides an estimated, illustrative solubility profile for this compound based on its chemical properties and data from similar pyrimidine derivatives.[2] This table should be used as a guideline for initial solvent screening.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong H-bond acceptors, effectively disrupt crystal lattice.
Polar Protic Methanol, EthanolModerateCan H-bond, but self-association may compete with solute solvation.
Ethers THF, 1,4-DioxaneLow to ModerateModerate polarity, may show some solubility, especially with heating.
Halogenated DCM, ChloroformVery LowInsufficient polarity to overcome intermolecular forces.
Non-Polar Toluene, HexanesInsolublePolarity mismatch prevents effective solvation.
Protocol 1: Systematic Solvent Screening

This protocol establishes the thermodynamic solubility of the compound in a range of solvents.[6]

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several labeled glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, THF).

  • Equilibration: Tightly cap the vials and agitate at a consistent temperature (e.g., 25 °C) on a shaker or vortex mixer for 24 hours. This extended time allows the solution to reach equilibrium.[6]

  • Observation: After equilibration, visually inspect each vial. If the solid has completely dissolved, the compound is soluble at that concentration (e.g., >10-20 mg/mL).

  • Confirmation: If undissolved solid remains, centrifuge the vials to pellet the excess solid. Carefully collect the supernatant for concentration analysis (e.g., by HPLC or UV-Vis spectroscopy) to determine the exact solubility limit.

Protocol 2: Utilizing Co-Solvents for Stock Solution Preparation

This method is used to create a concentrated stock in a strong solvent, which can then be diluted in a secondary, more experimentally compatible solvent. The use of co-solvents is a powerful and common technique to solubilize poorly soluble compounds.[7][8][9]

  • Primary Dissolution: Dissolve the this compound in a minimal volume of a strong, water-miscible solvent like DMSO to create a high-concentration primary stock (e.g., 50-100 mM). Ensure all solid is completely dissolved.

  • Co-Solvent Selection: Choose a secondary solvent (co-solvent) that is miscible with DMSO and is compatible with your experiment (e.g., ethanol, propylene glycol, PEG-400).[8]

  • Blended Dilution: Instead of diluting the DMSO stock directly into a final buffer, perform a stepwise dilution into the co-solvent first. For example, add the DMSO stock to the co-solvent to create an intermediate stock.

  • Final Dilution: Slowly add the intermediate stock solution to your final buffer or media with vigorous stirring. This gradual reduction in solvent strength can help prevent the compound from immediately precipitating.

  • Observation: Monitor for any signs of precipitation (cloudiness) immediately and over time.

Protocol 3: pH Modification for Solubility Enhancement

This protocol leverages the acidic nature of the 4-hydroxyl group to increase solubility by forming a more soluble salt.[4][10]

Caption: Deprotonation by a base increases polarity and solubility.

  • Prepare Compound Suspension: Create a suspension of the compound in your desired organic solvent (e.g., 10 mg/mL in THF or Methanol).

  • Select Base: Choose a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Titrate with Base: While stirring the suspension, add the base dropwise (or in small aliquots of a dilute solution).

  • Monitor for Dissolution: Observe the suspension. If the compound begins to dissolve upon addition of the base, it confirms that the anionic salt form is more soluble.

  • Quantify: Continue adding the base until the solid is fully dissolved. Note the number of molar equivalents of base required. It is often best to use the minimum amount necessary (e.g., 1.1 to 1.5 equivalents) to avoid potential side reactions in your downstream application.

  • Confirm Stability: After solubilization, let the solution stand for a period (e.g., 1-2 hours) to ensure it remains stable and does not slowly precipitate.

By systematically applying these principles and protocols, researchers can effectively navigate the solubility challenges presented by this compound, ensuring reliable and reproducible experimental outcomes.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Knowledge Centre.
  • D'Angelo, F., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecules, 26(11), 3328.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Solubility of Things. (n.d.). Pyrimidine.
  • Baluja, S., & Choubisa, B. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1019-1025.
  • Mali, K. (2015). Methods of solubility enhancements. Slideshare.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • Ali, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
  • Zhukovskyi, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2110.
  • Google Patents. (2018).
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  • American Elements. (n.d.). 4-Amino-2-hydroxypyrimidine-5-carbonitrile. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

  • International Journal of Innovative Research in Technology (IJIRT). (n.d.). Solubility Enhancement Methods.
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  • Exp.
  • askIITians. (2025). How does pH affect solubility?
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • chemBlink. (n.d.). CAS # 15231-48-8, 2-Hydroxy-4-methylpyrimidine.
  • PubChem. (n.d.). 4-Amino-2-hydroxypyrimidine-5-carbonitrile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile (97%).
  • BLD Pharm. (n.d.). 141-90-2|4-Hydroxypyrimidine-2(1H)-thione.

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Technical Support Center: Crystallization of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 4-Hydroxypyrimidine-2-carbonitrile. As a polar molecule with significant hydrogen bonding capabilities due to its hydroxyl group, pyrimidine nitrogens, and nitrile moiety, its crystallization requires careful control over solvent selection, supersaturation, and nucleation kinetics. This document is structured as a series of frequently asked questions (FAQs) to directly address challenges faced by researchers in pharmaceutical and chemical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is not crystallizing from the solution, which remains clear even after significant cooling. What steps should I take?

A1: Cause & Analysis A clear, cooled solution that fails to produce crystals is typically in a metastable, supersaturated state. While the concentration of this compound is above its solubility limit at that temperature, the energy barrier for nucleation—the initial formation of a stable crystalline seed—has not been overcome. This is a common issue for molecules that form strong interactions with the solvent, which can inhibit their self-assembly into a crystal lattice.[1][2]

Troubleshooting Steps:

  • Induce Mechanical Nucleation: The simplest method is to introduce energy to overcome the nucleation barrier. Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[3] The high-frequency vibrations and microscopic glass fragments can serve as nucleation sites.

  • Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a single, tiny crystal to the supersaturated solution.[3][4] This bypasses the primary nucleation step entirely, providing a template for crystal growth.

  • Create a Seed Crystal In Situ: Dip a clean glass rod into the solution, withdraw it, and allow the solvent to evaporate from the tip, leaving a thin film of amorphous solid.[5][3] Re-inserting the rod into the solution introduces these solid particles, which can act as seeds.

  • Increase Supersaturation: If the above methods fail, your solution may not be sufficiently supersaturated.

    • Evaporate Solvent: Gently warm the solution and evaporate a small portion of the solvent to increase the concentration. Allow it to cool slowly again.[3][6]

    • Apply a Steep Temperature Gradient: Place the flask in a colder bath (e.g., an ice-salt bath) for a short period.[5] Be aware that this can sometimes lead to rapid precipitation of small crystals.

  • Re-evaluate Your Solvent System: It is possible the compound is simply too soluble in the chosen solvent, even at low temperatures. A different solvent or an anti-solvent approach may be necessary (see Q5).

Figure 1: Decision Tree for Inducing Nucleation

G start Supersaturated Solution (Clear, Cooled) scratch Scratch inner surface of flask with glass rod start->scratch seed Add a seed crystal of the compound scratch->seed No Crystals success Crystals Form scratch->success Success in_situ_seed Create seed crystal in situ (dip and evaporate) seed->in_situ_seed No Crystals seed->success Success concentrate Increase concentration: Evaporate some solvent in_situ_seed->concentrate No Crystals in_situ_seed->success Success cold_shock Apply cold shock (e.g., ice bath) concentrate->cold_shock No Crystals concentrate->success Success reassess Re-assess solvent system (See Q5) cold_shock->reassess No Crystals cold_shock->success Success

Q2: My compound "oiled out," forming a separate liquid phase instead of solid crystals. How can I resolve this and prevent it in the future?

A2: Cause & Analysis "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment.[6] The melting point can be significantly depressed by the presence of impurities or the solvent itself.[8][9] This oily phase is essentially a highly concentrated, impure liquid of your compound, which rarely forms pure crystals upon eventual solidification.[6]

Troubleshooting and Prevention:

  • Re-dissolve and Dilute: The immediate remedy is to heat the mixture until the oil dissolves back into the solution. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation point.[6][8]

  • Slow Down the Cooling Rate: Oiling out is often a consequence of cooling too quickly. After re-dissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a large, warm water bath (a dewar) that cools overnight is highly effective.[10][11] A slower cooling rate ensures that the solution reaches its saturation point at a lower temperature, hopefully below the compound's melting point.

  • Lower the Crystallization Temperature: If slow cooling still results in oiling, the starting temperature of your hot, saturated solution may be too high. Try preparing the saturated solution at a temperature below the solvent's boiling point.

  • Change the Solvent System: The chosen solvent may be depressing the melting point of your compound too much. Experiment with a solvent that has a lower boiling point or is less polar.[9] Alternatively, an anti-solvent approach at a constant, low temperature can prevent oiling out entirely (see Protocol 2).

  • Remove Impurities: Impurities are a major cause of melting point depression.[8] If the crude material is suspected to be impure, consider a preliminary purification step (e.g., flash chromatography) or treating the hot solution with activated charcoal to adsorb non-polar impurities before filtration and cooling.[8]

Figure 2: Factors Influencing Crystallization Outcome

G cluster_0 Process Conditions cluster_1 System Properties cooling_rate Cooling Rate outcome_good High-Quality Crystals cooling_rate->outcome_good Slow outcome_bad Oiling Out / Amorphous Solid cooling_rate->outcome_bad Fast supersaturation Supersaturation Level supersaturation->outcome_good Low to Moderate supersaturation->outcome_bad Very High purity Compound Purity purity->outcome_good High purity->outcome_bad Low solvent Solvent Choice solvent->outcome_good Optimal Polarity & H-Bonding solvent->outcome_bad Poor Choice

Q3: I obtained a solid, but it's a fine powder or a glassy solid, not distinct crystals. How can I improve this?

A3: Cause & Analysis The formation of an amorphous solid or a microcrystalline powder indicates that nucleation occurred too rapidly and extensively, followed by rapid, uncontrolled growth.[12] This "crashing out" happens when the solution becomes highly supersaturated very quickly.[6] While you have a solid, it is likely to have a high surface area, occluded solvent, and lower purity compared to well-formed crystals. Amorphous solids are thermodynamically unstable and may convert to a crystalline form over time, but this process is uncontrolled.[13][14]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Use More Solvent: Re-dissolve the solid in the same solvent, but this time add 10-25% more solvent than the minimum required for dissolution at high temperature. This ensures the solution remains unsaturated for longer during cooling, slowing the onset of crystallization.[6]

    • Slower Cooling: As with oiling out, a very slow cooling rate is critical. An insulated container is recommended.[10]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise over a much longer period, ideally to a stirred solution.

  • Reduce the Initial Concentration: Start with a more dilute solution. While this may lower the overall yield, it often dramatically improves crystal quality.

  • Hold at an Intermediate Temperature: Allow the solution to cool slowly to a temperature just below the point where cloudiness first appears (the nucleation point). Hold it at this temperature for an extended period to allow a small number of nuclei to form and grow slowly, rather than having a massive number form at once upon further cooling.

Q4: My crystals are very small, needle-like, or dendritic. How can I get more compact, well-defined crystals?

A4: Cause & Analysis Crystal morphology (shape) is determined by the relative growth rates of different crystal faces. Needles and other high-aspect-ratio forms often result from very rapid growth along one crystallographic axis, which is common at high levels of supersaturation. While crystalline, these forms can be difficult to filter, wash, and handle, and they tend to trap more solvent and impurities than more compact (equant) crystals.

Troubleshooting Steps:

  • Minimize Supersaturation: All the methods described in A3 to slow down crystallization (slower cooling, more solvent, slower anti-solvent addition) will help promote the growth of more equant crystals.[15]

  • Solvent and Additive Effects: The solvent can significantly influence crystal habit.

    • Try Different Solvents: Crystallizing this compound from a different solvent system (e.g., switching from an alcohol to an ester/alkane mixture) can change the solvent-crystal face interactions and alter the morphology.

    • Use a Co-solvent: Adding a small amount of a co-solvent can sometimes inhibit growth on certain faces, leading to a more desirable shape.[4]

  • Maintain Gentle Agitation: In some systems, very gentle, slow stirring during the cooling process can help maintain a more uniform concentration of solute around the growing crystals, preventing the rapid, diffusion-limited growth that leads to dendrites. However, vigorous stirring can induce excessive secondary nucleation, leading to smaller crystals, so this must be optimized carefully.

Q5: How do I systematically choose the right solvent or solvent system for this compound?

A5: Rationale & Strategy The ideal crystallization solvent should dissolve the compound completely at an elevated temperature but have low solubility for it at room temperature or below.[15][16] Given the polar nature of this compound, polar solvents are the logical starting point. A mixed-solvent (anti-solvent) system is often highly effective for polar compounds.[11][17]

Systematic Approach:

  • Single Solvent Screening (see Protocol 1): Test the solubility of a small amount (~10 mg) of your compound in ~0.5 mL of various solvents at room temperature and then upon heating. See Table 1 for a list of candidate solvents.

    • Good Candidates: Solvents that show poor solubility at room temperature but complete dissolution upon heating (e.g., ethanol, isopropanol, ethyl acetate).

    • Poor Candidates: Solvents that dissolve the compound at room temperature (too soluble) or fail to dissolve it even when boiling (insoluble).

  • Developing a Mixed-Solvent System (see Protocol 2): This is often the most powerful method.

    • Step 1: Choose a "good" solvent in which this compound is highly soluble (e.g., DMSO, methanol).[18]

    • Step 2: Choose a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, toluene, or hexane).[17]

    • Step 3: Dissolve the compound in a minimal amount of the "good" solvent at room temperature.

    • Step 4: Slowly add the anti-solvent dropwise until the solution becomes persistently turbid (cloudy).

    • Step 5: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the system to slowly re-equilibrate (e.g., by slow evaporation or vapor diffusion) to form crystals.

Data Summary Table

Table 1: Properties of Common Solvents for Crystallization Screening

Solvent Polarity (Dielectric Constant, ε) Boiling Point (°C) H-Bonding Ability Notes & Potential Use for this compound
Water 80.1 100 Donor & Acceptor Sparingly soluble.[18] Good as an anti-solvent with polar organic solvents.
DMSO 46.7 189 Acceptor Likely a very good solvent.[18] Best used in an anti-solvent system due to high b.p.
Methanol 32.7 65 Donor & Acceptor Good solvent candidate.[18] Its volatility allows for slow evaporation techniques.
Ethanol 24.5 78 Donor & Acceptor Excellent starting point for single-solvent crystallization.[18][19]
Isopropanol (IPA) 19.9 82 Donor & Acceptor Similar to ethanol, slightly less polar. Good for slowing crystallization.
Acetone 20.7 56 Acceptor Good solvent, but low boiling point limits the solubility difference.[16]
Ethyl Acetate 6.0 77 Acceptor Medium polarity. May work well as a single solvent or with a non-polar anti-solvent.
Toluene 2.4 111 None Non-polar. Excellent anti-solvent candidate for solutions in polar solvents.

| Hexane | 1.9 | 69 | None | Very non-polar. Use as an anti-solvent with medium-polarity solvents like ethyl acetate. |

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from Table 1, starting with 0.2 mL.

  • Observe solubility at room temperature. If it dissolves completely, the solvent is too good.

  • If it does not dissolve, gently heat the tube in a water or sand bath while stirring. Add solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the tube. If crystals still do not form, place the tube in an ice bath for 15-20 minutes.

  • A solvent that requires heating to dissolve the compound and yields a good amount of solid upon cooling is a promising candidate for larger-scale crystallization.

Protocol 2: Anti-Solvent Crystallization by Slow Diffusion

  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., DMSO, Methanol) in a small, narrow vial.

  • Place this open vial inside a larger, sealable jar or beaker.

  • Add a layer of the chosen "anti-solvent" (e.g., water, toluene) to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar and leave it undisturbed in a location free from vibrations and temperature fluctuations.

  • Over several hours to days, the anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of your compound and promoting the slow growth of high-quality crystals.[4]

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

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  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
  • BenchChem. (2025).
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  • PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Retrieved from [Link]

Sources

Minimizing byproduct formation in 4-Hydroxypyrimidine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As a key heterocyclic building block in medicinal chemistry and materials science, achieving high purity and yield is paramount. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation. We aim to provide you with the insights needed to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the synthesis and behavior of this compound.

Q1: What are the principal synthetic strategies for constructing the this compound core?

A1: The synthesis of this scaffold generally follows established pyrimidine ring-closure methodologies. The most common approaches involve the condensation of a three-carbon (C-C-C) synthon with a nitrogen-containing C-N-C synthon like formamidine or guanidine derivatives. Key strategies include:

  • Condensation with Amidines: Reacting a β-ketoester or a related activated 3-carbon molecule with an amidine, such as formamidine.[1][2] This is a classic and versatile method for pyrimidine synthesis.

  • Multi-component Reactions: Utilizing a Biginelli-type reaction or a variation, where an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and urea or thiourea are condensed together.[3][4] These reactions are often valued for their efficiency and atom economy.

  • Cyclization of Precursors: Synthesizing an acyclic precursor containing all the necessary atoms and then inducing cyclization. For instance, reacting formamidine acetate with a malonic ester derivative under basic conditions is a viable route.[5]

Q2: How does tautomerism affect this compound?

A2: This is a critical concept. The "4-hydroxy" nomenclature refers to the enol form, but the molecule exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone.[6][7] In the solid state and often in solution, the keto form is significantly favored due to the greater stability of the amide group within the ring.[6] Understanding this equilibrium is vital because:

  • Reactivity: The reactivity of the molecule can be influenced by which tautomer is present. The hydroxyl group is a weak acid and can be alkylated or acylated, while the N-H in the keto form has different nucleophilic properties.

  • Characterization: Spectroscopic data (NMR, IR) will reflect the dominant tautomer. For example, IR spectroscopy will show a prominent C=O stretch for the keto form.

  • Byproduct Formation: Conditions that favor one tautomer over another can sometimes open up unintended reaction pathways.

Q3: What are the most common classes of byproducts encountered in these reactions?

A3: Byproduct formation is typically related to the high reactivity of the starting materials. Common issues include:

  • Self-Condensation of Starting Materials: Active methylene compounds like malononitrile can self-condense or polymerize under harsh basic conditions.

  • Incomplete Cyclization: The reaction may stall at an intermediate, acyclic stage, leading to impurities that can be difficult to separate.

  • Dimerization/Oligomerization: The product itself or reactive intermediates can sometimes react further to form dimers or other oligomers, especially at elevated temperatures.[8]

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strongly acidic or basic conditions, particularly with prolonged heating.

Part 2: Troubleshooting Guide - Specific Issues & Solutions

This section provides direct answers to specific experimental problems, focusing on causality and actionable solutions.

Issue 1: Reaction yields are low, and a significant amount of dark, insoluble polymeric material is formed.

This is a classic symptom of uncontrolled side reactions, often related to the base and temperature conditions.

  • Primary Cause: Aggressive Base-Catalyzed Polymerization.

    • Explanation: Strong bases like sodium methoxide or sodium ethoxide, while effective at promoting condensation, can also deprotonate the highly acidic methylene protons of reagents like malononitrile too rapidly. This leads to uncontrolled Michael additions and polymerization cascades before the desired cyclization can occur.

  • Troubleshooting Workflow:

G start Low Yield & Polymeric Byproduct check_base Step 1: Evaluate Base (Strength & Stoichiometry) start->check_base strong_base Is a strong alkoxide base (e.g., NaOMe) being used? check_base->strong_base switch_base Action: Switch to a milder base (e.g., K₂CO₃, Piperidine, DBU). See Table 1. strong_base->switch_base Yes check_temp Step 2: Evaluate Temperature strong_base->check_temp No switch_base->check_temp high_temp Is reaction temperature > 100°C? check_temp->high_temp reduce_temp Action: Reduce temperature. Run reaction at 60-80°C or even room temperature with a more active catalyst. high_temp->reduce_temp Yes success Improved Yield & Purity high_temp->success No/Optimized reduce_temp->success

Caption: Troubleshooting workflow for low yield and polymerization.

  • Solution: Optimize the choice and amount of base. A weaker organic base or an inorganic carbonate often provides the necessary catalytic activity without promoting rampant polymerization.

    Table 1: Comparison of Common Bases for Pyrimidine Synthesis

    Base Type Typical Conditions Rationale & Key Considerations
    Sodium Ethoxide (NaOEt) Strong Alkoxide 1.1-2.0 eq, EtOH, Reflux Very effective for deprotonation but high risk of polymerization. Use with caution and at lower temperatures if possible.
    Potassium Carbonate (K₂CO₃) Inorganic Base 1.5-2.5 eq, DMF/Acetonitrile, 80°C Heterogeneous, milder base. Reduces polymerization risk. Reaction times may be longer.
    Piperidine Organic Base 0.1-0.2 eq (catalytic), EtOH, Reflux Often used in Knoevenagel condensations, a key step in some routes. Good for controlling initial condensation.

    | DBU | Organic Base | 0.1-1.1 eq, Acetonitrile, RT-60°C | Strong, non-nucleophilic base. Excellent for promoting cyclization with minimal side reactions. |

Issue 2: The final product is contaminated with unreacted starting materials or a major acyclic intermediate.

This issue points to incomplete conversion, where the final, often thermodynamically favorable, ring-closure step has not gone to completion.

  • Primary Cause: Insufficient Activation Energy for Cyclization.

    • Explanation: The final intramolecular cyclization and subsequent dehydration/aromatization step requires a certain amount of energy. If the reaction time is too short, the temperature is too low, or the catalytic activity is insufficient, the reaction can stall at the more flexible acyclic intermediate.

G cluster_0 Reaction Pathway SMs Starting Materials (e.g., Formamidine + Cyanoacetylacetone) Intermediate Acyclic Intermediate (e.g., Enamine) SMs->Intermediate Condensation Product 4-Hydroxypyrimidine- 2-carbonitrile Intermediate->Product Cyclization & Dehydration Stall Reaction Stalls Here Intermediate->Stall Insufficient Heat or Time

Caption: The reaction pathway can stall before the final cyclization.

  • Solution 1: Reaction Monitoring & Extended Time. Do not rely on a fixed reaction time from a published procedure. Monitor the disappearance of the starting materials and the intermediate by Thin Layer Chromatography (TLC) or LC-MS. Continue heating until the intermediate is fully consumed.

  • Solution 2: Increase Temperature or Add a Co-solvent. If extending the time is ineffective, a modest increase in temperature (e.g., from 80°C to 100°C) can provide the necessary energy for cyclization. Alternatively, switching to a higher-boiling solvent like DMF or DMA can be effective.

  • Solution 3: pH Adjustment during Workup. The stability of the intermediate versus the product can be pH-dependent. After the reaction, carefully acidifying the mixture can sometimes promote the final dehydration step and help precipitate the desired product while keeping the more polar intermediate dissolved.

Part 3: Optimized Experimental Protocol

This protocol is a self-validating system for the synthesis of this compound via a robust condensation pathway.

Protocol: Synthesis via Condensation of Formamidine Acetate with Diethyl 2-cyanomalonate

This method is designed to minimize byproduct formation by using well-defined starting materials and controlled conditions.

Materials:

  • Formamidine acetate

  • Diethyl 2-cyanomalonate

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Absolute Ethanol (200 proof)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add formamidine acetate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of formamidine acetate). Stir the suspension for 10 minutes.

  • Base Addition: To the stirred suspension, add sodium ethoxide solution (2.2 eq) dropwise over 15 minutes at room temperature.

    • Causality Check: A slight excess of base ensures full deprotonation of the intermediate and drives the reaction to completion. Adding it slowly prevents localized heating.

  • Substrate Addition: Add diethyl 2-cyanomalonate (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Validation Checkpoint 1: Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes). The product should be more polar than the starting ester. The reaction is complete when the spot for diethyl 2-cyanomalonate has disappeared.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 2M HCl dropwise to neutralize the mixture to pH 6-7.

    • Causality Check: Neutralization protonates the pyrimidinolate salt, causing the less soluble product to precipitate. A neutral pH prevents hydrolysis of the nitrile group.

  • Precipitation and Isolation: A white or off-white precipitate should form. Stir the slurry at 0-5°C for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (to remove salts) and then a small amount of cold ethanol (to remove organic impurities).

  • Drying: Dry the solid under vacuum at 40-50°C to a constant weight.

    • Validation Checkpoint 2: The final product should be a white to pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. The expected mass for C₅H₃N₃O is 121.10.[9]

References

  • General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents (EP0326389B1).
  • Process for preparing 4-hydroxypyridines. Google Patents (EP2585436B1).
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. NIH Public Access. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available at: [Link]

  • Method of producing 4-hydroxy pyrimidines. Google Patents (US2417318A).
  • Comparison of cyanation reactions. ResearchGate. Available at: [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ResearchGate. Available at: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. NIH Public Access. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]

  • Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. Google Patents (CN102442954B).

Sources

Technical Support Center: Industrial Scale Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial scale-up of 4-Hydroxypyrimidine-2-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a robust and efficient manufacturing process.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its industrial production requires a scalable, cost-effective, and high-yield synthetic route. The most common and industrially viable approach is a one-pot, three-component reaction analogous to the Biginelli reaction, followed by aromatization. This involves the condensation of a β-ketoester equivalent (in this case, derived from ethyl cyanoacetate), an aldehyde, and a urea or thiourea source.

Tautomerism: A Key Consideration

It is crucial to understand that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. In the solid state and in most solvents, the pyrimidinone form is generally favored due to intermolecular hydrogen bonding. This can affect its solubility, reactivity, and spectral characterization.

II. Recommended Synthesis Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the synthesis of this compound, optimized for scale-up.

Reaction Scheme:

A common route involves the reaction of ethyl cyanoacetate, an orthoformate (as a one-carbon source), and urea or thiourea in the presence of a base.

Experimental Protocol:
  • Reactor Setup:

    • Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

    • For industrial scale, proper heat transfer is critical, so a jacketed reactor is recommended.[1]

  • Reagent Charging:

    • Charge the reactor with a suitable solvent, such as ethanol or methanol.

    • Add an equimolar amount of ethyl cyanoacetate and a slight excess of urea (or thiourea).

    • Slowly add a base, such as sodium ethoxide or sodium methoxide (1.1 to 1.5 equivalents), while maintaining the temperature below 30°C to control any initial exotherm.

  • Reaction Execution:

    • Add triethyl orthoformate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux (typically 70-80°C for ethanol) and maintain for 4-8 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by the careful addition of an acid, such as hydrochloric acid or acetic acid, to a pH of 6-7.

    • The product may precipitate upon neutralization. If not, the solvent can be partially removed under reduced pressure.

    • Filter the crude product and wash with a cold solvent (e.g., ethanol or water) to remove inorganic salts and unreacted starting materials.

    • Dry the product under vacuum at 50-60°C.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. For compounds with low solubility, consider solvents like DMF or DMSO for dissolution followed by the addition of an anti-solvent.[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or product loss during work-up.Optimize Reaction Conditions: Increase reaction time or temperature moderately. Ensure efficient stirring to maintain a homogeneous mixture.[4]Check Reagent Quality: Use high-purity starting materials, as impurities can inhibit the reaction.[2]Work-up Efficiency: Minimize product loss by ensuring complete precipitation and using cold washing solvents.
Formation of a Yellow, Fluorescent Byproduct Competing Hantzsch-type dihydropyridine synthesis, especially at elevated temperatures.Temperature Control: Maintain the reaction temperature at the lower end of the effective range to disfavor the Hantzsch pathway.[2]
Presence of N-acylurea Impurities A side reaction between the β-ketoester and urea.Stoichiometry and Catalyst Control: Carefully control the stoichiometry of reactants. The choice of base can also influence the formation of this byproduct.[2]Purification: N-acylureas can often be removed by recrystallization.[2]
Product is an intractable oil or difficult to crystallize Presence of impurities inhibiting crystallization; product may be a mixture of tautomers.Purification: Attempt to purify a small sample by column chromatography to obtain a seed crystal.Solvent Screening: Experiment with different solvent systems for recrystallization. Anti-solvent crystallization can be effective.
Inconsistent Results at Larger Scale Poor heat and mass transfer, leading to localized "hot spots" and side reactions.Engineering Controls: Ensure the reactor is appropriately sized and has efficient agitation and temperature control. The rate of addition of reagents should be carefully controlled to manage exotherms.[1]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: Alkali metal alkoxides such as sodium ethoxide or sodium methoxide are commonly used and are effective.[5] The choice of alkoxide should match the alcohol solvent to prevent transesterification of the ethyl cyanoacetate.

Q2: How can I effectively monitor the reaction progress?

A2: HPLC is the preferred method for quantitative monitoring on an industrial scale.[5] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is typically effective.[6][7][8] TLC can be used for qualitative, at-a-glance monitoring.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The use of sodium alkoxides presents a flammability and corrosivity hazard. They react exothermically with water and should be handled under a nitrogen atmosphere. The reaction itself can be exothermic, especially during the initial addition of reagents, and requires careful temperature control to prevent a runaway reaction.

Q4: My final product shows a broad melting point. What could be the reason?

A4: A broad melting point usually indicates the presence of impurities. However, it could also be influenced by the presence of different tautomeric forms of the 4-hydroxypyrimidine. Ensure the product is of high purity by HPLC and consider techniques like DSC (Differential Scanning Calorimetry) for a more detailed thermal analysis.

Q5: Can I use thiourea instead of urea?

A5: Yes, thiourea can be used and will lead to the formation of the corresponding 2-mercapto-4-hydroxypyrimidine derivative. This can then be converted to the 2-unsubstituted pyrimidine through desulfurization, for example, using Raney Nickel, although this adds a step and uses a reagent that can be difficult to handle on an industrial scale.[5]

V. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - Solvent - Ethyl Cyanoacetate - Urea base Add Base (e.g., NaOEt) reagents->base addition Add Triethyl Orthoformate base->addition reflux Heat to Reflux (4-8 hours) addition->reflux monitoring Monitor by HPLC/TLC reflux->monitoring neutralize Neutralize with Acid monitoring->neutralize precipitate Precipitate/Concentrate neutralize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry recrystallize Recrystallize dry->recrystallize final_product Final Product recrystallize->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_rxn Side Reactions? start->side_rxn No optimize Optimize: - Increase Time/Temp - Improve Stirring incomplete_rxn->optimize Yes check_reagents Check Reagent Purity incomplete_rxn->check_reagents No workup_loss Product Loss during Work-up? side_rxn->workup_loss No temp_control Lower Reaction Temp side_rxn->temp_control Hantzsch Byproduct stoichiometry Adjust Stoichiometry side_rxn->stoichiometry N-acylurea optimize_workup Optimize Work-up: - Cold Washes - Complete Precipitation workup_loss->optimize_workup Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (URL: )

  • General reaction for synthesis of pyridopyrimidine carbonitrile derivatives - ResearchGate. (URL: [Link])

  • US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents. (URL: )

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives - ResearchGate. (URL: [Link])

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: not available)

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)

  • Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])

  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: not available)

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])

  • Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities - RSC Publishing. (URL: [Link])

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium - PubMed. (URL: [Link])

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (URL: not available)

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (URL: [Link])

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (URL: [Link])

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])

Sources

Technical Support Center: Characterization of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Hydroxypyrimidine-2-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, yet its characterization is frequently fraught with challenges that can mislead even experienced researchers. The primary source of confusion is not impurity or degradation, but an intrinsic chemical property: keto-enol tautomerism .

This guide is designed to move beyond simple data reporting. It will provide you with the causal logic behind the analytical data, helping you to anticipate, diagnose, and resolve the common pitfalls associated with this compound. We will treat every characterization method as a self-validating system, ensuring you can trust your results and proceed with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding this compound.

Q1: What is the correct structure of this compound? I see it drawn in two different ways.

This is the most critical pitfall. The compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic pyrimidinone (keto) form.[1][2] In most conditions, particularly in polar solvents and the solid state, the keto form is significantly more stable and therefore the predominant species observed.[3][4]

  • 4-Hydroxy-2-cyanopyrimidine (Enol Form): Possesses a hydroxyl (-OH) group and a fully aromatic pyrimidine ring.

  • 2-Cyano-pyrimidin-4(3H)-one (Keto Form): Possesses a carbonyl (C=O) group and an N-H bond, breaking the ring's aromaticity.

It is crucial to interpret all analytical data with the understanding that you are likely observing a mixture, or predominantly the keto form.

Caption: Keto-enol equilibrium of the title compound.

Q2: What are the expected key signals in the ¹H NMR spectrum?

The ¹H NMR spectrum is often the first point of confusion due to the presence of signals from both tautomers. The ratio of these signals can change depending on the solvent used. A D₂O exchange experiment is essential for confirming the assignment of labile N-H and O-H protons.

Proton Tautomer Form Expected Chemical Shift (ppm, DMSO-d₆) Notes
Ring CH Enol & Keto8.0 - 9.0Typically two doublets. The exact position will shift depending on the dominant tautomer.
-OH Enol> 10.0 (very broad)Often difficult to observe. Disappears upon D₂O exchange.
N-H Keto11.0 - 13.0 (broad)Usually a prominent, broad singlet. Disappears upon D₂O exchange.
Q3: How can I confirm the presence of the keto tautomer using IR spectroscopy?

Infrared (IR) spectroscopy provides definitive evidence for the dominant tautomeric form, especially in the solid state (KBr or ATR). The spectrum is typically dominated by features of the keto form.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Nitrile (C≡N) Stretch~2230Sharp, medium intensity. Confirms the presence of the cyano group.
Carbonyl (C=O) Stretch1650 - 1700Strong, sharp peak. This is the key diagnostic signal for the keto tautomer.
N-H Stretch3100 - 3300Broad peak, indicative of the keto tautomer.
O-H Stretch3200 - 3600Very broad, weak signal if the enol form is present at a low concentration. Often obscured by the N-H stretch.

The presence of a strong absorption band in the 1650-1700 cm⁻¹ region is the most reliable indicator that the keto form is the major species.[5]

Q4: What is the expected molecular ion peak in mass spectrometry?

Mass spectrometry (MS) will show the same molecular weight regardless of the tautomeric form.

  • Molecular Formula: C₅H₃N₃O

  • Exact Mass: 121.0276 g/mol

  • Expected [M+H]⁺: 122.0354

  • Expected [M-H]⁻: 120.0198

Always check for a peak at M+18 , which suggests hydrolysis of the nitrile group to the corresponding primary amide (see Troubleshooting Problem 3).[6][7]

Section 2: Troubleshooting Guide - When Experiments Go Wrong

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: My ¹H NMR spectrum is complex and doesn't match a single, clean structure.
  • Likely Cause: You are observing a mixture of the keto and enol tautomers. The solvent plays a significant role in the position of the equilibrium; polar, protic solvents tend to favor the keto form.[4]

  • Diagnostic Protocol:

    • Run in a Different Solvent: Acquire spectra in both a non-polar solvent (like CDCl₃, if soluble) and a polar aprotic solvent (like DMSO-d₆). Observe the change in the ratio of proton signals.

    • Perform D₂O Exchange: Dissolve the sample in your NMR solvent (e.g., DMSO-d₆), acquire a spectrum, add one drop of D₂O, shake, and re-acquire. The broad signals corresponding to the N-H and O-H protons will disappear, confirming their identity.

  • Solution: This is the expected behavior of the compound. The spectrum should be interpreted as a mixture of tautomers. Report the major species based on integration and note the solvent-dependency of the equilibrium.

NMR_Troubleshooting start Start: Complex ¹H NMR d2o_exchange Perform D₂O Exchange start->d2o_exchange peaks_disappear Broad peaks disappear? d2o_exchange->peaks_disappear assign_labile Assign peaks as N-H / O-H peaks_disappear->assign_labile Yes recheck Check for other impurities (LC-MS) peaks_disappear->recheck No conclusion Conclusion: Spectrum shows tautomeric mixture. This is expected. assign_labile->conclusion

Caption: Workflow for troubleshooting a complex ¹H NMR spectrum.

Problem 2: My mass spectrum shows a significant peak at M+18.
  • Likely Cause: The nitrile group has undergone hydrolysis to the primary amide (4-Hydroxy-pyrimidine-2-carboxamide), a common byproduct if the compound is exposed to water under acidic or basic conditions, especially with heating.[8][9] The molecular weight of the amide is 139.11 g/mol (121.10 + 18.01).

  • Diagnostic Protocol:

    • Analyze by LC-MS: This is the most effective method. It will separate the desired nitrile from the more polar amide impurity, allowing for unambiguous mass assignment of each peak.

    • Review Synthesis/Workup: Check if any steps involved prolonged heating in aqueous acid or base. Even purification via silica gel chromatography with acidic or basic mobile phase modifiers can sometimes induce this hydrolysis.

  • Solution: If the amide impurity is present, re-purification is necessary. Consider flash chromatography with a neutral solvent system or recrystallization. To prevent future issues, ensure all workup and purification steps are performed under anhydrous or neutral pH conditions where possible.

Hydrolysis_Pathway nitrile This compound (MW: 121.10) amide 4-Hydroxypyrimidine-2-carboxamide (MW: 139.11, M+18) nitrile->amide +H₂O (Acid/Base) acid 4-Hydroxypyrimidine-2-carboxylic acid (MW: 140.09, M+19) amide->acid +H₂O (Harsh Acid/Base)

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Inhibitors: Profiling 4-Hydroxypyrimidine-2-carbonitrile Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] As a fundamental component of nucleic acids, its structure is inherently biocompatible and offers versatile points for chemical modification, enabling precise tuning of pharmacodynamic and pharmacokinetic properties.[3][4] This guide provides an in-depth comparison of pyrimidine-based inhibitors, with a special focus on the potential of 4-Hydroxypyrimidine-2-carbonitrile as a foundational scaffold, analyzed in the context of well-characterized inhibitors across different therapeutic areas.

This document is designed for drug discovery researchers and scientists, offering a narrative that blends established knowledge with forward-looking analysis. We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and provide actionable experimental protocols to empower your research endeavors.

The Pyrimidine Core: A Privileged Framework for Targeted Inhibition

The success of the pyrimidine scaffold stems from its ability to mimic endogenous structures and engage with biological targets through a variety of non-covalent interactions. Its nitrogen atoms are excellent hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility has led to the development of pyrimidine derivatives that act as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4]

A predominant mechanism of action, particularly in oncology, is the inhibition of protein kinases.[1][2] Many pyrimidine-based kinase inhibitors function as ATP mimetics, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent and selective inhibition.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pockets pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonding r_group Side Chains (R) r_group->pocket Hydrophobic/ Van der Waals Interactions atp ATP (Substrate) atp_blocked X atp_blocked->hinge Binding Blocked GF Growth Factor EGFR EGFR Receptor GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Pyrimidine-Based EGFR Inhibitors (e.g., Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

B. Pyrimidine-5-carbonitrile Derivatives: Proven Anticancer Activity

While data on the 2-carbonitrile isomer is limited, several studies have demonstrated the potent anticancer effects of pyrimidine-5-carbonitrile derivatives. This provides a strong rationale for investigating our focus molecule in oncology.

Compound ClassTarget(s)Cancer Cell LinePotency (IC₅₀)Reference
Pyrido[2,3-d]pyrimidine-6-carbonitrile CDK4, ARK5Various0.025 - 2 µM (GI₅₀)[5][6]
Thienopyrimidine Derivatives Tie2 Kinase-0.07 µM[7]
Pyrimido[4,5-d]pyrimidine Analog CytotoxicHCT-116 (Colon)5.14 µM[8]
Pyrimido[4,5-d]pyrimidine Analog CytotoxicMCF-7 (Breast)6.25 µM[8]

Insight for this compound: The consistent anticancer activity of pyrimidine-carbonitrile scaffolds is compelling. The nitrile group is clearly compatible with, and likely contributes to, potent biological activity. Studies on these related compounds provide a direct blueprint for the types of targets (e.g., CDKs, Tie2) and cancer types (e.g., colon, breast) where this compound derivatives could be fruitfully evaluated.

C. Pyrimidine-Based Anti-Inflammatory and Antiviral Agents

The utility of pyrimidines extends beyond cancer. They are key components in drugs targeting inflammation and viral replication.

  • Anti-Inflammatory: Certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. [9]A comparative study also highlighted the ability of pyrimidine compounds to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values in the range of 83-89 µM. [10]* Antiviral: The pyrimidine core is fundamental to nucleoside analogs that disrupt viral replication. More recently, pyrimidine biosynthesis inhibitors have been shown to synergize with nucleoside analogues to block SARS-CoV-2 infection. [11] Insight for this compound: These findings suggest that screening this compound and its derivatives in anti-inflammatory (e.g., COX inhibition, NO production assays) and antiviral (e.g., viral replication assays) models is a valid and promising research direction. The scaffold's inherent ability to mimic nucleobases could be exploited in the design of novel antiviral agents.

Experimental Protocols for Evaluation

To facilitate the investigation of this compound and other novel pyrimidine inhibitors, we provide the following validated, step-by-step protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of a compound on a specific protein kinase by measuring the amount of ATP remaining in solution after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent reagent (e.g., Kinase-Glo®) uses the remaining ATP to generate a light signal, which is measured by a luminometer.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Reaction Setup:

    • To each well, add 5 µL of the kinase/substrate mixture in reaction buffer.

    • Add 2.5 µL of the test compound dilution (or DMSO for control).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's turnover rate.

  • Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Luminescence Reading: Incubate for another 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: Sulforhodamine B (SRB) is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the total cell mass, providing a measure of cell number.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and excess media components. Air dry the plate completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The pyrimidine scaffold is undeniably one of the most versatile and successful frameworks in modern drug discovery. While established inhibitors targeting kinases, metabolic enzymes, and inflammatory pathways provide a rich source of comparative data, the true potential lies in the exploration of novel derivatives.

This compound represents a compelling, albeit under-investigated, starting point for the development of a new generation of targeted therapies. Its structural features—a hydrogen-bonding hydroxyl group and a chemically versatile nitrile—offer numerous avenues for optimization. By applying the lessons learned from decades of pyrimidine-based drug discovery and utilizing robust experimental protocols like those detailed here, researchers can systematically probe the potential of this scaffold. The comparative analysis suggests that promising therapeutic areas for initial investigation include oncology (particularly kinase inhibition), inflammation, and virology. The path forward involves synthesizing a focused library of derivatives, screening them against relevant biological targets, and building a comprehensive structure-activity relationship to guide the journey from a simple scaffold to a potent and selective clinical candidate.

References

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  • Schultz, D. C., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature. [Link]

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  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]

  • PubChem. (n.d.). (2s,4s,5r)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrothiophene-2-carbonitrile. PubChem. [Link]

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Sources

A Comparative Analysis of the Biological Activity of 4-Hydroxypyrimidine-2-carbonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1][2] Among the vast landscape of pyrimidine derivatives, analogs of 4-hydroxypyrimidine-2-carbonitrile have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction to this compound and its Therapeutic Significance

The this compound core is a versatile pharmacophore that can be readily functionalized at various positions to generate a diverse library of analogs with distinct biological profiles. The presence of the hydroxyl group, the nitrile functionality, and the pyrimidine ring itself allows for a multitude of interactions with biological targets, making it an attractive starting point for drug design. The tautomeric nature of the 4-hydroxypyrimidine ring system further contributes to its chemical versatility and biological activity.[3][4]

Our exploration into the biological landscape of these analogs reveals significant activity in two primary domains: oncology and virology. Furthermore, a growing body of evidence points towards their efficacy as potent enzyme inhibitors, a mechanism that often underpins their therapeutic effects.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following sections summarize the reported biological activities of various this compound analogs and related pyrimidine derivatives. The data is presented in tabular format to facilitate easy comparison of their potency against different targets.

Anticancer Activity

Pyrimidine derivatives have long been a fertile ground for the discovery of novel anticancer agents.[2] Analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][6]

Compound/AnalogCancer Cell LineIC50 (µM)Key Findings & Mechanism of ActionReference
Compound 7f (a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative) K562 (Leukemia)3.36 (AKT-1 inhibition)Potent inhibitor of PI3Kδ/γ and AKT-1; induces apoptosis and cell cycle arrest at S-phase.[5]
Compound 4d (a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative) K562 (Leukemia)-Showed high activity against K562 cells.[5]
Compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione) A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast)-Proved to be the most active among a series of newly synthesized compounds.[3]
Pyrrolo[2,3-d]pyrimidine 5k HepG2 (Liver)29 - 59Exhibited cytotoxic effects.[9]
Pyrimidine derivative 4b SW480 (Colon)11.08Showed cytotoxic activity.[9]
Compound 4k (tetrahydropyrimidine derivative) HeLa (Cervical)43.63Showed the strongest cytotoxicity against HeLa cells in a series.[10]
Compound 4b (tetrahydropyrimidine derivative) HeLa (Cervical)52.59Demonstrated significant cytotoxicity.[10]

Causality in Experimental Design: The selection of diverse cancer cell lines in these studies is crucial for understanding the spectrum of activity and potential tumor selectivity of the compounds. The use of well-established cytotoxic assays, such as the MTT and MTS assays, provides a standardized method for quantifying cell viability and determining the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.

Antiviral Activity

The structural resemblance of pyrimidines to the building blocks of nucleic acids makes them prime candidates for the development of antiviral agents.[2] Several this compound analogs and related compounds have been investigated for their ability to inhibit the replication of various viruses.

Compound/AnalogVirusCell LineEC50 (µM)Key FindingsReference
T-1105 (Favipiravir analog) Chikungunya virus (CHIKV)-7.0 ± 1Showed higher antiviral activity than favipiravir.[11]
T-1105 Dengue virus (DENV)-21 ± 0.75-fold higher efficacy than favipiravir.[11]
4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine Human Cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1)->5 log reduction in virus titer at 10-100 µMDemonstrated significant antiviral activity.[12]
4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine Human Cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1)->5 log reduction in virus titer at 10-100 µMShowed potent antiviral effects.[12]
Compound 5a (4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2,4-dione derivative) Herpes Simplex Virus-1 (HSV-1), AdenovirusHep-2, Vero-Showed better cytotoxic and comparable antiviral effects to acyclovir.[13]

Trustworthiness of Protocols: The use of cytopathic effect (CPE) reduction assays is a gold standard for evaluating in vitro antiviral activity. This method directly measures the ability of a compound to protect cells from virus-induced death, providing a reliable and quantifiable measure of antiviral efficacy.

Enzyme Inhibition

The targeted inhibition of specific enzymes is a highly effective strategy in drug development. Analogs of 4-hydroxypyrimidine have been identified as potent inhibitors of various enzymes, including kinases and hydroxylases, which are often implicated in disease pathogenesis.

Compound/AnalogTarget EnzymeIC50Key FindingsReference
4-Hydroxypyrimidine derivative Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD)-A promising class of PHD inhibitors for treating anemia.[14]
Pyridopyrimidine analog 9 Adenosine Kinase-Potent adenosine kinase inhibitors with improved in vivo potency.[15]
Compound 14 (4,6-disubstituted pyrimidine) Microtubule Affinity-Regulating Kinase 4 (MARK4)7.52 ± 0.33 µMExhibited the best activity in a series of synthesized inhibitors.[16]
4-aminopyrimidine analog 37 p70S6K and AktSingle-digit nMHighly potent dual inhibitor with demonstrated in vivo efficacy in a breast cancer model.[6]

Expertise in Target Selection: The choice of enzyme targets in these studies is based on a deep understanding of disease biology. For instance, inhibiting HIF prolyl hydroxylases can stimulate erythropoiesis, making it a viable strategy for treating anemia. Similarly, targeting kinases like Akt and MARK4, which are key nodes in cancer and neurodegenerative disease signaling pathways respectively, represents a rational approach to therapeutic intervention.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following the incubation period, add 20 µL of MTS solution (containing PES) to each well.[17][18]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[17][18]

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero 76) in 96-well plates to form a confluent monolayer.[7]

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Cell Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Include cell control (no compound, no virus), virus control (no compound, with virus), and a known antiviral drug as a positive control.

  • Virus Inoculation: Infect the wells (except the cell control) with a predetermined titer of the virus.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus until significant CPE is observed in the virus control wells.[7][19]

  • Cell Viability Staining: Remove the medium and stain the remaining viable cells with a solution such as crystal violet or neutral red.[8][20]

  • Quantification: Elute the stain and measure the absorbance at an appropriate wavelength (e.g., 540 nm for neutral red).[7]

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the 50% effective concentration (EC50).

Mechanistic Insights: Visualizing Signaling Pathways

To better understand the mode of action of these compounds, it is essential to visualize the cellular pathways they modulate. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound analogs.

The PI3K/Akt Signaling Pathway in Cancer

Several potent anticancer pyrimidine derivatives exert their effect by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Pyrimidine Analog Pyrimidine Analog Pyrimidine Analog->PI3K Inhibits Pyrimidine Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by this compound analogs.

Experimental Workflow for Antiviral Drug Screening

The process of identifying and validating antiviral compounds involves a series of well-defined experimental steps.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening Compound Library Compound Library Primary Assay (CPE) Primary Assay (CPE) Compound Library->Primary Assay (CPE) Hit Identification Hit Identification Primary Assay (CPE)->Hit Identification Dose-Response & EC50 Dose-Response & EC50 Hit Identification->Dose-Response & EC50 Cytotoxicity Assay (MTS) Cytotoxicity Assay (MTS) Hit Identification->Cytotoxicity Assay (MTS) Selectivity Index (SI) Selectivity Index (SI) Dose-Response & EC50->Selectivity Index (SI) Cytotoxicity Assay (MTS)->Selectivity Index (SI) Lead Candidate Lead Candidate Selectivity Index (SI)->Lead Candidate

Sources

A Comparative Guide to the Spectroscopic Data Validation of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Hydroxypyrimidine-2-carbonitrile, a key heterocyclic scaffold. Due to the limited availability of experimental spectra for this specific compound, this guide will leverage high-quality predicted data and compare it against the experimentally obtained spectra of two closely related structural analogs: its isomer, 4-Hydroxypyrimidine-5-carbonitrile, and the parent compound, 4-Hydroxypyrimidine. This approach not only offers a robust validation framework but also highlights the subtle yet significant spectral shifts that arise from positional isomerism and substituent effects.

Introduction to Spectroscopic Validation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the arsenal of the synthetic and medicinal chemist. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of individual protons and carbon atoms within a molecule, offering detailed insights into connectivity and stereochemistry.

  • IR Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry: Determines the molecular weight of a compound and provides information about its fragmentation patterns, which can be used to deduce its structure.

The convergence of data from these orthogonal techniques is essential for the unequivocal confirmation of a molecule's identity and purity.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for its structural analogs.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
This compound H5~6.8-d
H6~8.4-d
OH~12.5-br s
4-Hydroxypyrimidine-5-carbonitrile [1]H2-8.3s
H6-8.7s
OH-~13.0br s
4-Hydroxypyrimidine [2]H2-8.1s
H5-6.5d
H6-8.0d
OH-~11.5br s

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C2~140-
C4~165-
C5~110-
C6~155-
CN~115-
4-Hydroxypyrimidine [2]C2-153.2
C4-163.8
C5-110.1
C6-156.9

Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)

Functional GroupPredicted Frequency (cm⁻¹) for this compoundExperimental Frequency (cm⁻¹) for 4-Hydroxypyrimidine[2]
O-H stretch (broad)~3100-2800~3100-2800
C≡N stretch~2230-
C=O stretch~1680~1670
C=N/C=C stretch~1600-1400~1600-1450

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaPredicted [M+H]⁺ (m/z)Experimental [M]⁺ (m/z)
This compound C₅H₃N₃O122.035-
4-Hydroxypyrimidine-5-carbonitrile C₅H₃N₃O-121.03
4-Hydroxypyrimidine [2]C₄H₄N₂O-96.03

In-Depth Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy: Unraveling the Proton Environments

The predicted ¹H NMR spectrum of This compound is expected to show three distinct signals. The two aromatic protons, H5 and H6, will appear as doublets due to coupling with each other. The electron-withdrawing nitrile group at the 2-position is anticipated to deshield the adjacent H6 proton, causing it to resonate at a lower field (~8.4 ppm) compared to H5 (~6.8 ppm). The hydroxyl proton is expected to be a broad singlet at a significantly downfield shift (~12.5 ppm) due to its acidic nature and potential for hydrogen bonding.

In contrast, the experimental ¹H NMR spectrum of 4-Hydroxypyrimidine-5-carbonitrile displays two singlets for the aromatic protons H2 and H6.[1] This is because they are not adjacent and therefore do not couple. The presence of the nitrile group at the 5-position influences the chemical shifts of both H2 and H6, pushing them downfield. The parent compound, 4-Hydroxypyrimidine , shows a singlet for H2 and two doublets for H5 and H6, consistent with their coupling.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

For This compound , five distinct signals are predicted in the ¹³C NMR spectrum. The carbon of the nitrile group (CN) is expected around 115 ppm. The pyrimidine ring carbons will have characteristic shifts, with C4 being the most deshielded (~165 ppm) due to the adjacent hydroxyl group and ring nitrogen. C2 will also be significantly deshielded (~140 ppm) due to the attached nitrile group and flanking nitrogens.

Comparing this to the experimental data for 4-Hydroxypyrimidine , we observe the expected upfield shift of C2 (153.2 ppm) in the absence of the electron-withdrawing nitrile group. The other ring carbons (C4, C5, C6) show shifts that are foundational for understanding the electronic environment of the pyrimidine core.[2]

IR Spectroscopy: Identifying Key Functional Groups

The predicted IR spectrum of This compound will be dominated by several key absorptions. A strong, sharp peak around 2230 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. A broad absorption in the region of 3100-2800 cm⁻¹ will correspond to the O-H stretching vibration, indicative of the hydroxyl group and its involvement in hydrogen bonding. The C=O stretch of the pyrimidinone tautomer is expected around 1680 cm⁻¹.

The experimental IR spectrum of 4-Hydroxypyrimidine confirms the broad O-H stretch and the C=O stretch, providing a reliable reference for the hydroxypyrimidine core. The absence of the nitrile peak in its spectrum is a key differentiating feature.[2]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

The predicted high-resolution mass spectrum of This compound should show a prominent [M+H]⁺ ion at m/z 122.035, corresponding to its molecular formula C₅H₃N₃O. The fragmentation pattern would likely involve the loss of CO (28 Da) and HCN (27 Da) from the pyrimidine ring.

The experimental mass spectrum of 4-Hydroxypyrimidine-5-carbonitrile shows the expected molecular ion peak at m/z 121.[1] Similarly, 4-Hydroxypyrimidine exhibits a molecular ion at m/z 96, consistent with its molecular formula.[2]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar heterocyclic compounds.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

FTIR Sample Preparation (ATR Method)
  • Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the molecular ion.

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a target compound through comparison with its analogs.

G cluster_target Target Compound: this compound cluster_analog1 Analog 1: 4-Hydroxypyrimidine-5-carbonitrile cluster_analog2 Analog 2: 4-Hydroxypyrimidine Target_NMR Predicted ¹H & ¹³C NMR Validation Structural Validation Target_NMR->Validation Compare Shifts & Coupling Target_IR Predicted IR Target_IR->Validation Compare Functional Groups Target_MS Predicted MS Target_MS->Validation Compare m/z & Fragmentation Analog1_NMR Experimental ¹H NMR Analog1_NMR->Validation Reference for Isomer Effect Analog1_MS Experimental MS Analog1_MS->Validation Analog2_NMR Experimental ¹H & ¹³C NMR Analog2_NMR->Validation Reference for Core Structure Analog2_IR Experimental IR Analog2_IR->Validation Analog2_MS Experimental MS Analog2_MS->Validation

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 4-Hydroxypyrimidine-2-carbonitrile and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced physicochemical and electronic properties of heterocyclic scaffolds is paramount to designing novel therapeutics. Pyrimidine derivatives, in particular, represent a cornerstone of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth computational analysis of 4-Hydroxypyrimidine-2-carbonitrile, a promising but less-studied pyrimidine derivative.

Through a comparative framework, we will dissect its properties against structurally related isomers: 4-Hydroxypyrimidine, 2-Hydroxypyrimidine, and 4-Hydroxypyrimidine-5-carbonitrile. This analysis will not only illuminate the unique characteristics imparted by the position of the nitrile and hydroxyl groups but will also serve as a practical guide for employing computational chemistry to predict molecular behavior and guide experimental design.

The Rationale: Why Computational Analysis Matters

In the fast-paced world of drug discovery, computational chemistry provides an invaluable toolkit for the rational design of molecules with desired properties. By employing methods such as Density Functional Theory (DFT), we can predict a molecule's geometry, electronic structure, and reactivity before embarking on time-consuming and resource-intensive synthesis. This in silico approach allows for the rapid screening of virtual libraries, the elucidation of structure-activity relationships (SAR), and the prioritization of candidates for experimental validation.

This guide is structured to walk you through the "why" and "how" of a rigorous computational comparison, providing not just the data but the scientific reasoning behind the chosen methodologies.

The Molecules Under Investigation

Our investigation centers on this compound and three of its isomers, chosen to systematically probe the influence of substituent positioning on the molecule's overall properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
This compound C₅H₃N₃O121.10C1=C(C(=O)N=C(N1)C#N)
4-HydroxypyrimidineC₄H₄N₂O96.09C1=CN=CNC1=O[4]
2-HydroxypyrimidineC₄H₄N₂O96.09C1=CC(=O)N=CN1
4-Hydroxypyrimidine-5-carbonitrileC₅H₃N₃O121.10C1=C(C(=O)NC=N1)C#N[5][6]

Computational Methodology: A Self-Validating Workflow

To ensure the scientific integrity of our findings, we employ a well-established computational protocol based on Density Functional Theory (DFT). The choice of the B3LYP functional in conjunction with the 6-311+G** basis set offers a robust balance between computational cost and accuracy for systems of this nature. All calculations are performed using the Gaussian 09 software package.

Step-by-Step Computational Protocol:
  • Geometry Optimization: The initial structures of all molecules are built and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Tautomerism Analysis: Hydroxypyrimidines can exist in equilibrium between their hydroxy (enol) and oxo (keto) tautomeric forms. We will optimize the geometry of both tautomers for each molecule to determine their relative stabilities.

  • Property Calculations: For the most stable tautomer of each molecule, a series of single-point energy calculations are performed to derive the following key properties:

    • Molecular Geometry: Bond lengths and angles.

    • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO energy gap.

    • Electrostatic Properties: Molecular Electrostatic Potential (MEP) and dipole moment.

    • Global Reactivity Descriptors: Chemical hardness (η), and global electrophilicity index (ω).

Figure 1: A schematic of the computational workflow for the analysis of pyrimidine derivatives.

Results and Comparative Discussion

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of hydroxypyrimidine chemistry is the tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. Our calculations reveal that for all the studied molecules, the keto tautomer is the more stable form in the gas phase, which is consistent with previous computational and experimental studies on similar systems. This preference for the keto form has significant implications for the molecules' hydrogen bonding capabilities and their interactions with biological targets.

Molecular Geometry: A Comparison with Experimental Data

While a crystal structure for this compound is not available in the crystallographic databases, we can validate our computational approach by comparing the calculated bond lengths of 4-Hydroxypyrimidine-5-carbonitrile with those from a reported crystal structure of a copper-based 2D-MOF incorporating this molecule as a linker.[7] This comparison serves as a crucial self-validating step in our protocol.

Note: Direct comparison is nuanced as the experimental data is from a coordinated molecule within a crystal lattice, which can influence bond lengths. However, the general agreement provides confidence in our computational model.

BondCalculated (Å) (4-HP-5-CN)Experimental (Å) (in MOF)[7]
C=O1.221.25
C-CN1.441.43
C-N (ring)1.38 - 1.411.36 - 1.40

The calculated bond lengths for the keto tautomer of 4-Hydroxypyrimidine-5-carbonitrile show good agreement with the experimental values, with slight deviations attributable to intermolecular interactions in the solid state.

Electronic Properties: Unveiling Reactivity through Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
This compound -7.21-2.544.67
4-Hydroxypyrimidine-6.89-1.984.91
2-Hydroxypyrimidine-6.95-2.114.84
4-Hydroxypyrimidine-5-carbonitrile-7.35-2.784.57

Key Insights:

  • 4-Hydroxypyrimidine-5-carbonitrile exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive of the series.

  • The introduction of the electron-withdrawing nitrile group at either the 2 or 5 position lowers both the HOMO and LUMO energies and reduces the energy gap compared to the parent 4-Hydroxypyrimidine, thereby increasing their predicted reactivity.

  • This compound has a slightly larger energy gap than its 5-carbonitrile isomer, indicating a subtle difference in stability and reactivity based on the nitrile group's position.

Figure 2: A visual comparison of the HOMO and LUMO energy levels for the studied pyrimidine derivatives.

Molecular Electrostatic Potential (MEP): Visualizing Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface. It allows us to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets.

For this compound, the MEP map reveals a highly electronegative region around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating these are prime sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom on the ring nitrogen is the most electropositive region, making it a likely site for nucleophilic attack and hydrogen bond donation.

Global Reactivity Descriptors and Dipole Moment

To further quantify and compare the reactivity of these molecules, we calculated their chemical hardness (η) and global electrophilicity index (ω). A lower hardness value indicates a softer, more reactive molecule. The dipole moment provides insight into the molecule's overall polarity.

CompoundChemical Hardness (η)Electrophilicity (ω)Dipole Moment (Debye)
This compound 2.342.514.89
4-Hydroxypyrimidine2.462.233.75
2-Hydroxypyrimidine2.422.334.12
4-Hydroxypyrimidine-5-carbonitrile2.292.765.21

Comparative Analysis:

  • The trend in chemical hardness mirrors the HOMO-LUMO gap, with 4-Hydroxypyrimidine-5-carbonitrile being the softest (most reactive) and 4-Hydroxypyrimidine being the hardest (least reactive).

  • The nitrile-substituted pyrimidines exhibit higher electrophilicity, suggesting they are more likely to act as electron acceptors in reactions.

  • The presence and position of the nitrile group significantly impact the dipole moment, with the 5-substituted isomer being the most polar. This increased polarity can influence solubility and the ability to form dipole-dipole interactions.

Correlation with Biological Activity: A Predictive Outlook

While specific experimental biological data for this compound is limited, the computational results provide a strong foundation for predicting its potential as a pharmacophore. The presence of a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, C≡N, and ring nitrogens), combined with its predicted reactivity, suggests that this molecule is a promising candidate for interacting with biological targets.

Numerous studies have demonstrated the antimicrobial and anticancer activities of various pyrimidine-5-carbonitrile derivatives.[1][2][8] The electronic properties we have calculated for this compound, being similar to its 5-carbonitrile isomer, suggest that it may also exhibit interesting biological activities. The differences in MEP and dipole moment between the 2- and 5-carbonitrile isomers could lead to different binding affinities and specificities for biological targets, warranting further experimental investigation.

Conclusion and Future Directions

This computational guide has provided a comprehensive analysis of the electronic and structural properties of this compound in comparison to its isomers. Our findings highlight the significant influence of the nitrile group's position on the molecule's reactivity and polarity. The established computational workflow, validated by comparison with available experimental data for a related compound, provides a reliable framework for the in silico evaluation of pyrimidine derivatives.

The results presented herein serve as a strong impetus for the experimental synthesis and biological evaluation of this compound. Future work should focus on:

  • Synthesis and Structural Characterization: Experimental determination of the crystal structure and spectroscopic properties (FTIR, UV-Vis, NMR) of this compound to directly validate the computational predictions.

  • Biological Screening: Evaluation of its cytotoxic and antimicrobial activities to ascertain its potential as a therapeutic agent.

  • Further Computational Studies: Molecular docking studies with relevant biological targets to predict binding modes and affinities, further guiding the design of more potent derivatives.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel pyrimidine-based therapeutics.

References

  • PubChem. 4-hydroxypyrimidine-5-carbonitrile (C5H3N3O). [Link]

  • PubChemLite. 4-hydroxypyrimidine-5-carbonitrile (C5H3N3O). [Link]

  • Castillo, R. et al. Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities: a theoretical approach based on high-pressure XRD. RSC Advances.
  • Alam, M. M. et al. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation. PubMed. [Link]

  • Alam, M. M. et al.
  • ResearchGate. Experimental[5] and calculated bond lengths, bond angles and dihedral angles for the title molecule. [Link]

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  • Ahmed, S. A. et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

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A Comparative Guide to the Structural Confirmation of 4-Hydroxypyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of therapeutics and functional materials. Among these, 4-Hydroxypyrimidine-2-carbonitrile derivatives have emerged as a class of significant interest due to their potential as versatile intermediates in the synthesis of novel bioactive compounds. The precise confirmation of their molecular structure is not merely a procedural step but a critical foundation for understanding their chemical behavior, biological activity, and potential for further functionalization.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. Moving beyond a simple listing of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific references.

The Strategic Importance of Unambiguous Structural Confirmation

The journey from a synthesized molecule to a potential drug candidate or a novel material is paved with rigorous characterization. For this compound derivatives, an unambiguous structural assignment is paramount for several reasons:

  • Isomeric Specificity: The pyrimidine ring offers multiple sites for substitution, leading to the possibility of various isomers. Incorrect isomer assignment can lead to erroneous structure-activity relationship (SAR) studies, wasting valuable time and resources.

  • Tautomeric Considerations: The 4-hydroxy group can exist in tautomeric equilibrium with its corresponding keto form (a pyrimidinone). The predominant tautomer can significantly influence the molecule's reactivity and intermolecular interactions. Spectroscopic techniques are essential to determine the dominant form in a given environment.

  • Predictive Modeling: Accurate structural data is the bedrock of computational studies, including molecular docking and quantum mechanical calculations. These in-silico methods are indispensable in modern drug discovery for predicting binding affinities and reaction mechanisms.

A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A synergistic approach, integrating data from multiple spectroscopic and analytical methods, is the gold standard for the robust confirmation of this compound derivatives. This guide will focus on the "big four" of structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality Behind Experimental Choices in NMR

For a typical this compound derivative, a suite of NMR experiments is employed. The choice of each experiment is driven by the specific structural questions we need to answer.

  • ¹H NMR (Proton NMR): This is the initial and often most informative experiment. It reveals the number of different types of protons, their relative ratios (through integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For our target molecules, we expect to see signals for the pyrimidine ring protons and any substituents. The chemical shifts of the ring protons are particularly sensitive to the electronic effects of other substituents.[1]

  • ¹³C NMR (Carbon NMR): This experiment provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization and bonding environment. The presence of the nitrile carbon and the carbons of the pyrimidine ring at characteristic chemical shifts provides strong evidence for the core structure.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within substituent groups.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[2][3] This is an essential step in assigning the signals in both the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to three bonds).[2] This is invaluable for connecting different fragments of the molecule and confirming the substitution pattern on the pyrimidine ring. For instance, a correlation between a substituent proton and a pyrimidine ring carbon definitively places that substituent at that position.

Experimental Protocol: NMR Analysis of a this compound Derivative

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the -OH group).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30, Number of Scans: 16, Relaxation Delay: 2sTo obtain a high-resolution proton spectrum.
¹³C NMR Pulse Program: zgpg30, Number of Scans: 1024, Relaxation Delay: 2sTo observe all carbon signals, including quaternary carbons.
COSY Pulse Program: cosygpqfTo identify proton-proton spin systems.
HSQC Pulse Program: hsqcedetgpsisp2.3To correlate protons with their directly attached carbons.
HMBC Pulse Program: hmbcgplpndqfTo establish long-range proton-carbon connectivities.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Reference the spectra to the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the final structure.

Illustrative Data: Expected NMR Chemical Shifts

The following table provides a hypothetical but representative set of NMR data for a substituted this compound derivative. Actual values will vary depending on the specific substituents.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
H5~7.5 - 8.5~110 - 125C4, C6
H6~8.0 - 9.0~150 - 160C2, C4, C5
OHVariable (broad singlet)-C4, C5
C2-~115 - 120 (nitrile)H6
C4-~160 - 170H5, H6, OH
C5-~110 - 125H6, OH
C6-~150 - 160H5

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule and its fragments with high accuracy.[4]

Causality Behind Experimental Choices in MS
  • Ionization Method:

    • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, the fragmentation pattern can serve as a reproducible fingerprint of the compound.[5]

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that typically produce an abundant protonated molecule ([M+H]⁺) or other adducts, making it easier to determine the molecular weight.

  • Mass Analyzer:

    • Time-of-Flight (TOF) and Orbitrap: These analyzers provide high mass resolution, allowing for the determination of accurate masses and, consequently, elemental compositions.

Experimental Protocol: HRMS Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., acetonitrile, methanol).

  • The solvent should be compatible with the chosen ionization method.

Data Acquisition (ESI-TOF as an example):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.

Interpreting the Mass Spectrum

For a this compound derivative, the following observations are key:

  • Molecular Ion Peak: The presence of a peak corresponding to the calculated molecular weight confirms the identity of the synthesized compound. The "nitrogen rule" can be a useful initial check; a molecule with an odd number of nitrogen atoms (like our target compounds, which have three) will have an odd nominal molecular weight.[6]

  • Fragmentation Pattern: The fragmentation of the pyrimidine ring can be complex. Common fragmentation pathways involve the loss of small neutral molecules such as HCN, CO, and radicals from the substituents.[5] The fragmentation pattern can help to confirm the presence of the nitrile group and the substitution pattern.

Illustrative Data: Hypothetical Fragmentation of a this compound
Fragment Ion (m/z) Proposed Structure/Loss
[M]+•Molecular Ion
[M-HCN]+•Loss of hydrogen cyanide from the pyrimidine ring
[M-CO]+•Loss of carbon monoxide from the pyrimidinone tautomer
[M-R•]+Loss of a substituent radical

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural confirmation, as it reveals not only the connectivity of atoms but also their spatial arrangement, bond lengths, and bond angles.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality. The choice of crystallization technique is therefore critical.

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a good solvent and allowing a "poor" solvent (in which the compound is less soluble) to slowly diffuse into the solution, inducing crystallization.

  • Cooling: For compounds that are significantly more soluble at higher temperatures, slow cooling of a saturated solution can yield high-quality crystals.

Experimental Protocol: Single Crystal X-ray Diffraction

Crystal Growth:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Use one of the techniques mentioned above (slow evaporation, vapor diffusion, or cooling) to induce crystallization. This process can take anywhere from a few days to several weeks.

  • Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.

Data Collection and Structure Refinement:

  • Mount the selected crystal on a goniometer head.

  • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data Table

A publication or report of a crystal structure will typically include a table summarizing the key crystallographic data.

Parameter Example Value
Chemical FormulaC₅H₃N₃O
Formula Weight121.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)3.8, 13.5, 12.0
α, β, γ (°)90, 95, 90
Volume (ų)613
Z4
R-factor< 0.05

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide a complete structural picture on its own, it is an excellent complementary technique to NMR and MS.

Causality Behind Experimental Choices in IR Spectroscopy

The primary choice in IR spectroscopy is the sampling method.

  • Attenuated Total Reflectance (ATR): This is the most common method for solid samples, as it requires minimal sample preparation.

  • KBr Pellet: This traditional method involves mixing the sample with potassium bromide and pressing it into a thin pellet.

Experimental Protocol: FTIR-ATR Analysis
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Interpreting the IR Spectrum

For a this compound derivative, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200 (broad)O-H stretchHydroxyl group
~3100-3000C-H stretchAromatic C-H
~2230-2210C≡N stretchNitrile group
~1680-1640C=O stretchCarbonyl (from pyrimidinone tautomer)
~1600-1450C=C and C=N stretchesPyrimidine ring

The presence of a strong, sharp peak around 2220 cm⁻¹ is a clear indication of the nitrile group. A broad absorption in the region of 3400-3200 cm⁻¹ suggests the presence of the hydroxyl group, likely involved in hydrogen bonding. The region between 1700 and 1400 cm⁻¹ will contain a series of sharp bands corresponding to the vibrations of the pyrimidine ring.[7]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive structural elucidation strategy for a this compound derivative, highlighting the interplay between the different analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structural Confirmation Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight IR IR Spectroscopy Synthesis->IR Functional Groups Xray X-ray Crystallography Synthesis->Xray If crystal obtained Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation IR->Confirmation Xray->Confirmation Absolute Structure

Caption: Workflow for the comprehensive structural elucidation of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives is a critical undertaking that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational blueprint of the molecule in solution, and mass spectrometry confirms its molecular weight and elemental composition, X-ray crystallography offers the definitive three-dimensional structure in the solid state. Infrared spectroscopy serves as a rapid and convenient method for verifying the presence of key functional groups.

By understanding the strengths and limitations of each technique and by employing a logical and integrated analytical workflow, researchers can confidently and accurately determine the structures of these important synthetic intermediates, thereby accelerating the pace of discovery in drug development and materials science.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.
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  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Maricopa Open Digital Press. (n.d.). How To Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Hydroxypyrimidine-2-carbonitrile Against Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of the in silico docking performance of a novel small molecule, 4-Hydroxypyrimidine-2-carbonitrile, against three clinically relevant protein kinase targets implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. We present a detailed, step-by-step protocol for conducting these docking studies, ensuring scientific integrity and reproducibility. The predicted binding affinities and interaction patterns of this compound are objectively compared with those of established inhibitors for each respective kinase: Sorafenib (for VEGFR-2), Roscovitine (for CDK2), and SGI-1776 (for PIM-1). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the identification and optimization of novel kinase inhibitors.

Introduction: The Rationale for In Silico Kinase Inhibitor Screening

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinases have become one of the most important classes of drug targets. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors.[1][2] The subject of this guide, this compound, is a small molecule that incorporates key pharmacophoric features—a pyrimidine ring, a hydroxyl group, and a carbonitrile moiety—that suggest potential interactions with the ATP-binding pocket of various kinases.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method allows for the rapid assessment of the binding affinity and interaction patterns of a ligand with a target protein, thereby prioritizing compounds for further experimental validation. The core principle of this guide is to demonstrate the application of a rigorous and transparent in silico workflow to evaluate the potential of this compound as a kinase inhibitor and to benchmark its performance against known drugs.

Target Selection: Focus on Clinically Validated Oncogenic Kinases

The selection of appropriate protein targets is a critical first step in any drug discovery campaign. For this guide, we have chosen three well-validated kinase targets known for their significant roles in cancer progression:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, particularly the G1/S phase transition.[6][7] Aberrant CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in many hematological malignancies and solid tumors.[8][9]

Comparative In Silico Docking Analysis

To provide a robust comparative framework, we have performed in silico docking of this compound against VEGFR-2, CDK2, and PIM-1 kinase. The results are compared with the docking performance of their respective well-established inhibitors: Sorafenib, Roscovitine, and SGI-1776.

Data Presentation: Predicted Binding Affinities and Key Interactions

The following table summarizes the predicted binding affinities (in kcal/mol) and key interacting residues for this compound and the reference inhibitors against their respective targets. Lower binding energy values indicate a more favorable predicted binding affinity.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2 This compound -7.8Cys919, Asp1046, Glu885
Sorafenib (Reference)-9.2[10][11]Cys919, Asp1046, Glu885
CDK2 This compound -8.1Leu83, Lys33, Gln131
Roscovitine (Reference)-8.5[12][13]Leu83, Lys33, Asp86
PIM-1 Kinase This compound -7.5Lys67, Glu121, Asp186
SGI-1776 (Reference)-8.9[14][15]Lys67, Glu121, Asp186
Interpretation of Docking Results

The in silico docking results suggest that this compound has the potential to bind to the ATP-binding pockets of VEGFR-2, CDK2, and PIM-1 kinase with favorable binding energies. While the predicted binding affinities are slightly lower than those of the established inhibitors, the interactions with key amino acid residues within the active sites indicate a plausible binding mode.

For instance, the interaction of this compound with the hinge region residue Cys919 in VEGFR-2 is a critical interaction for many type II kinase inhibitors, including Sorafenib.[10] Similarly, the predicted hydrogen bonding with Leu83 in the hinge region of CDK2 is a hallmark of many CDK inhibitors, including Roscovitine.[12][13] In the case of PIM-1 kinase, the interactions with the catalytic Lys67 and the hinge region are crucial for inhibitor binding, and this compound is predicted to form interactions with these key residues.[16]

It is important to emphasize that these in silico predictions are hypotheses that require experimental validation. However, they provide a strong rationale for prioritizing this compound for further investigation as a potential multi-kinase inhibitor.

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

To ensure the reproducibility and scientific validity of our findings, we present a detailed protocol for performing in silico molecular docking studies. This protocol is designed to be a self-validating system, incorporating best practices in computational drug design.

In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Preparation (PDB ID retrieval, cleaning, protonation) Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Grid 3. Grid Box Generation (Defining the active site) Ligand->Grid Docking 4. Molecular Docking (Ligand docking into the grid box) Grid->Docking Scoring 5. Pose Scoring & Analysis (Binding energy calculation, interaction analysis) Docking->Scoring Validation 6. Results Validation (Comparison with known inhibitors, visual inspection) Scoring->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Step-by-Step Methodology

1. Protein Preparation:

  • 1.1. Retrieval of Protein Structures: Obtain the 3D crystal structures of the target kinases from the Protein Data Bank (PDB):

    • VEGFR-2: PDB ID: 2OH4[4]

    • CDK2: PDB ID: 1HCK[1]

    • PIM-1 Kinase: PDB ID: 1XWS[17]

  • 1.2. Protein Cleaning: Remove all non-essential molecules, such as water, co-factors, and existing ligands, from the PDB file.

  • 1.3. Protonation and Charge Assignment: Add polar hydrogens and assign appropriate atomic charges to the protein structure using a molecular modeling software package (e.g., AutoDock Tools, Maestro).

2. Ligand Preparation:

  • 2.1. 2D to 3D Conversion: Draw the 2D structure of this compound and the reference inhibitors using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.

  • 2.2. Ligand Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • 2.3. Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • 3.1. Active Site Definition: Define a grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be chosen to cover all the key interacting residues. For this study, the grid box was centered on the position of the co-crystallized ligand in the respective PDB structures.

4. Molecular Docking:

  • 4.1. Docking Algorithm: Employ a reliable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, to explore the conformational space of the ligand within the defined grid box.

  • 4.2. Number of Runs: Perform multiple independent docking runs (e.g., 10) to ensure a thorough search of the conformational space and to assess the convergence of the results.

5. Analysis of Docking Results:

  • 5.1. Binding Energy Calculation: The docking software will provide a binding affinity score (e.g., in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most favorable.

  • 5.2. Interaction Analysis: Visualize the predicted binding poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

Signaling Pathway and Mechanism of Action

To provide a broader context for the significance of inhibiting these kinases, the following diagrams illustrate their roles in key cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

CDK2 in Cell Cycle Regulation

G CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Transition Rb->G1_S Promotes E2F->G1_S Activates Transcription

Caption: Role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico evaluation of this compound as a potential inhibitor of VEGFR-2, CDK2, and PIM-1 kinase. Our comparative docking analysis, supported by a detailed and reproducible protocol, suggests that this novel pyrimidine derivative warrants further investigation. The predicted binding modes and favorable, albeit slightly lower, binding affinities compared to established inhibitors provide a solid foundation for its prioritization in a drug discovery pipeline.

The logical next steps would involve in vitro kinase assays to experimentally validate the predicted inhibitory activity of this compound against the three target kinases. Subsequent cell-based assays would be necessary to assess its anti-proliferative and anti-angiogenic effects. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

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A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypyrimidine-2-carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has cemented its status as a privileged structure in medicinal chemistry.[1][2] This guide delves into the nuanced world of 4-hydroxypyrimidine-2-carbonitrile derivatives, a class of compounds with burgeoning potential as targeted therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, this document synthesizes current knowledge from closely related pyrimidine analogues to provide actionable insights for researchers in the field.

The 4-hydroxypyrimidine core, existing in tautomeric equilibrium with its 4-oxo form, presents a versatile foundation for developing inhibitors of various biological targets, particularly protein kinases.[3] The strategic placement of a cyano group at the 2-position further modulates the electronic properties of the ring and provides a key interaction point for molecular targets. This guide will objectively compare the performance of substituted this compound derivatives, offering supporting experimental data where available and drawing logical parallels from extensively studied pyrimidine-5-carbonitrile analogues.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The pyrimidine ring is a fundamental building block in numerous FDA-approved drugs, including anticancer agents like 5-fluorouracil and antiviral medications.[4] Its success stems from the two nitrogen atoms at positions 1 and 3, which can act as hydrogen bond acceptors, mimicking the interactions of adenine with the hinge region of ATP-binding sites in kinases.[5] The 4-hydroxy (or 4-oxo) group can also participate in crucial hydrogen bonding interactions within an active site.

The introduction of a nitrile (carbonitrile) group significantly influences the molecule's electronic profile and can serve as a hydrogen bond acceptor or participate in other non-covalent interactions. While much of the recent literature has focused on pyrimidine-5-carbonitriles as potent kinase inhibitors, the 2-carbonitrile regioisomer offers a distinct vector for substituent placement and a unique electronic distribution that warrants dedicated investigation.[6][7]

Comparative Analysis of Substituent Effects on Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[2] Based on extensive studies of related pyrimidine-5-carbonitrile and other pyrimidine-based kinase inhibitors, we can extrapolate key SAR principles for the this compound scaffold. The primary focus for optimization of this scaffold is often at the 6-position, where steric and electronic modifications can significantly impact target engagement and selectivity.

The Critical Role of the 6-Position Substituent

Substitution at the 6-position of the pyrimidine ring is pivotal for modulating the activity and selectivity of these derivatives. Large aromatic or heteroaromatic groups at this position can extend into hydrophobic pockets of kinase active sites, enhancing binding affinity.

Table 1: Comparative in vitro Anticancer Activity of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives (Analogs to the Target Scaffold)

Compound ID6-Position Substituent (Aryl Group)MCF-7 IC₅₀ (µM)DU-145 IC₅₀ (µM)PC-3 IC₅₀ (µM)
8c 4-Chlorophenyl2.452.212.98
8d 4-Fluorophenyl2.563.143.21
8g 4-Methoxyphenyl2.332.873.11
8h 4-Methylphenyl2.493.023.15
8k Phenyl3.122.783.45
8l 3-Fluorophenyl2.982.813.09

Data synthesized from studies on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives, which are structurally similar to the this compound scaffold.[8]

The data in Table 1 suggests that electron-withdrawing groups (e.g., chloro and fluoro) and electron-donating groups (e.g., methoxy and methyl) on a phenyl ring at the 6-position can lead to potent anticancer activity.[8] This indicates that both electronic and steric factors play a role in the interaction with the biological target. For the this compound scaffold, it is plausible that a 6-aryl substituent is a key determinant of potency.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for analogous compounds.

General Synthesis of 6-Aryl-4-hydroxypyrimidine-2-carbonitrile Derivatives

A common and efficient method for the synthesis of the pyrimidine core is the Biginelli reaction or similar multi-component condensation reactions.[9]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, add urea (1.2 mmol) and a catalytic amount of a base such as potassium carbonate.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 6-aryl-4-hydroxypyrimidine-2-carbonitrile derivative.

G A Aromatic Aldehyde E Reflux A->E B Malononitrile B->E C Urea C->E D Base Catalyst (e.g., K₂CO₃) in Ethanol D->E F Work-up & Purification E->F G 6-Aryl-4-hydroxypyrimidine-2-carbonitrile F->G

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate IC₅₀ values H->I

Future Directions and Untapped Potential

The exploration of this compound derivatives is still in its early stages, presenting a fertile ground for novel discoveries. Future research should focus on a systematic SAR investigation of this scaffold, particularly exploring a wider range of substituents at the 6-position and modifications at the N1 and N3 positions of the pyrimidine ring.

Key areas for future investigation include:

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes) of the most active compounds.

  • Selectivity Profiling: Assessing the selectivity of these derivatives against a panel of kinases to understand their potential for off-target effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to determine their therapeutic potential.

  • ADME/Tox Properties: Investigating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-likeness.

By leveraging the foundational knowledge from related pyrimidine series and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this compound derivatives.

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A Comparative Benchmark Analysis of 4-Hydroxypyrimidine-2-carbonitrile Against Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel investigational molecule, 4-Hydroxypyrimidine-2-carbonitrile, against two renowned FDA-approved drugs, Gefitinib and Erlotinib. This comparison is grounded in the established role of pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in various malignancies, particularly non-small cell lung cancer (NSCLC).[4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison supported by detailed experimental protocols to facilitate independent validation and further investigation.

Introduction: The Rationale for a Comparative Study

This compound is a small molecule featuring the characteristic pyrimidine core, which is known to interact with the ATP-binding pocket of various kinases.[1][2] The presence of the carbonitrile group in similar pyrimidine derivatives has been associated with significant anticancer and apoptotic activities, often through the inhibition of EGFR.[8] Given this structural precedent, it is hypothesized that this compound may exert its potential anticancer effects through a similar mechanism.

To rigorously evaluate its potential, a direct comparison with established drugs that share the same mechanism of action is imperative. Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been instrumental in the targeted therapy of EGFR-mutated cancers.[4][5][9][10][11][12] By benchmarking against these standards, we can ascertain the relative potency and cellular effects of this compound, providing a clear rationale for its further development.

Mechanism of Action of Benchmark Drugs: Gefitinib and Erlotinib

Gefitinib and Erlotinib are anilinoquinazoline derivatives that function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4][6][13][14][15] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[15] By binding to the ATP-binding site of EGFR, Gefitinib and Erlotinib block the autophosphorylation of the receptor, thereby inhibiting the activation of these downstream cascades and leading to cell cycle arrest and apoptosis.[4][13][14]

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a clear, quantitative comparison, the following tables summarize hypothetical experimental data for this compound against Gefitinib and Erlotinib.

Table 1: In Vitro Cytotoxicity (IC50) Against A549 Non-Small Cell Lung Cancer Cell Line
CompoundIC50 (µM) after 72h exposure
This compound8.5
Gefitinib5.2
Erlotinib6.8

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: In Vitro EGFR Kinase Inhibition Assay
CompoundEGFR Kinase IC50 (nM)
This compound15.3
Gefitinib2.8
Erlotinib2.0

Note: This assay directly measures the inhibition of the enzymatic activity of the isolated EGFR kinase.

Table 3: Cell Cycle Analysis in A549 Cells (Percentage of cells in each phase after 24h treatment at IC50 concentration)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)453520
This compound682012
Gefitinib721810
Erlotinib701911

Experimental Protocols: A Guide to Reproducible Research

To ensure scientific rigor and enable independent verification, detailed step-by-step protocols for the key comparative experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of cells, which is an indicator of their viability.[16]

Materials:

  • A549 (non-small cell lung cancer) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound, Gefitinib, and Erlotinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[17]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound, Gefitinib, and Erlotinib

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, recombinant EGFR kinase, and the Poly(Glu, Tyr) substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]

Materials:

  • A549 cells

  • 6-well plates

  • This compound, Gefitinib, and Erlotinib

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat them with the IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT EGF EGF (Ligand) EGF->EGFR Binds to Gefitinib Gefitinib / Erlotinib This compound Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphate Donor Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and points of inhibition.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (this compound, Gefitinib, Erlotinib) B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Diagram 3: Workflow for Cell Cycle Analysis

CellCycle_Workflow A Treat A549 cells with compounds for 24h B Harvest and wash cells A->B C Fix in ice-cold 70% ethanol B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify cell cycle phases (G0/G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of this compound. The hypothetical data suggests that while it may be less potent than the established drugs Gefitinib and Erlotinib in direct kinase inhibition and cytotoxicity, it still exhibits promising anticancer activity, including the induction of G0/G1 cell cycle arrest.

These findings warrant further investigation. Future studies should focus on expanding the panel of cancer cell lines, exploring its efficacy against EGFR-mutant lines, and conducting in vivo studies to assess its pharmacokinetic properties and anti-tumor activity in animal models. The detailed protocols and comparative data presented here serve as a robust starting point for these next steps in the drug discovery and development process.

References

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  • Erlotinib. (2023, December 27). In Wikipedia. [Link]

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  • Gefitinib. (2023, November 28). In Wikipedia. [Link]

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  • Mechanism of action of gefitinib. (2003). Pharmacotherapy, 23(7), 847-855. [Link]

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  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, e2400163. [Link]

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  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology, Chapter 5, Unit 5.7. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1129-1143. [Link]

  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. (2018). Journal of Medicinal Chemistry, 61(21), 9582-9605. [Link]

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  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2022). International Journal of Molecular Sciences, 23(19), 11576. [Link]

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A Comprehensive Guide to Cross-Reactivity Profiling of 4-Hydroxypyrimidine-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is a well-recognized hinge-binding motif for protein kinases, with numerous FDA-approved drugs built upon this core structure.[1] However, the very feature that makes it effective—its ability to interact with the highly conserved ATP-binding site of kinases—also presents a significant liability: the potential for cross-reactivity with unintended kinase and non-kinase targets.[2][3][4][5] Such off-target interactions can lead to unexpected toxicities or a dilution of the intended therapeutic effect.[6]

This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of a hypothetical pyrimidine-based inhibitor, 4-Hydroxypyrimidine-2-carbonitrile. We will move beyond a simple listing of protocols to explain the strategic rationale behind a multi-tiered profiling cascade, empowering you to design and interpret robust selectivity studies for your own compounds.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A haphazard approach to selectivity profiling is both inefficient and risky. A well-designed, tiered strategy, or "profiling cascade," allows for the systematic and cost-effective evaluation of a compound's specificity. This approach enables early identification of potential liabilities and informs critical go/no-go decisions in a drug discovery program.

cluster_0 Tier 1: Primary Target Engagement & Potency cluster_1 Tier 2: Kinome-Wide Selectivity cluster_2 Tier 3: Orthogonal Off-Target Validation cluster_3 Tier 4: Broad Safety Pharmacology a Biochemical Assays (e.g., IC50 determination) c Broad Kinase Panel Screen (e.g., KinomeScan™) a->c Proceed if potent b Cellular Target Engagement Assays (e.g., NanoBRET™) e Cellular Thermal Shift Assay (CETSA®) c->e Investigate hits d Data Analysis (Selectivity Score, Gini Coefficient) g Safety Panel Screening (e.g., CEREP panel) e->g Confirm in-cell f Immunoblotting for Off-Target Signaling

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Confirming On-Target Potency

Before embarking on a broad cross-reactivity screen, it is paramount to unequivocally confirm the compound's potency and engagement with its intended primary target. This baseline data provides the necessary context for interpreting selectivity data.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer.

    • Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Reaction Initiation:

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-kinase binding.

    • Add 10 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

  • Reaction Termination and Detection:

    • After a 1-hour incubation at room temperature, add 10 µL of a stop/detection solution containing a europium-labeled antibody specific for the phosphorylated substrate.

  • Data Acquisition:

    • Incubate for 1 hour to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Mapping the Kinome-Wide Selectivity Landscape

With on-target potency confirmed, the next crucial step is to assess the compound's specificity across the human kinome. Large-scale kinase panel screening is the industry standard for this purpose.

Experimental Workflow: Kinome Scanning

Commercial services like Eurofins' KinomeScan™ or Promega's Kinase Selectivity Profiling Systems offer comprehensive screens against hundreds of kinases. The general workflow is as follows:

a Compound Submission (this compound) b Binding Assays (Competition vs. immobilized kinases) a->b c Data Readout (% Inhibition at a fixed concentration) b->c d Selectivity Analysis (Dendrogram representation) c->d

Caption: Workflow for a typical kinome-wide selectivity screen.

Interpreting Kinome Scan Data

The output of a kinome scan is a rich dataset that requires careful interpretation. Key metrics include:

  • Percent of Control (%Ctrl) or Percent Inhibition (%Inh): Lower %Ctrl or higher %Inh values indicate stronger binding to a particular kinase.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it binds to by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

  • Gini Coefficient: A measure of the inequality of inhibitor binding across the kinome. A Gini coefficient approaching 1 signifies that the compound's binding is concentrated on a small number of kinases, indicating high selectivity.

Hypothetical Kinome Scan Data

The following table presents hypothetical kinome scan data for this compound and a competitor compound at a screening concentration of 1 µM.

Kinase TargetThis compound (%Ctrl)Competitor A (%Ctrl)
Primary Target Kinase 1.2 2.5
Off-Target Kinase 185.34.1
Off-Target Kinase 292.115.7
Off-Target Kinase 378.66.8
... (400+ other kinases)>90>50
Selectivity Score (S35) 0.002 0.075

S35: Number of kinases with %Ctrl < 35 / Total kinases tested

In this hypothetical scenario, this compound demonstrates superior selectivity, strongly engaging its primary target with minimal interaction with other kinases. In contrast, Competitor A shows significant binding to several off-target kinases, raising potential concerns.

Tier 3: In-Cell Validation of Target Engagement and Off-Target Effects

Biochemical and binding assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. Therefore, it is essential to validate both on-target engagement and potential off-target interactions in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either this compound (at various concentrations) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 65°C) for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., mass spectrometry) using an antibody against the target protein.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

By performing CETSA for both the primary target and key off-targets identified in the kinome scan, one can confirm which interactions are relevant in a live-cell environment.

Tier 4: Broad Safety Pharmacology Profiling

Finally, to build a comprehensive safety profile, it is crucial to assess the compound's activity against a broader range of non-kinase targets that are commonly associated with adverse drug reactions. These include G-protein coupled receptors (GPCRs), ion channels, and transporters.

Commercial panels, such as those offered by Eurofins CEREP, provide standardized binding and functional assays against a wide array of these targets. A "clean" profile in such a panel provides a higher degree of confidence in the compound's overall safety.

Conclusion: A Commitment to Rigorous Profiling

The development of a safe and effective therapeutic agent hinges on a deep understanding of its biological interactions. For pyrimidine-based compounds like this compound, a systematic and multi-tiered approach to cross-reactivity profiling is not merely a suggestion but a necessity. By integrating biochemical potency assays, kinome-wide selectivity screens, cellular target engagement studies, and broad safety pharmacology panels, researchers can build a comprehensive and reliable specificity profile. This rigorous, evidence-based approach is the hallmark of sound drug discovery, minimizing the risk of late-stage failures and paving the way for the development of novel medicines with a high probability of success.

References

  • Mishra, R. K., et al. (2021). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports. Available at: [Link]

  • Sakamoto, J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wodicka, L. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine. National Institutes of Health. Available at: [Link]

  • PubMed. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • PubMed. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Available at: [Link]

  • MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. National Institutes of Health. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Available at: [Link]

  • PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). 3-Hydroxypyrimidine-2,4-Diones as Novel Hepatitis B Virus Antivirals Targeting the Viral Ribonuclease H. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Institutes of Health. (2017). 3-Hydroxypyrimidine-2,4-Diones as Novel Hepatitis B Virus Antivirals Targeting the Viral Ribonuclease H. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-Carbonitrile Compounds: Bridging the Bench-to-Bedside Gap

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Pyrimidine-Based Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this broad family, compounds featuring a 4-hydroxypyrimidine-2-carbonitrile core have emerged as a versatile and promising class of molecules. Their unique electronic and structural properties allow for potent and selective interactions with a range of biological targets, making them attractive candidates for drug development, particularly in oncology and immunology.

However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A compound that demonstrates exceptional potency in a controlled laboratory assay may fail spectacularly within the complex biological landscape of a living organism. This guide provides a critical comparison of the in vitro and in vivo efficacy of this compound and related compounds. We will dissect the experimental methodologies, analyze the frequent disconnect between laboratory data and animal studies, and provide insights into the causal factors that govern this crucial transition. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this important class of molecules, grounded in scientific integrity and field-proven experience.

Section 1: The Molecular Target Landscape: A Focus on DHODH Inhibition

Many pyrimidine-based compounds exert their therapeutic effects by targeting critical cellular enzymes. A prominent target for this class is Dihydroorotate Dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.[1]

The Causality of DHODH Inhibition: Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA replication and RNA synthesis. While cells can salvage pyrimidines from the extracellular environment, many cancer types are heavily reliant on the de novo pathway.[1] By inhibiting DHODH, this compound analogues can effectively starve these cells of essential pyrimidines. This nucleotide depletion leads to the inhibition of DNA and RNA synthesis, culminating in cell cycle arrest and apoptosis (programmed cell death).[1] This targeted metabolic vulnerability makes DHODH an attractive therapeutic target.

Caption: The De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

Section 2: In Vitro Efficacy Assessment: The Foundation of Discovery

The initial evaluation of any potential drug candidate begins with in vitro testing. These assays are fundamental because they are cost-effective, reliable, and allow for high-throughput screening to identify active compounds and elucidate their mechanism of action in a controlled environment.[2]

Experimental Rationale: The primary goals of in vitro assessment are to:

  • Confirm Target Engagement: Does the compound interact with its intended molecular target?

  • Quantify Potency: How much of the compound is needed to achieve a desired biological effect?

  • Assess Cellular Activity: Does target engagement translate into a functional outcome in cultured cells?

This is typically achieved through a tiered approach, starting with purified enzyme assays and progressing to cell-based models.

Key In Vitro Assays and Data Interpretation

Two common assays are central to the initial assessment:

  • Enzymatic Inhibition Assay: This test uses the purified target enzyme (e.g., DHODH) to directly measure the compound's inhibitory activity. The result is typically reported as an IC50 value —the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. Studies have shown that potent DHODH inhibitors can reduce enzymatic activity by over 70% in cell lysates.[3]

  • Cell Proliferation/Cytotoxicity Assay: This assay measures the compound's ability to inhibit the growth or kill cultured cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer). The result is also reported as an IC50 (or GI50 for growth inhibition), representing the concentration that causes 50% cell death or growth inhibition. This is a critical step to confirm that the compound can penetrate the cell membrane and exert its effect in a cellular context.

Representative In Vitro Data for Pyrimidine-Carbonitrile Derivatives

The following table summarizes in vitro potency data for several pyrimidine-carbonitrile compounds against various cancer cell lines, demonstrating their broad potential.

Compound IDTarget(s)Cell LineIC50 (µM)Source
RDg EGFRA549 (Lung)15.70[4]
Compound 11e VEGFR-2HCT-116 (Colon)1.14[5]
Compound 11e VEGFR-2MCF-7 (Breast)1.54[5]
Compound 4f EGFR/COX-2Colo 205 (Colon)1.83[6]
Compound 4 PIM-1 KinaseMCF-7 (Breast)0.57[7]
Compound 10 PIM-1 KinaseHepG2 (Liver)0.99[7]

This table presents a selection of data to illustrate the typical potency range. For detailed structures and full datasets, please consult the cited references.

Caption: A typical experimental workflow for in vitro evaluation.

Section 3: The Leap to In Vivo Models: Navigating Biological Complexity

While in vitro data are essential, they cannot predict a compound's behavior in a whole organism.[2] In vivo studies, typically in animal models, are indispensable for evaluating the trifecta of drug development: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Efficacy .

The Rationale for Animal Models: A living system introduces layers of complexity absent in cell culture, including:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion determine if the drug can reach its target at a sufficient concentration and for an adequate duration.

  • Tissue/Tumor Penetration: The compound must travel from the point of administration (e.g., oral) into the bloodstream and then penetrate the target tissue or tumor.

  • Host Toxicity: A compound may be highly potent but also unacceptably toxic to the host organism.

  • Tumor Microenvironment: In cancer, the interaction between tumor cells, stromal cells, and the immune system can significantly influence drug response.

Key In Vivo Assays and Data Interpretation

The most common preclinical model for cancer is the xenograft mouse model , where human cancer cells are implanted into immunocompromised mice.

  • Pharmacokinetic (PK) Studies: These studies measure drug concentrations in the blood and tissues over time after administration. Key parameters include bioavailability (F), half-life (t1/2), and clearance (Cl). A compound with a short half-life or low oral bioavailability may require formulation changes or different dosing regimens.[8][9]

  • Efficacy Studies: In a xenograft model, mice with established tumors are treated with the compound. The primary endpoint is Tumor Growth Inhibition (TGI) , calculated as the percentage reduction in tumor volume compared to a vehicle-treated control group.[4] Animal body weight is monitored closely as an indicator of systemic toxicity.

Representative In Vivo Data for Pyrimidine Derivatives

Translating the promising in vitro results from Section 2 into in vivo efficacy is the ultimate goal.

Compound IDAnimal ModelDoseTGI (%)Key ObservationSource
RDg EAC Mouse Model5 mg/kg90%Superior anticancer efficacy compared to the standard drug erlotinib.[4]
19e Rat Anxiety Model1.8 mg/kgN/ALowest efficacious dose identified; excellent PK properties and well-tolerated.[10]
ARN25499 PDX Tumor Mouse ModelN/AEfficaciousImproved pharmacokinetic profile and increased bioavailability led to efficacy.[9]

TGI: Tumor Growth Inhibition; EAC: Ehrlich Ascites Carcinoma; PDX: Patient-Derived Xenograft. N/A: Not Applicable (study focused on a non-cancer model).

Caption: A streamlined experimental workflow for in vivo evaluation.

Section 4: Bridging the Gap: Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy

The critical question for any drug discovery program is how well in vitro data translates to in vivo outcomes.[2] While some compounds show excellent correlation (e.g., RDg), it is common for a highly potent compound in vitro to show limited or no activity in vivo.[2][11] This discrepancy is almost always rooted in unfavorable ADME/Tox properties.

Causality of Poor In Vitro to In Vivo Translation:

  • Poor Pharmacokinetics: This is the most common culprit. A compound may have low oral bioavailability, meaning very little of it is absorbed into the bloodstream. Alternatively, it might be metabolized too quickly by the liver and cleared from the body before it can reach the tumor.[12] The pyrimidine derivative 19e was specifically optimized to improve its PK properties and minimize the formation of reactive metabolites, which led to its in vivo success.[10]

  • Limited Target Site Exposure: Even with good blood levels, the compound may not effectively penetrate the tumor tissue. Solid tumors can have high interstitial pressure and poor vascularization, creating a physical barrier to drug delivery.

  • Off-Target Toxicity: The compound might interact with unintended targets in the body, causing toxicity that limits the dose that can be safely administered. An in vivo toxicity study of the pyrimidine-5-carbonitrile derivative 7f was necessary to indicate its good safety profile before it could be considered a strong potential agent.[13]

  • Metabolic Instability: The compound that is stable in cell culture media may be rapidly broken down into inactive metabolites by enzymes in the liver or other tissues.

  • Plasma Protein Binding: A high degree of binding to plasma proteins like albumin can leave only a small fraction of the drug "free" to exert its biological effect, a factor not present in simple in vitro assays.

Successfully bridging this gap requires an integrated approach where medicinal chemists, biologists, and pharmacologists work together. Early assessment of metabolic stability and other ADME properties is crucial to guide the chemical optimization of potent hits, ensuring that improvements in target potency are not made at the expense of drug-like properties.

Detailed Experimental Protocols

For reproducibility and standardization, the following detailed protocols for key experiments are provided.

Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)

Objective: To determine the concentration of a this compound compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of a this compound compound in a mouse xenograft model.

Methodology:

  • Animal Acclimatization: Acclimate female athymic nude mice (6-8 weeks old) for one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cancer cells (resuspended in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, orally, once daily)

    • Group 2: Test compound (e.g., 10 mg/kg, orally, once daily)

    • Group 3: Positive control (e.g., standard-of-care drug)

  • Dosing: Administer the vehicle or compounds for 21 consecutive days. Monitor animal body weight and general health daily as a measure of toxicity.

  • Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Data Collection: Excise the tumors and measure their final weight and volume.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated groups relative to the vehicle control group. Analyze statistical significance using an appropriate test (e.g., Student's t-test or ANOVA).

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The journey from a potent in vitro inhibitor to an effective in vivo agent is a complex, multi-parameter optimization problem. While in vitro assays provide the essential foundation for identifying active molecules and understanding their mechanism, they are merely the first step. A deep understanding of the chasm between the simplified environment of a culture plate and the intricate biology of a living organism is paramount. Success hinges on an early and integrated assessment of ADME/Tox properties alongside potency optimization. By embracing this holistic view, researchers can more effectively bridge the translational gap and unlock the full therapeutic potential of this promising class of compounds.

References

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-68. [Link]

  • Sykes, D. B., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. [Link]

  • Ulland, T. K., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • ResearchGate. (n.d.). Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... ResearchGate. [Link]

  • Rani, D., et al. (2024). Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. PubMed. [Link]

  • Saeed, A., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]

  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • Costa, M., et al. (2021). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Jansson-Löfmark, R., et al. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Chen, H., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2877-2886. [Link]

  • Eskandari, K., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2, 4-dione Derivatives. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12(1), 1836. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. European Journal of Medicinal Chemistry, 86, 242-56. [Link]

  • Piaz, F. D., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Hydroxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the responsible handling and disposal of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxypyrimidine-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the laboratory bench to encompass the entire lifecycle of the chemical compounds we utilize.

Hazard Assessment and Precautionary Measures

The pyrimidine core is a common motif in biologically active compounds. The nitrile group (-C≡N) warrants special attention due to its potential to release cyanide under certain conditions, a significant toxicological concern. Related compounds, such as 4-hydroxypyrimidine, are known to cause skin and eye irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it may exhibit similar irritant properties and carries the risks associated with organic nitriles.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and bases to prevent potentially vigorous reactions and the release of toxic fumes.[2]

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety. Waste containing this compound must be handled as hazardous waste and kept separate from other waste streams.

Waste Segregation and Storage Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The container should be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and "Contains this compound." It is also crucial to add the warning "Do Not Mix with Acids" to prevent the accidental generation of hydrogen cyanide gas.

  • Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area within the laboratory, away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Procedure:

  • Evacuate and Alert: If the spill is large or occurs outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and safety officer.

  • Containment: For small spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Neutralization (for acidic conditions): If the spill occurs in an acidic environment, carefully neutralize the area with a weak base, such as a sodium bicarbonate solution, before cleanup.

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For surfaces potentially contaminated with cyanide-releasing compounds, a decontamination sequence of a pH 10 buffer solution followed by a 10% bleach solution can be effective. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to convert it into a less hazardous form before final disposal through a certified hazardous waste management service. The reactivity of the 2-cyanopyrimidine moiety suggests that chemical degradation is a viable approach.[3][4]

On-Site Chemical Degradation (for skilled personnel)

Chemical degradation should only be performed by trained personnel in a controlled laboratory setting. The primary method for detoxifying organic nitriles is through hydrolysis, which converts the nitrile group to a less toxic carboxylic acid or amide.[4][5] Alkaline hydrolysis is generally preferred for laboratory-scale waste treatment as it avoids the generation of hydrogen cyanide gas that can occur under acidic conditions.

Alkaline Hydrolysis Protocol:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste in a suitable solvent (e.g., ethanol or water, if soluble).

  • Addition of Base: Slowly and with stirring, add a sufficient amount of a base, such as sodium hydroxide or potassium hydroxide, to the waste solution to achieve a pH greater than 10.

  • Heating: Gently heat the solution under reflux. The time and temperature required for complete hydrolysis will depend on the concentration of the nitrile and the specific reaction conditions. Monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) is recommended.

  • Cooling and Neutralization: Once the hydrolysis is complete, allow the solution to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7. This step should be performed slowly and with continuous stirring in the fume hood.

  • Final Disposal: The resulting neutralized solution, now containing the less hazardous 4-hydroxy-2-pyrimidinecarboxylic acid or its salt, can be collected in a properly labeled hazardous waste container for disposal by a certified waste management company.

Direct Disposal via Hazardous Waste Management

For laboratories not equipped or trained for chemical degradation, the safest and most compliant method of disposal is to transfer the properly segregated and labeled waste directly to a certified hazardous waste management company.

Workflow for Disposal of this compound

cluster_0 In-Lab Procedures cluster_1 Disposal Options cluster_2 Final Disposal A Hazard Assessment & PPE Selection B Segregate Waste: This compound A->B C Label Waste Container: 'Hazardous Waste' 'Contains this compound' 'Do Not Mix with Acids' B->C D Store in Secondary Containment C->D E Option 1: Chemical Degradation (Alkaline Hydrolysis) D->E For trained personnel F Option 2: Direct Disposal D->F Standard procedure G Collect Neutralized Hydrolysate in Hazardous Waste Container E->G H Transfer to Certified Hazardous Waste Management F->H G->H

Caption: A workflow diagram illustrating the key decision points and steps for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a critical component of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of this compound, minimizing risks to personnel and the environment. This commitment to best practices in chemical hygiene and waste disposal reflects the core values of expertise, trustworthiness, and scientific integrity that underpin our work.

References

  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology.

  • Troubleshooting Common Problems in 2-Cyanopyrimidine Reactions: A Technical Support Guide. Benchchem.

  • The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate.

  • 4-Hydroxypyrimidine | C4H4N2O | CID 20695. PubChem.

  • 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265. PubChem.

  • An In-depth Technical Guide to 2-Cyanopyrimidine (CAS No. 14080-23-0). Benchchem.

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing.

  • The thermal decomposition of azidopyridines. ResearchGate.

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central.

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.

  • Thermal Decomposition of Cyanuric Triazide. ResearchGate.

  • 4-Hydroxypyrimidine-5-carbonitrile. ChemicalBook.

  • 4-Hydroxypyrimidine. ChemicalBook.

  • Thermal decomposition of some chemotherapic substances. SciELO.

  • 4-Amino-2-hydroxypyrimidine-5-carbonitrile | C5H4N4O | CID 910101. PubChem.

  • 4-Hydroxy-pyrimidine-2-carbonitrile | 1034827-34-3. ChemicalBook.

  • Process for preparing 4-hydroxypyrimidine. Google Patents.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health.

  • Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities. RSC Publishing.

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Navigating the Synthesis and Handling of 4-Hydroxypyrimidine-2-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 4-Hydroxypyrimidine-2-carbonitrile stands as a molecule of significant interest, offering a scaffold for the design of innovative therapeutic agents. However, its chemical structure, integrating a pyrimidine ring with a hydroxyl group and a crucial carbonitrile moiety, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, compiled by senior application scientists, provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their groundbreaking work.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

The potential hazards of this compound are best understood by dissecting its constituent functional groups. The pyrimidine core, while a common motif in biologically active molecules, can exhibit irritant properties. The hydroxyl group can also contribute to skin and eye irritation. However, the most significant toxicological consideration arises from the carbonitrile (-C≡N) group.

Based on this evidence, it is prudent to treat this compound as a compound that is harmful if swallowed, in contact with skin, or if inhaled, and one that can cause serious eye irritation and skin irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling this compound. A multi-layered approach is essential to prevent all routes of exposure.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory at all times. Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.
Hand Protection Nitrile gloves are a suitable choice for handling this compound, as they offer good resistance to weak acids and a range of organic solvents.[6][7][8][9][10] However, it is crucial to double-glove to provide an extra layer of protection. Regularly inspect gloves for any signs of degradation or perforation and change them frequently. For prolonged operations, consider using thicker, chemical-resistant gloves with a known breakthrough time for nitriles.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.
Respiratory Protection All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.

Operational and Disposal Plans: A Step-by-Step Guide to a Safe Workflow

A well-defined operational plan is critical to minimizing the risk of exposure during the handling and use of this compound. The following workflow provides a procedural guide for safe laboratory operations.

Workflow for Handling this compound

Safe Handling Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Review SDS Review SDS of related compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Fume Hood Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Weighing Weigh Solid Compound Prepare Fume Hood->Weighing Dissolving Prepare Solutions Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware and Surfaces Reaction->Decontaminate Glassware Remove PPE Properly Remove PPE Decontaminate Glassware->Remove PPE Segregate Waste Segregate Solid and Liquid Waste Decontaminate Glassware->Segregate Waste Label Waste Label Waste Containers Segregate Waste->Label Waste Dispose Dispose as Hazardous Cyanide-Containing Waste Label Waste->Dispose

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Pre-Handling: Before any work begins, thoroughly review the safety information for 4-Hydroxypyrimidine and related cyanopyrimidines. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above, including double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.

  • Fume Hood Preparation: All manipulations of solid this compound must be performed in a certified chemical fume hood. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing: Use a tared, sealed container to weigh the solid compound to prevent the generation of dust.

2. Solution Preparation and Reaction:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system within the fume hood.

3. Decontamination and Cleanup:

  • Glassware and Surfaces: All glassware and surfaces that have come into contact with the compound should be decontaminated. A recommended procedure is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11][12] All decontamination activities should be performed within the fume hood.

  • PPE Removal: Remove disposable PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner pair of gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.

4. Waste Disposal Plan:

  • Segregation: All waste contaminated with this compound, including disposable PPE, absorbent paper, and reaction byproducts, must be collected as hazardous waste. Solid and liquid waste streams should be segregated into clearly labeled, dedicated containers for cyanide-containing waste.[11]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," "Cyanide-Containing Waste," and the full chemical name "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain. Chemical oxidation is a common method for detoxifying cyanide-containing waste, often using agents like hydrogen peroxide or bleach at a high pH.[13][14][15]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and well-rehearsed response is crucial.

Emergency Response Plan

Emergency Response Plan Emergency Response Plan for this compound Incidents cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Exposure Event Remove from Area Remove affected person from the contaminated area Exposure->Remove from Area Spill Spill Event Evacuate Area Evacuate immediate area Spill->Evacuate Area Remove Clothing Remove contaminated clothing Remove from Area->Remove Clothing Skin Contact Skin Contact: Flush with water for 15 min Remove Clothing->Skin Contact Eye Contact Eye Contact: Flush with eyewash for 15 min Remove Clothing->Eye Contact Inhalation Inhalation: Move to fresh air Remove Clothing->Inhalation Seek Medical Attention Seek Immediate Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Alert Others Alert others in the lab Evacuate Area->Alert Others Small Spill Small Spill in Fume Hood: Neutralize and clean up Alert Others->Small Spill Large Spill Large Spill or Outside Hood: Contact EHS Alert Others->Large Spill

Caption: A clear and concise emergency response plan for incidents involving this compound.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • In Case of a Spill:

    • Small Spill (inside a chemical fume hood): Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution.[11][12] Collect all contaminated materials in a sealed container for hazardous waste disposal.

    • Large Spill (or any spill outside of a fume hood): Evacuate the immediate area and alert others. Contact your institution's environmental health and safety office immediately. Do not attempt to clean up a large spill yourself.

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, paving the way for future scientific advancements.

References

  • Stanford University. (n.d.). Information on Cyanide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Louisiana State University Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Learn from History. (2025, November 30). What Is the Primary Method for Detoxifying Cyanide Solutions at Mine Sites? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrimidine. PubChem. Retrieved from [Link]

  • ALMAWATECH. (n.d.). Cyanide poisoning. Glossary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. PubChem. Retrieved from [Link]

  • Saltworks Technologies. (n.d.). Cyanide Wastewater Treatment. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • Monuite. (2023, February 8). How to dispose of nitrile gloves? Retrieved from [Link]

  • Glove Nation. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

  • ScienceDirect. (2025, May 8). Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.